molecular formula C5H10O B3432534 Ethyl propenyl ether CAS No. 4696-26-8

Ethyl propenyl ether

Cat. No.: B3432534
CAS No.: 4696-26-8
M. Wt: 86.13 g/mol
InChI Key: XDHOEHJVXXTEDV-HWKANZROSA-N
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Description

Ethyl propenyl ether is a useful research compound. Its molecular formula is C5H10O and its molecular weight is 86.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 86.073164938 g/mol and the complexity rating of the compound is 39.2. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-ethoxyprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-3-5-6-4-2/h3,5H,4H2,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHOEHJVXXTEDV-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928-55-2, 4696-26-8
Record name Propenyl ethyl ether
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propenyl ethyl ether, (E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-ethoxypropene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PROPENYL ETHYL ETHER, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH817DUE12
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Ethyl Propenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl propenyl ether (C5H10O), also known as 1-ethoxypropene, is a versatile unsaturated ether that serves as a valuable intermediate and monomer in organic synthesis.[1][2] Its utility spans from being a precursor in the formation of α,β-unsaturated aldehydes to its role in cycloaddition reactions and as a monomer for polymers used in coatings and adhesives.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, synthesis and purification protocols, detailed spectroscopic analysis, reactivity, and safety considerations. This document is intended for researchers, scientists, and drug development professionals who utilize or are interested in the applications of this compound.

Physicochemical Properties

This compound is a colorless, highly flammable liquid with a characteristic ether-like odor.[1] It is commercially available as a mixture of its (E) (trans) and (Z) (cis) isomers.[2] The separation of these isomers can be achieved through fractional distillation or preparative-scale gas chromatography.[2] The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C5H10O[3][4]
Molecular Weight 86.13 g/mol [3][4]
CAS Number 928-55-2 (for the mixture of isomers)[3][4]
Appearance Colorless liquid[3]
Boiling Point 67-76 °C (mixture of isomers)[2][5]
Density 0.778 g/mL at 25 °C[2][5]
Refractive Index (n20/D) 1.398[2][5]
Flash Point -20 °C (-4 °F)[4]
Solubility Sparingly soluble in water; miscible with many organic solvents.[1]
Vapor Pressure 153 mmHg at 25 °C[5]

Synthesis and Purification

The synthesis of this compound can be approached through several methods, with the isomerization of allyl ethyl ether being a common and effective route.

Experimental Protocol: Synthesis via Isomerization of Allyl Ethyl Ether

This protocol describes a laboratory-scale synthesis of this compound by the base-catalyzed isomerization of allyl ethyl ether. The causality behind this experimental choice lies in the thermodynamic stability of the internal double bond of the propenyl ether compared to the terminal double bond of the allyl ether.

Materials:

  • Allyl ethyl ether

  • Potassium tert-butoxide

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Fractional distillation apparatus

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, charge the flask with anhydrous DMSO.

  • Add potassium tert-butoxide to the DMSO with stirring to form a solution.

  • Slowly add allyl ethyl ether to the solution at room temperature.

  • After the addition is complete, heat the reaction mixture to a temperature that promotes isomerization while minimizing side reactions (typically in the range of 60-80 °C). The progress of the reaction can be monitored by gas chromatography (GC) or ¹H NMR spectroscopy.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent, such as diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

Purification by Fractional Distillation

The crude this compound, which is a mixture of (E) and (Z) isomers, can be purified and the isomers separated by fractional distillation.[2] The lower boiling points of ethers necessitate careful temperature control to achieve good separation.

Experimental Workflow: Purification of this compound

G A Crude this compound (mixture of isomers) B Fractional Distillation Apparatus Setup A->B Charge into distillation flask C Heating under Inert Atmosphere B->C Apply gentle heat D Collection of Fractions based on Boiling Point C->D Vapor rises and condenses E Lower Boiling Point Fraction (Enriched in one isomer) D->E Collect first distillate F Higher Boiling Point Fraction (Enriched in the other isomer) D->F Collect subsequent distillate G Characterization by GC and NMR E->G F->G

Caption: Workflow for the purification and isomer separation of this compound.

Spectroscopic Characterization

A thorough understanding of the spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are distinct for the (E) and (Z) isomers due to the different spatial arrangements of the substituents around the double bond.

  • ¹H NMR: The protons on the double bond (vinylic protons) will show different chemical shifts and coupling constants for the cis and trans isomers. The coupling constant between the vinylic protons is significantly larger for the trans isomer (typically 12-18 Hz) compared to the cis isomer (typically 6-12 Hz). The protons of the ethyl group will appear as a quartet for the -OCH₂- group and a triplet for the -CH₃ group.

  • ¹³C NMR: The chemical shifts of the vinylic carbons will also differ between the two isomers. The carbon of the ethoxy group will be shifted downfield due to the electronegativity of the oxygen atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its structure.

  • C=C Stretch: A peak in the region of 1650-1670 cm⁻¹ corresponding to the stretching of the carbon-carbon double bond.

  • C-O-C Stretch: A strong, characteristic peak in the region of 1050-1150 cm⁻¹ due to the asymmetric stretching of the C-O-C ether linkage.

  • =C-H Bending: Out-of-plane bending vibrations for the vinylic hydrogens will appear in the fingerprint region, with the exact position differing for the cis and trans isomers.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 86. The fragmentation pattern will be characteristic of an ether, with common fragmentation pathways including:

  • α-cleavage: Cleavage of the bond adjacent to the oxygen atom, leading to the formation of stable oxonium ions.

  • Loss of an ethyl radical: Resulting in a fragment at m/z = 57.

  • Loss of a methyl radical from the propenyl group: Leading to a fragment at m/z = 71.

Reactivity and Mechanisms

This compound, as an enol ether, exhibits characteristic reactivity, primarily at the electron-rich double bond.

Acid-Catalyzed Hydrolysis

Enol ethers are readily hydrolyzed under acidic conditions to yield a carbonyl compound and an alcohol. The mechanism involves the protonation of the double bond at the α-carbon, which is the rate-determining step, followed by the attack of water and subsequent elimination of the alcohol.

Mechanism: Acid-Catalyzed Hydrolysis of this compound

G cluster_0 Step 1: Protonation of the double bond cluster_1 Step 2: Nucleophilic attack by water cluster_2 Step 3: Deprotonation and Elimination A This compound C Oxonium Ion Intermediate A->C + H+ B H3O+ E Protonated Hemiacetal C->E + H2O D Water F Propanal E->F - H+ G Ethanol E->G - H+ H H3O+

Sources

ethyl propenyl ether CAS number 928-55-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl Propenyl Ether (CAS 928-55-2)

Abstract: This technical guide provides a comprehensive overview of this compound (CAS 928-55-2), a versatile vinylic ether. The document is structured to deliver in-depth insights for researchers, scientists, and professionals in drug development and materials science. We will explore its fundamental physicochemical properties, including its existence as geometric isomers, and detail established synthetic routes. The guide delves into the compound's rich chemical reactivity, focusing on mechanistically significant transformations such as cycloadditions and cationic polymerization. Furthermore, a thorough analysis of its spectroscopic signature is presented to aid in its characterization. Key applications, from its role as a reactive intermediate in organic synthesis to its function as a monomer in polymer science, are discussed. Critically, this document provides rigorous, field-proven protocols for safe handling, storage, and disposal, reflecting the compound's hazardous nature. The synthesis of technical data with practical, experience-based insights aims to equip the reader with a robust understanding of this compound for laboratory and industrial applications.

This compound, systematically known as 1-ethoxy-1-propene, is an organic compound belonging to the ether family of molecules.[1][2] With the chemical formula C₅H₁₀O, it is recognized for its utility as a reactive intermediate and a monomer.[1][3][4] The presence of an electron-rich carbon-carbon double bond adjacent to an ether oxygen atom imparts a unique reactivity profile, making it a valuable building block in complex organic synthesis and a key component in the production of specialty polymers.[4] This guide serves as a technical resource, consolidating critical information on its properties, synthesis, reactivity, and applications, with a strong emphasis on the safety protocols essential for its handling.

Physicochemical Properties and Isomerism

This compound is a colorless, clear to light yellow liquid characterized by a distinctive, pungent ether-like odor.[3][5][6] It is a highly flammable substance, a critical consideration for its handling and storage.[7][8] The compound is commercially available as a mixture of its geometric isomers, (E)- and (Z)-1-ethoxy-1-propene (trans and cis, respectively).[7][9] These isomers can be separated by fractional distillation or preparative gas chromatography, although many applications utilize the isomeric mixture.[9]

Table 1: Key Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 928-55-2[1][7]
Molecular Formula C₅H₁₀O[1][7]
Molecular Weight 86.13 g/mol [7][10]
Appearance Colorless liquid[3][5]
Boiling Point 67-76 °C[5][9]
Density ~0.778 g/mL at 25 °C[9]
Refractive Index (n20/D) ~1.398[5][7]
Flash Point -20 °C (-4 °F)[11]
Solubility Sparingly soluble in water; miscible with many organic solvents.[3][6][8]
Isomerism Exists as a mixture of (E) and (Z) isomers.[1][9]

Synthesis and Manufacturing

The synthesis of vinyl ethers like this compound requires strategies that avoid the harsh conditions that might lead to polymerization or decomposition. One established laboratory-scale approach involves the isomerization of the corresponding allyl ether. A highly efficient method for preparing the pure (E)-isomer involves the use of a specific iridium catalyst.[9] A more general synthesis involves the pyrolysis of acetals.[9]

Diagram 1: General Synthesis Workflow

cluster_synthesis Synthesis of this compound Reactants Reactants (e.g., Allyl Alcohol, Ethyl Halide) AllylEthylEther Intermediate (Allyl Ethyl Ether) Reactants->AllylEthylEther Williamson Ether Synthesis Isomerization Catalytic Isomerization (e.g., Ir-based catalyst) AllylEthylEther->Isomerization CrudeProduct Crude Product (Mixture of Isomers) Isomerization->CrudeProduct Purification Purification (Fractional Distillation) CrudeProduct->Purification FinalProduct Final Product (this compound) Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Acetal Pyrolysis

This protocol is a conceptual outline based on established chemical principles.[9] The pyrolysis of 1,1-diethoxypropane over a catalyst provides a direct route to this compound.

  • Apparatus Setup: Assemble a pyrolysis apparatus consisting of a quartz tube packed with a suitable acidic catalyst (e.g., pumice treated with NaHSO₄) and heated by a tube furnace. Connect one end to a feed system for the acetal and the other to a series of cold traps to collect the product.

  • Catalyst Activation: Heat the furnace to the desired reaction temperature (typically 300-500 °C) while passing an inert gas (e.g., nitrogen) through the tube to activate the catalyst.

  • Pyrolysis: Introduce 1,1-diethoxypropane into the heated tube at a controlled rate using a syringe pump. The acetal will decompose into this compound and ethanol.

  • Product Collection: The volatile products are carried by the inert gas stream into the cold traps (e.g., cooled with a dry ice/acetone bath) where they condense.

  • Work-up and Purification: Combine the contents of the traps. Neutralize any residual acid with a mild base (e.g., anhydrous potassium carbonate).

  • Isolation: Dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and purify by fractional distillation to separate the this compound isomers from ethanol and any unreacted starting material.

Causality Note: The choice of a pyrolysis route is effective for generating the double bond through an elimination reaction. The acidic catalyst facilitates the departure of an ethanol molecule. Fractional distillation is essential for purification due to the close boiling points of the components.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the electron-rich nature of its double bond, making it a potent nucleophile and a reactive monomer.[4]

  • Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the ether is readily hydrolyzed. The reaction proceeds via a rate-determining proton transfer to the β-carbon of the double bond, forming a stabilized carbocation intermediate which is then attacked by water to ultimately yield acetaldehyde and ethanol.[12]

  • Cycloaddition Reactions: It is a valuable dienophile in [4+2] cycloadditions (Diels-Alder reactions) and participates in [2+2] cycloadditions with ketenes and other suitable partners, providing efficient routes to cyclic structures.[4][9]

  • Cationic Polymerization: this compound readily undergoes cationic polymerization, often initiated by photoinitiators, to form poly(this compound).[3][6] This process is fundamental to its application in coatings and adhesives.[4][13]

  • Condensation Reactions: It can be used in condensation reactions with acetals to synthesize α,β-unsaturated aldehydes, serving as a versatile C₃-building block.[4][9]

Diagram 2: Reactivity Profile of this compound

cluster_reactions Key Chemical Transformations EPE This compound (CAS 928-55-2) Polymerization Cationic Polymerization EPE->Polymerization Forms Polyethers (Coatings, Adhesives) Cycloaddition Cycloaddition ([4+2] & [2+2]) EPE->Cycloaddition Forms Cyclic Compounds Hydrolysis Acid-Catalyzed Hydrolysis EPE->Hydrolysis Yields Acetaldehyde & Ethanol Condensation Condensation Reactions EPE->Condensation Forms α,β-Unsaturated Aldehydes cluster_apps Primary Application Areas EPE This compound Electron-Rich Double Bond Ether Linkage Polymerization Monomer for Polymerization EPE:f1->Polymerization Enables Cationic Polymerization Synthesis Reactive Intermediate in Synthesis EPE:f1->Synthesis Site for Cycloadditions & Condensations Excipients Precursor for Polyether Materials EPE:f2->Excipients Forms Stable Polyether Backbone Coatings Coatings & Adhesives Polymerization->Coatings APIs API Synthesis Synthesis->APIs DrugDelivery Drug Delivery Systems Excipients->DrugDelivery

Caption: Relationship between the chemical features of this compound and its applications.

Safety, Handling, and Storage

DANGER: this compound is a highly flammable liquid and vapor that can cause serious eye, skin, and respiratory irritation. [7]A critical, often overlooked hazard is its tendency to form explosive peroxides upon exposure to air and light, particularly during storage or distillation. [14][15]

Table 3: GHS Hazard Information
Hazard ClassificationGHS CodeDescription
Flammable LiquidsH225Highly flammable liquid and vapour
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific target organ toxicityH335May cause respiratory irritation

Source(s):[7]

Protocol: Safe Handling and Storage
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors. Use explosion-proof equipment for all electrical, ventilation, and lighting systems. [14]All metal equipment and containers must be grounded to prevent static electricity discharge. [14]2. Personal Protective Equipment (PPE): Wear appropriate PPE at all times:

    • Eye/Face Protection: Chemical safety goggles and a face shield. * Skin Protection: Handle with chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use. Wear a lab coat or chemical-resistant apron. * Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator with an organic vapor cartridge. [16]3. Storage: Store in a cool, dry, well-ventilated, flammables-designated area. [16]Keep containers tightly closed and protected from light. [14]Store away from ignition sources, heat, sparks, open flames, strong acids, and oxidizing agents. [16]4. Peroxide Management:

    • Testing: Before use, especially before distillation, test for the presence of peroxides using peroxide test strips.

    • Inhibition: Commercial products may contain inhibitors. If unstabilized, consider adding an inhibitor like BHT.

    • Disposal: If high levels of peroxides are suspected (e.g., crystal formation), do not move the container. Contact your institution's Environmental Health and Safety (EHS) office immediately for specialized disposal.

  • Spill Response:

    • Evacuate personnel and remove all ignition sources. * Contain the spillage with a non-combustible absorbent material (e.g., sand, vermiculite). * Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal. [14]

Conclusion

This compound (CAS 928-55-2) is a chemical of significant utility, bridging the gap between fundamental organic synthesis and applied polymer science. Its value is derived from the controlled reactivity of its vinylic ether moiety, which allows for a diverse range of chemical transformations. While its applications are broad, its hazardous properties—particularly its flammability and potential for peroxide formation—demand a disciplined and informed approach to its handling and storage. For the research scientist or drug development professional, a thorough understanding of these characteristics is not merely beneficial but essential for leveraging its synthetic potential safely and effectively.

References

  • National Institute of Standards and Technology. (n.d.). Ethyl-1-propenyl ether. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl-1-propenyl ether (CAS 928-55-2). Retrieved from [Link]

  • Jinan Future chemical Co.,Ltd. (n.d.). This compound CAS:928-55-2. Retrieved from [Link]

  • Fisher Scientific. (2014). SAFETY DATA SHEET - this compound, mixture of cis- and trans-isomers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propenyl ethyl ether. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Ethyl-1-propenyl ether, mixture of cis and trans. Retrieved from [Link]

  • Spherical Insights LLP. (n.d.). This compound Market Size, Growth | Global Report. Retrieved from [Link]

  • ChemBK. (2024). This compound, mixture of cis- and trans-isomers. Retrieved from [Link]

  • ChemBK. (2024). ETHYL 1-PROPENYL ETHER. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl-1-propenyl ether - Mass spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Propenyl ethyl ether - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Clinical Significance and Role of Ethers as Anesthetics. Journal of Anesthesia & Clinical Research. Retrieved from [Link]

  • Kresge, A. J., & Chiang, Y. (1967). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic, 53-57. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl propyl ether. PubChem Compound Database. Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound, 98%, mixture of cis- and trans-isomers. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Cis- and Trans-Ethyl Propenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereoisomerism in Ethyl Propenyl Ether

This compound, a vinyl ether of interest in organic synthesis and polymer chemistry, exists as two distinct geometric isomers: cis-(Z)-1-ethoxyprop-1-ene and trans-(E)-1-ethoxyprop-1-ene. The spatial arrangement of the ethyl and methyl groups relative to the carbon-carbon double bond profoundly influences their physical properties. This guide provides a comprehensive exploration of these differences, offering insights into the underlying molecular principles and practical methodologies for their synthesis, separation, and characterization. Understanding these nuances is paramount for researchers aiming to leverage the specific reactivity and properties of each isomer in applications ranging from the development of novel polymers to their use as intermediates in pharmaceutical synthesis.

Comparative Analysis of Physical Properties

The seemingly subtle difference in the geometric arrangement of the substituents around the double bond in cis- and trans-ethyl propenyl ether leads to measurable variations in their physical properties. These differences are primarily governed by the molecule's overall polarity and how the molecules pack in the liquid and solid states.

Physical Propertycis-(Z)-1-ethoxyprop-1-enetrans-(E)-1-ethoxyprop-1-eneCausality of Difference
Boiling Point 68.2 °C[1]~67-76 °C (as a mixture)[2]The cis isomer is expected to have a slightly higher boiling point due to its net molecular dipole moment, leading to stronger intermolecular dipole-dipole interactions. The bond dipoles in the trans isomer tend to cancel each other out, resulting in a lower overall polarity.[3][4]
Density 0.775 g/cm³[1]~0.778 g/mL (as a mixture)[5]The trans isomer, with its more linear shape, can pack more efficiently in the liquid state, potentially leading to a slightly higher density compared to the U-shaped cis isomer.
Refractive Index Not available~1.398 (as a mixture)[2]The refractive index is related to the polarizability of the molecule. Differences between the isomers are expected to be minimal.
Dipole Moment Expected to be non-zeroExpected to be near-zeroIn the cis isomer, the electron-donating ethyl and methyl groups are on the same side of the double bond, creating a net dipole moment. In the trans isomer, these groups are on opposite sides, leading to a cancellation of bond dipoles and a very small or zero net dipole moment.[6] For the related methyl vinyl ether, the dipole moment is approximately 0.96 D.[7]

Spectroscopic Characterization: Distinguishing the Isomers

Spectroscopic techniques are indispensable for differentiating between the cis and trans isomers of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide distinct signatures for each geometric configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of the two isomers are expected to show significant differences in the chemical shifts and coupling constants of the vinylic protons.

  • Vinylic Protons: The coupling constant (J) between the two vinylic protons is a definitive indicator of stereochemistry. For the cis isomer, the 3JH-H coupling constant is typically in the range of 6-12 Hz, while for the trans isomer, it is larger, usually between 12-18 Hz.

  • Chemical Shifts: The chemical shifts of the vinylic protons and the adjacent methyl and ethyl groups will also differ due to the different anisotropic effects of the substituents in the two isomers.

¹³C NMR: The carbon-13 NMR spectra will also exhibit distinct chemical shifts for the carbons of the double bond and the substituent groups.

Infrared (IR) Spectroscopy

The IR spectra of cis- and trans-ethyl propenyl ether can be distinguished by characteristic absorption bands related to the carbon-carbon double bond and the out-of-plane C-H bending vibrations.

  • C=C Stretching: The C=C stretching vibration in the cis isomer typically appears at a slightly lower wavenumber (around 1650-1660 cm⁻¹) compared to the trans isomer (around 1665-1675 cm⁻¹).[8]

  • C-H Out-of-Plane Bending: A strong and characteristic out-of-plane C-H bending absorption is observed for the trans isomer in the region of 960-970 cm⁻¹. This band is absent in the spectrum of the cis isomer. The cis isomer, in turn, displays a characteristic out-of-plane C-H bending vibration in the region of 675-730 cm⁻¹.[8]

Experimental Protocols

Synthesis of a cis/trans Mixture of this compound

A common laboratory method for the synthesis of a mixture of cis- and trans-ethyl propenyl ether is the pyrolysis of 1,1-diethoxypropane.[1]

Workflow for the Synthesis of this compound

G cluster_0 Synthesis 1,1-Diethoxypropane 1,1-Diethoxypropane Pyrolysis Pyrolysis 1,1-Diethoxypropane->Pyrolysis Heat Crude Product Crude Product Pyrolysis->Crude Product cis/trans mixture

Caption: Pyrolysis of 1,1-diethoxypropane to yield a mixture of cis- and trans-ethyl propenyl ether.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a pyrolysis apparatus consisting of a flask for heating the 1,1-diethoxypropane, a heated tube packed with a catalyst (e.g., pumice or NaHSO₄), a condenser, and a collection flask cooled in an ice bath.

  • Pyrolysis: Heat the packed tube to the desired temperature. Slowly add 1,1-diethoxypropane dropwise to the heated tube.

  • Product Collection: The vaporized products will pass through the condenser and collect in the cooled flask. The crude product will be a mixture of cis- and trans-ethyl propenyl ether, along with ethanol as a byproduct.

  • Purification: The crude product can be purified by fractional distillation to remove the ethanol and any unreacted starting material.

Separation of cis and trans Isomers

The separation of the cis and trans isomers can be achieved through fractional distillation or preparative gas chromatography, exploiting the small differences in their boiling points.[1]

Workflow for Isomer Separation

G cluster_1 Separation Crude Mixture Crude Mixture Separation Method Separation Method Crude Mixture->Separation Method cis-Isomer cis-Isomer Separation Method->cis-Isomer Lower Retention Time / Earlier Fraction trans-Isomer trans-Isomer Separation Method->trans-Isomer Higher Retention Time / Later Fraction

Caption: Separation of cis- and trans-ethyl propenyl ether isomers.

Protocol 1: Fractional Distillation

  • Apparatus: Use a fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column).

  • Distillation: Carefully heat the mixture of isomers. The isomer with the lower boiling point (trans is expected to be slightly lower) will distill first.

  • Fraction Collection: Collect the distillate in fractions, monitoring the temperature at the head of the column. A stable temperature plateau indicates the distillation of a pure component.

  • Analysis: Analyze the collected fractions by gas chromatography or NMR spectroscopy to determine the purity of the separated isomers.

Protocol 2: Preparative Gas Chromatography (Prep GC)

  • Instrumentation: Utilize a gas chromatograph equipped with a preparative-scale column and a fraction collector.

  • Column Selection: A polar capillary column (e.g., Carbowax) is often effective for separating geometric isomers.[9]

  • Method Development: Optimize the temperature program and carrier gas flow rate to achieve baseline separation of the two isomer peaks.

  • Injection and Collection: Inject the mixture onto the column. As each isomer elutes, it is directed to a separate collection trap.

  • Purity Verification: Analyze the collected fractions to confirm their isomeric purity.

Conclusion

The physical properties of cis- and trans-ethyl propenyl ether, while seemingly similar, exhibit distinct differences rooted in their molecular geometry. The greater polarity of the cis isomer generally leads to a higher boiling point, a key characteristic that can be exploited for their separation. Spectroscopic methods, particularly NMR and IR, provide unambiguous fingerprints for the identification and characterization of each isomer. The experimental protocols outlined in this guide offer a practical framework for the synthesis and purification of these valuable chemical intermediates. A thorough understanding of these fundamental physical and spectroscopic properties is essential for any researcher or professional seeking to utilize the unique attributes of each stereoisomer in their respective fields.

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An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl Propenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for ethyl propenyl ether, a valuable chemical intermediate. As researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for structural elucidation, purity assessment, and reaction monitoring. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features, grounded in established scientific principles. We will explore the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, which exists as a mixture of (E) and (Z) isomers.[1]

The methodologies described herein are designed as self-validating systems, where the convergence of data from multiple independent techniques provides a high degree of confidence in the final structural assignment.

Molecular Structure and Isomerism

This compound (1-ethoxyprop-1-ene) is an unsaturated ether with the chemical formula C₅H₁₀O.[2][3][4] The presence of the carbon-carbon double bond gives rise to geometric isomerism, resulting in two distinct forms: (E)-1-ethoxyprop-1-ene and (Z)-1-ethoxyprop-1-ene.

Caption: Geometric isomers of this compound.

Distinguishing between these isomers is a critical analytical challenge that is effectively addressed by the spectroscopic techniques detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the precise connectivity and stereochemistry.

Expertise & Experience: The Causality Behind NMR Analysis

In ethers, protons and carbons directly attached to the oxygen atom are deshielded due to the oxygen's electronegativity, causing them to resonate at a higher chemical shift (downfield) compared to simple alkanes.[5] For the alkenyl portion, the sp² hybridized carbons and their attached protons have characteristic chemical shifts. Crucially, the magnitude of the coupling constant (J-value) between the vinylic protons is highly dependent on their geometric relationship, providing an unambiguous method to differentiate between (E) and (Z) isomers.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for ¹H include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C, a proton-decoupled sequence is standard.

Data Analysis and Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum allows for the assignment of each unique proton in the molecule. The downfield shift of protons on carbons adjacent to the ether oxygen (H-1') is a key identifying feature.[5]

Assignment (Z)-Isomer δ (ppm) (E)-Isomer δ (ppm) Multiplicity Coupling Constant (J) in Hz
-CH=CH-CH₃ ~1.55~1.55Doublet of DoubletsJ ≈ 6.8, 1.5
-O-CH₂-CH₃ ~1.25~1.25TripletJ ≈ 7.0
-O-CH₂-CH₃ ~3.80~3.80QuartetJ ≈ 7.0
-O-CH=CH- ~4.40~4.75Doublet of QuartetsJ ≈ 6.8 (cis)
-O-CH=CH- ~5.85~6.25Doublet of QuartetsJ ≈ 12.5 (trans)

Note: Data are typical values and may vary slightly based on solvent and instrument.

The most telling feature is the coupling constant between the two vinylic protons. A typical coupling for a cis relationship is in the range of 6-8 Hz, while a trans relationship shows a much larger coupling of 12-15 Hz. This allows for clear assignment of the (Z) and (E) isomers, respectively.[6]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. The chemical shifts are highly indicative of the local electronic environment.

Assignment Typical Chemical Shift δ (ppm) Rationale
-CH=CH-CH₃ ~10Standard alkyl carbon.
-O-CH₂-CH₃ ~15Standard alkyl carbon.
-O-CH₂-CH₃ ~65-75Deshielded by adjacent oxygen atom.[5]
-O-CH=CH- ~95-105Vinylic carbon adjacent to a methyl group.
-O-CH=CH- ~140-150Vinylic carbon deshielded by the ether oxygen.

Note: Specific shifts for (E) and (Z) isomers are distinct but closely spaced.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Expertise & Experience: Interpreting Vibrational Modes

For this compound, we anticipate several key absorptions. The C-O single bond stretch is a strong, defining feature for ethers, typically appearing in the 1050-1150 cm⁻¹ region.[5] The alkene functionality gives rise to a C=C stretch around 1650-1680 cm⁻¹ and a vinylic C-H stretch just above 3000 cm⁻¹.[7] The out-of-plane C-H bending ("wag") vibrations in the 600-1000 cm⁻¹ region can also provide clues to the stereochemistry.[7]

Experimental Protocol: ATR-IR Data Acquisition
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

  • Sample Application: Place a single drop of neat liquid this compound directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Analysis and Interpretation

The IR spectrum provides a rapid confirmation of the key functional groups.

Frequency Range (cm⁻¹) Vibration Intensity
3040 - 3100=C-H StretchMedium
2850 - 2990C(sp³)-H StretchStrong
1650 - 1680C=C StretchMedium, Variable
1050 - 1150C-O StretchStrong
~930 (trans) / ~690 (cis)=C-H Out-of-plane bendStrong

The strong absorption in the 1050-1150 cm⁻¹ range is highly characteristic of the ether linkage.[2][8] The presence of peaks in the 1650-1680 cm⁻¹ and >3000 cm⁻¹ regions confirms the alkene moiety.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering further confirmation of the structure.

Expertise & Experience: Predicting Fragmentation

Using Electron Ionization (EI), we expect to see a molecular ion (M⁺˙) corresponding to the molecular weight of C₅H₁₀O (86.13 g/mol ).[9] Ethers are known to undergo characteristic α-cleavage (cleavage of the bond adjacent to the oxygen) and C-O bond cleavage. The resulting fragmentation pattern is a unique signature of the molecule.

Experimental Protocol: GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like dichloromethane or hexane.

  • Injection: Inject 1 µL of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) system. The GC will separate the (E) and (Z) isomers, allowing for individual mass spectra to be obtained.

  • MS Parameters: Use a standard EI source at 70 eV. Scan a mass range of m/z 20-150.

Data Analysis and Interpretation

The mass spectrum serves as the final piece of the structural puzzle.

G mol [C₅H₁₀O]⁺˙ m/z = 86 frag1 [C₄H₇O]⁺ m/z = 71 mol->frag1 - •CH₃ frag2 [C₃H₅]⁺ m/z = 41 mol->frag2 - •OC₂H₅ frag3 [C₂H₅O]⁺ m/z = 45 mol->frag3 - •C₃H₅

Caption: Primary fragmentation pathways for this compound.

m/z (mass-to-charge ratio) Proposed Fragment Significance
86[C₅H₁₀O]⁺˙Molecular Ion (M⁺˙)[9]
71[M - CH₃]⁺Loss of a methyl radical from the propenyl group.
57[C₄H₉]⁺Rearrangement and loss of ethoxy radical.
45[C₂H₅O]⁺Cleavage of the O-propenyl bond.
41[C₃H₅]⁺Allyl cation, loss of the ethoxy group.

The presence of the molecular ion at m/z 86 confirms the molecular formula. The fragment at m/z 71 (loss of a methyl group) and m/z 41 (allyl cation) are highly indicative of the propenyl ether structure.

Integrated Spectroscopic Analysis Workflow

A robust structural elucidation relies not on a single technique, but on the convergence of evidence from multiple analytical methods.

workflow cluster_prep Sample Handling cluster_analysis Spectroscopic Analysis cluster_conclusion Data Integration & Reporting sample This compound Sample ir IR Spectroscopy (Functional Groups: C-O, C=C) sample->ir ms Mass Spectrometry (Molecular Weight, Fragmentation) sample->ms nmr NMR Spectroscopy (¹H & ¹³C Connectivity, Stereochemistry) sample->nmr elucidation Structural Elucidation (Confirm C₅H₁₀O, Assign Isomers) ir->elucidation ms->elucidation nmr->elucidation

Caption: Workflow for the spectroscopic characterization of a molecule.

This workflow illustrates the logical process:

  • IR analysis provides a quick screen for the required ether and alkene functional groups.

  • MS analysis confirms the correct molecular weight and provides fragmentation data consistent with the proposed structure.

  • NMR analysis delivers the definitive proof, mapping out the entire carbon-hydrogen framework and, critically, allowing for the unambiguous assignment of the (E) and (Z) stereoisomers.

Conclusion

The spectroscopic characterization of this compound is a clear example of modern analytical chemistry in practice. Through the synergistic application of NMR, IR, and MS, we can confidently determine its molecular structure, verify its functional groups, and differentiate between its geometric isomers. This multi-faceted approach ensures the scientific rigor required in research and development, providing a complete and trustworthy profile of the molecule.

References

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  • NIST. (n.d.). Ethyl-1-propenyl ether. NIST Chemistry WebBook. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • SpectraBase. (n.d.). Propenyl ethyl ether [ATR-IR]. Wiley Science Solutions. Retrieved from [Link]

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  • Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]

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  • Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy. Retrieved from [Link]

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  • Ashenhurst, J. (2014, November 7). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Master Organic Chemistry. Retrieved from [Link]

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The Solubility of Ethyl Propenyl Ether in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the solubility of ethyl propenyl ether in a range of organic solvents. Recognizing the critical role of solubility in chemical synthesis, formulation development, and purification processes, this document synthesizes theoretical principles with practical, field-proven methodologies. While specific quantitative solubility data for this compound is not extensively published, this guide leverages data from structurally analogous ethers to provide reliable estimations and a robust framework for solubility prediction and determination. A detailed experimental protocol for accurately measuring the solubility of volatile ethers is also presented, empowering researchers to generate precise data for their specific applications.

Introduction: The Significance of this compound Solubility

This compound (C₅H₁₀O), a volatile and flammable liquid, serves as a valuable intermediate in organic synthesis.[1] Its utility in various reactions necessitates a thorough understanding of its behavior in different solvent systems. Solubility is a fundamental physicochemical property that dictates reaction kinetics, product purity, and the ease of post-reaction work-up. For professionals in drug development, where this compound might be used in the synthesis of active pharmaceutical ingredients (APIs), precise solubility data is paramount for process optimization, scalability, and ensuring product quality.

This guide is structured to provide a multi-faceted understanding of this compound's solubility, moving from theoretical underpinnings to practical application.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. This principle is governed by the intermolecular forces between the solute (this compound) and the solvent. A more quantitative and predictive approach can be achieved through the application of solubility parameters, most notably the Hansen Solubility Parameters (HSP).

Intermolecular Forces at Play

The solubility of this compound is determined by the balance of intermolecular forces:

  • Van der Waals Forces (Dispersion and Dipole-Dipole): As a molecule with a carbon chain and an ether linkage, this compound exhibits both nonpolar and polar characteristics. The ethyl and propenyl groups contribute to dispersion forces, while the C-O-C ether bond introduces a dipole moment, allowing for dipole-dipole interactions.

  • Hydrogen Bonding: The oxygen atom in the ether linkage can act as a hydrogen bond acceptor, enabling it to interact with protic solvents (e.g., alcohols). However, lacking a hydrogen atom directly bonded to the oxygen, it cannot act as a hydrogen bond donor.

Hansen Solubility Parameters (HSP): A Predictive Tool

Hansen Solubility Parameters offer a powerful method for predicting the solubility of a solute in a given solvent by breaking down the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar (dipole-dipole) forces.

  • δh: Energy from hydrogen bonding.

Each solvent and solute can be characterized by a unique set of these three parameters. The principle behind HSP is that substances with similar (δd, δp, δh) values are more likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:



A smaller Ra value indicates a higher affinity and, therefore, greater solubility.

cluster_solute Solute (this compound) cluster_solvent Solvent Solute δd_solute, δp_solute, δh_solute Calculation Calculate Ra (Distance) Solute->Calculation Solvent δd_solvent, δp_solvent, δh_solvent Solvent->Calculation Prediction Solubility Prediction Calculation->Prediction Smaller Ra = Higher Solubility

Caption: Hansen Solubility Parameter (HSP) workflow for predicting solubility.

The table below provides the Hansen Solubility Parameters for a range of common organic solvents. This data can be used to estimate the potential solubility of this compound by identifying solvents with HSP values that would likely result in a small Ra.

Solventδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)
n-Hexane14.90.00.0
Toluene18.01.42.0
Diethyl Ether14.52.95.1
Acetone15.510.47.0
Ethanol15.88.819.4
Methylene Chloride18.26.36.1
2-Propanol15.86.116.4

Data compiled from various sources.[2][3][4][5][6][7]

Based on its structure being an ether with a hydrocarbon chain, this compound is expected to have δd and δp values somewhat similar to diethyl ether and a moderate δh value due to its hydrogen bond accepting capability. This suggests good solubility in other ethers, ketones, and chlorinated solvents.

Quantitative Solubility Data: An Analog-Based Approach

Direct, experimentally determined quantitative solubility data for this compound in a range of organic solvents is sparse in publicly available literature. However, by examining the solubility of structurally similar ethers, we can establish a reliable estimate of its expected behavior. The following table summarizes the solubility of diethyl ether, diisopropyl ether, and methyl tert-butyl ether (MTBE) in common organic solvents.

SoluteSolventSolubilityTemperature (°C)
Diethyl EtherEthanolMiscible20
Diethyl EtherWater6.9 g/100 mL20
Diisopropyl EtherHexaneMiscible20
Diisopropyl EtherEthanolMiscible20
Diisopropyl EtherAcetoneMiscible20
Diisopropyl EtherWater0.2 g/100 mL20
Methyl tert-Butyl Ether (MTBE)EthanolMiscible25
Methyl tert-Butyl Ether (MTBE)Diethyl EtherMiscible25
Methyl tert-Butyl Ether (MTBE)Water5.1 g/100 mL25

Data compiled from various sources.[8][9][10][11][12][13][14][15][16][17]

Analysis of Analog Data:

  • Miscibility in Nonpolar and Polar Aprotic Solvents: Like its analogs, this compound is expected to be miscible in all proportions with nonpolar solvents such as alkanes (e.g., hexane) and aromatic hydrocarbons (e.g., toluene), as well as polar aprotic solvents like other ethers, ketones (e.g., acetone), and chlorinated solvents (e.g., methylene chloride).

  • Miscibility in Polar Protic Solvents: Due to its ability to accept hydrogen bonds, this compound is anticipated to be miscible with alcohols such as ethanol and 2-propanol.

  • Limited Aqueous Solubility: The hydrocarbon portion of the molecule limits its solubility in water. Similar to its analogs, it is expected to be sparingly soluble in water.

Experimental Determination of Solubility: A Practical Protocol

For applications requiring high precision, experimental determination of solubility is essential. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a solvent.[18][19][20][21][22] For a volatile solute like this compound, this method must be coupled with a sensitive analytical technique, such as gas chromatography (GC), to accurately determine its concentration in the saturated solution.

The following diagram outlines the experimental workflow.

A 1. Sample Preparation (Excess Solute in Solvent) B 2. Equilibration (Shake at Constant Temperature) A->B 24-48 hours C 3. Phase Separation (Centrifugation) B->C D 4. Sample Extraction (Aliquot of Supernatant) C->D E 5. Dilution (Prepare for GC Analysis) D->E F 6. GC Analysis (Quantify Solute Concentration) E->F G 7. Data Interpretation (Determine Solubility) F->G

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

Materials and Equipment:

  • This compound (solute)

  • Organic solvent of interest

  • Volumetric flasks and pipettes

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Syringes for sample injection

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Add a known volume of the solvent to several glass vials.

    • Add an excess of this compound to each vial. The presence of a separate, undissolved phase of this compound should be visible.

    • Securely cap the vials to prevent the loss of the volatile solute and solvent.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).[22]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the phases to separate.

    • To ensure complete separation of any micro-droplets, centrifuge the vials at a moderate speed.

  • Sample Analysis by Gas Chromatography (GC):

    • Calibration: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations. Analyze these standards by GC-FID to generate a calibration curve of peak area versus concentration.[23]

    • Sample Measurement: Carefully withdraw a small, known volume of the supernatant (the solvent phase saturated with this compound) from each vial.

    • Dilute the aliquot with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the GC-FID and record the peak area corresponding to this compound.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Account for the dilution factor to calculate the concentration in the original saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.

Conclusion and Practical Implications

This technical guide has provided a comprehensive examination of the solubility of this compound in organic solvents. While direct quantitative data remains limited, a robust understanding of its solubility can be achieved through the application of theoretical principles like Hansen Solubility Parameters and by leveraging data from structurally similar ethers.

For researchers and drug development professionals, this guide offers the following key takeaways:

  • Solvent Selection: this compound can be confidently expected to be miscible with a wide range of common nonpolar and polar aprotic and protic organic solvents. This provides flexibility in choosing solvent systems for reactions and purifications.

  • Predictive Power: The Hansen Solubility Parameter framework provides a valuable tool for pre-screening solvents and predicting miscibility, saving time and resources in experimental work.

  • Precise Measurement: For applications demanding exact solubility values, the detailed shake-flask and GC analysis protocol provides a reliable methodology for in-house determination.

By integrating the theoretical and practical insights presented herein, scientists can make informed decisions regarding the use of this compound in their work, leading to more efficient and robust chemical processes.

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discovery and first synthesis of ethyl propenyl ether

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of Ethyl Propenyl Ether

Foreword: A Molecule of Latent Potential

This compound, a seemingly simple unsaturated ether, holds a more nuanced history than a singular moment of discovery. Its story is intrinsically woven into the broader narrative of vinyl ether synthesis, a field that burgeoned with the advent of high-pressure acetylene chemistry. This guide provides a comprehensive exploration of the journey from the foundational, albeit hazardous, early syntheses to the sophisticated and controlled catalytic methods of the modern era. For the researcher, scientist, and drug development professional, understanding this evolution offers not just a historical perspective, but also a deeper appreciation for the chemical principles that have shaped the synthesis of this versatile class of reagents.

Part 1: The Genesis of Vinyl Ether Synthesis and the Emergence of this compound

The path to this compound was not a direct one, but rather a consequence of the broader quest to synthesize vinyl ethers. The initial forays into ether synthesis were not readily applicable to unsaturated variants.

The Williamson Ether Synthesis: A Foundational but Flawed Approach for Unsaturated Systems

The Williamson ether synthesis, a cornerstone of classic organic chemistry, provides a general route to ethers through the reaction of an alkoxide with a primary alkyl halide. However, its application to the synthesis of unsaturated ethers like this compound is fraught with challenges. Attempting to synthesize this compound via the reaction of sodium ethoxide with 1-chloropropene would be inefficient due to the low reactivity of vinylic halides in nucleophilic substitution reactions. Conversely, the reaction of sodium prop-1-en-1-olate with ethyl iodide would be complicated by the instability of the enolate and potential for competing reactions. The primary limitation of this approach lies in the propensity for elimination reactions to dominate over substitution, particularly with secondary and tertiary halides, a characteristic that extends to the synthesis of many unsaturated systems.[1]

The Reppe Vinylation: A High-Pressure Revolution

The first practical and scalable method for the synthesis of vinyl ethers, including what would become the primary route to this compound, was pioneered by Walter Reppe in the 1930s.[2] This body of work, often referred to as "Reppe chemistry," harnessed the reactivity of acetylene under high pressure, a feat that was previously considered too hazardous for industrial application.[3] Reppe's innovation was the development of specialized reactors and catalysts that allowed for the safe handling of acetylene, opening up a new frontier in industrial organic synthesis.[3]

The Reppe vinylation for the synthesis of this compound involves the direct reaction of acetylene with ethanol in the presence of a basic catalyst, typically an alkali metal hydroxide or alkoxide.[4][5]

  • Catalyst Preparation: A solution of potassium hydroxide in ethanol is prepared under an inert atmosphere.

  • Reaction Setup: The ethanolic potassium hydroxide solution is charged into a high-pressure autoclave.

  • Vinylation: A mixture of acetylene and nitrogen (as an inert diluent to mitigate explosion risk) is introduced into the autoclave at elevated temperature (typically 150-180°C) and pressure (15-20 atmospheres).[6]

  • Workup: After the reaction is complete, the autoclave is cooled, and the excess pressure is vented. The reaction mixture is then fractionally distilled to isolate the ethyl vinyl ether.

The direct synthesis of this compound via this method would involve the use of propyne instead of acetylene, a more specialized and less common starting material.

The causality behind the high-pressure conditions lies in the need to increase the concentration of the gaseous acetylene in the liquid ethanol phase, thereby driving the reaction forward. The basic catalyst is essential for deprotonating the ethanol to form the more nucleophilic ethoxide ion, which then attacks the acetylene.

Caption: Mechanism of Reppe Vinylation of Ethanol.

The Acetal Pyrolysis Route: An Alternative Early Method

Another early method for the preparation of vinyl ethers involves the pyrolysis of acetals.[7] For this compound, the corresponding acetal is 1,1-diethoxypropane. This method relies on an elimination reaction, where the acetal is heated in the presence of a catalyst to yield the vinyl ether and an alcohol.

  • Catalyst Preparation: A packed-bed reactor is prepared with a solid-phase catalyst such as pumice or sodium bisulfate (NaHSO4).[7]

  • Pyrolysis: 1,1-Diethoxypropane is vaporized and passed through the heated catalyst bed.

  • Product Collection: The product stream, containing this compound, ethanol, and any unreacted acetal, is condensed and collected.

  • Purification: The this compound is purified by fractional distillation.

The driving force for this reaction is the elimination of a stable alcohol molecule to form the alkene functionality of the vinyl ether. While conceptually simple, this method often requires high temperatures, which can lead to side reactions and charring.

Part 2: Modern Synthetic Strategies

Modern approaches to the synthesis of this compound prioritize selectivity, safety, and atom economy, largely moving away from the hazardous conditions of Reppe chemistry.

Isomerization of Allyl Ethers: A Controlled Transformation

A highly effective modern route to pure (E)-isomers of propenyl ethers is the transition metal-catalyzed isomerization of the corresponding allyl ethers.[7] In the case of this compound, the starting material is allyl ethyl ether. This method offers excellent control over the stereochemistry of the resulting double bond.

  • Catalyst Activation: A solution of a suitable iridium(I) catalyst, such as (1,5-cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate, is prepared in an appropriate solvent under an inert atmosphere. The catalyst is often activated with hydrogen gas.[7]

  • Isomerization: Allyl ethyl ether is added to the activated catalyst solution, and the reaction is stirred at room temperature or with gentle heating until complete conversion is observed by techniques such as gas chromatography or NMR spectroscopy.

  • Workup and Purification: The solvent is removed under reduced pressure, and the resulting this compound is purified by distillation.

The iridium catalyst facilitates the migration of the double bond from the terminal position in the allyl group to the internal position, forming the more thermodynamically stable propenyl ether.

Isomerization_Catalytic_Cycle Ir(I) Catalyst Ir(I) Catalyst Ir-Allyl Complex Ir-Allyl Complex Ir(I) Catalyst->Ir-Allyl Complex Coordination Allyl Ethyl Ether Allyl Ethyl Ether Allyl Ethyl Ether->Ir-Allyl Complex Ir-Hydride Intermediate Ir-Hydride Intermediate Ir-Allyl Complex->Ir-Hydride Intermediate Oxidative Addition Ir-Propenyl Complex Ir-Propenyl Complex Ir-Hydride Intermediate->Ir-Propenyl Complex Hydride Migration Ir-Propenyl Complex->Ir(I) Catalyst Reductive Elimination This compound This compound Ir-Propenyl Complex->this compound

Caption: Catalytic Cycle for Iridium-Catalyzed Isomerization.

Transetherification: An Atom-Economical Approach

Transetherification has emerged as a powerful and atom-economical method for the synthesis of vinyl ethers.[2] This reaction involves the exchange of the alcohol portion of a vinyl ether with another alcohol, catalyzed by a transition metal complex, typically based on palladium or iridium.[2][8] For the synthesis of this compound, this could involve the reaction of a propenyl vinyl ether with ethanol or, more commonly, the reaction of ethyl vinyl ether with propen-1-ol.

  • Catalyst Preparation: A palladium(II) catalyst, such as palladium(II) acetate, is dissolved in a suitable solvent, often in the presence of a ligand like 1,10-phenanthroline.[2]

  • Reaction: The alcohol (e.g., propen-1-ol) and a large excess of the vinyl ether (e.g., ethyl vinyl ether) are added to the catalyst solution. The large excess of the starting vinyl ether is used to drive the equilibrium towards the desired product.

  • Monitoring and Workup: The reaction is monitored by GC or NMR until equilibrium is reached. The catalyst is then removed, often by filtration through a pad of silica gel, and the product is isolated by distillation.

This method avoids the use of hazardous starting materials like acetylene and offers a more environmentally benign route to a variety of vinyl ethers.

Comparative Analysis of Synthesis Methods
MethodStarting MaterialsCatalyst/ConditionsAdvantagesDisadvantages
Reppe Vinylation Acetylene, EthanolBasic catalyst, High pressure, High temperatureScalable, Utilizes simple feedstocksHazardous conditions, Risk of explosion
Acetal Pyrolysis 1,1-DiethoxypropaneSolid acid catalyst (e.g., pumice), High temperatureAvoids high pressureHigh energy input, Potential for side reactions
Allyl Ether Isomerization Allyl Ethyl EtherIridium(I) complexHigh selectivity for (E)-isomer, Mild conditionsRequires pre-synthesis of allyl ether, Expensive catalyst
Transetherification Ethyl Vinyl Ether, Propen-1-olPalladium(II) or Iridium(I) complexAtom-economical, Mild conditions, Safer reagentsEquilibrium reaction, Requires excess of one reagent

Part 3: The Significance of this compound and its Chemical Relatives

While this compound itself has niche applications, its structural motif is central to a broader understanding of organic synthesis and reactivity.

A Versatile Reagent in Organic Synthesis

This compound is a valuable reagent in various organic transformations. It can participate in [4+2] and [2+2] cycloaddition reactions and can be used in condensation reactions with acetals to form α,β-unsaturated aldehydes.[7] Its ability to act as an acyl anion equivalent further expands its synthetic utility.

The Claisen Rearrangement: A Historical and Mechanistic Counterpoint

The Claisen rearrangement, discovered by Rainer Ludwig Claisen in 1912, is a powerful carbon-carbon bond-forming reaction that involves the[2][2]-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound.[4][9] While not a synthesis of this compound, this reaction is of immense historical and mechanistic importance to this class of compounds. It was the first recorded example of a[2][2]-sigmatropic rearrangement and highlights the unique reactivity of the allyl vinyl ether scaffold.[4][9]

Claisen_Rearrangement Allyl Vinyl Ether Allyl Vinyl Ether Transition State [3,3]-Sigmatropic Transition State Allyl Vinyl Ether->Transition State Heat γ,δ-Unsaturated Carbonyl γ,δ-Unsaturated Carbonyl Transition State->γ,δ-Unsaturated Carbonyl

Caption: The Claisen Rearrangement of an Allyl Vinyl Ether.

Conclusion

The story of this compound is a microcosm of the evolution of organic synthesis over the past century. From the brute-force, high-pressure methods of the early industrial era to the elegant and highly selective catalytic reactions of today, the journey to synthesize this molecule reflects our growing understanding of chemical reactivity and our increasing desire for safer, more sustainable chemical processes. For the modern scientist, the various synthetic routes to this compound and its analogs offer a rich toolbox for the construction of complex molecules, a testament to the enduring legacy of the pioneers in this field.

References

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  • SYNTHESIS OF AROMATIC ACETYLENE ALCOHOLS AND THEIR VINYL ETHERS BY VARIOUS METHODS - Progressive Academic Publishing. (n.d.). Retrieved from [Link]

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theoretical studies on ethyl propenyl ether reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Reactivity of Ethyl Propenyl Ether

Authored by Gemini, Senior Application Scientist

Abstract

This compound, a member of the vinyl ether class of organic compounds, serves as a versatile building block in chemical synthesis. Its reactivity is dominated by the electron-rich carbon-carbon double bond, which is highly susceptible to a variety of transformations including pericyclic reactions, and electrophilic additions. Understanding the underlying principles governing its reactivity is paramount for designing novel synthetic routes and for the development of new chemical entities. This technical guide provides a comprehensive exploration of the theoretical aspects of this compound's reactivity, grounded in modern computational chemistry. We will delve into its electronic structure, conformational landscape, and the mechanistic pathways of its key reactions. This document is intended for researchers, scientists, and drug development professionals who wish to leverage computational insights to predict and control the chemical behavior of vinyl ethers.

Introduction: The Dual Nature of Vinyl Ether Reactivity

Vinyl ethers, such as this compound, are characterized by an alkoxy group attached to a carbon-carbon double bond. This arrangement creates a polarized π-system, where the oxygen atom donates electron density into the double bond via resonance. This electronic feature makes the terminal carbon atom (β-carbon) nucleophilic and susceptible to electrophilic attack, while also enabling the molecule to participate in concerted pericyclic reactions. This compound exists as a mixture of (E) and (Z) isomers, the ratio of which can be influenced by the synthetic route.[1][2] The subtle differences in the steric and electronic properties of these isomers can lead to different reactivity profiles, a key aspect that theoretical studies can effectively elucidate.

Theoretical and computational chemistry provide an indispensable toolkit for dissecting the intricate details of reaction mechanisms.[3] By modeling the potential energy surface of a reaction, we can identify transition states, calculate activation energies, and predict the regio- and stereoselectivity of products.[4] This in-silico approach not only rationalizes experimental observations but also guides the design of more efficient and selective reactions.

Foundational Principles: Electronic Structure and Conformational Preferences

A molecule's reactivity is fundamentally governed by its three-dimensional structure and the distribution of its electrons. Before exploring specific reactions, it is crucial to understand the conformational preferences and frontier molecular orbitals (FMOs) of this compound.

Conformational Analysis

The rotation around the C-O single bonds in this compound gives rise to several conformers. The relative stability of these conformers is dictated by a delicate balance of steric hindrance and hyperconjugation effects. Computational methods, particularly molecular mechanics and Density Functional Theory (DFT), are powerful tools for mapping the conformational landscape.[5][6]

A typical conformational analysis workflow involves a systematic or random search of the torsional space, followed by geometry optimization of the identified unique conformers. The resulting relative energies indicate the population of each conformer at a given temperature. The most stable conformers are those that will predominantly be present in a reaction mixture, and their geometries are the starting point for modeling reaction pathways.

Protocol 1: Computational Conformational Analysis
  • Initial Structure Generation: Build an initial 3D structure of (E)-ethyl propenyl ether.

  • Conformational Search: Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic rotation of all rotatable single bonds (C-C and C-O) and generate a large pool of candidate conformers.

  • Geometry Optimization (Low Level): Subject each generated conformer to geometry optimization using a computationally inexpensive quantum mechanical method, such as DFT with a minimal basis set (e.g., B3LYP/6-31G(d)).

  • Clustering and Selection: Group the optimized structures based on their energies and root-mean-square deviation (RMSD) to identify unique low-energy conformers.

  • High-Level Re-optimization: Re-optimize the unique conformers identified in the previous step using a more robust level of theory (e.g., ωB97X-D/6-311+G(d,p)) to obtain accurate geometries and relative energies.

  • Thermodynamic Analysis: Perform frequency calculations at the same high level of theory to confirm that each structure is a true minimum (no imaginary frequencies) and to obtain Gibbs free energies for determining the Boltzmann population of each conformer.

Frontier Molecular Orbital (FMO) Theory

The reactivity of this compound in many reactions can be rationalized using FMO theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.[7][8]

  • HOMO: Due to the electron-donating nature of the ethoxy group, the HOMO of this compound is high in energy and primarily localized on the C=C double bond. This makes the molecule an excellent nucleophile and a reactive component in reactions with electron-deficient species.

  • LUMO: The LUMO is significantly higher in energy and represents the region where the molecule is most susceptible to nucleophilic attack.

The energy and symmetry of these frontier orbitals are critical for predicting the feasibility and stereochemical outcome of pericyclic reactions, as dictated by the Woodward-Hoffmann rules.[9][10]

Key Reaction Classes: A Theoretical Perspective

Pericyclic Reactions

Pericyclic reactions are concerted processes that proceed through a cyclic transition state.[10] They are characterized by their high stereospecificity, which can be predicted based on the number of electrons involved and whether the reaction is initiated thermally or photochemically.[11]

The Claisen rearrangement is a canonical[12][12]-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound.[13][14] While this compound itself does not contain the requisite allyl group, it is a key precursor in syntheses that form allyl vinyl ethers in situ for subsequent rearrangement.[1] Theoretical studies of the Claisen rearrangement have shown that it typically proceeds through a highly ordered, chair-like six-membered transition state, which accounts for the predictable transfer of stereochemistry.[14] Computational modeling can accurately predict the activation barriers and the preference for chair versus boat transition states.[15]

FMO_Interaction

In a Diels-Alder reaction, this compound can act as an electron-rich dienophile, reacting with an electron-deficient diene. The regioselectivity of this reaction (the "ortho" vs. "meta" product) is governed by the orbital coefficients of the interacting FMOs.[7] DFT calculations are routinely used to predict the activation energies for the different possible pathways, thereby identifying the kinetically favored product.

Thermally initiated [2+2] cycloadditions are generally symmetry-forbidden according to the Woodward-Hoffmann rules and tend to proceed through stepwise, diradical, or zwitterionic mechanisms.[9][16] In contrast, photochemical [2+2] cycloadditions are symmetry-allowed.[7] Computational studies are essential to distinguish between a concerted and a stepwise pathway by searching for the relevant transition states and intermediates on the potential energy surface.

Electrophilic Additions

The high electron density of the double bond in this compound makes it prone to attack by electrophiles. A classic example is the acid-catalyzed cleavage of the ether.[17]

The reaction proceeds via protonation of the ether oxygen or the double bond. Theoretical calculations can determine the relative activation barriers for these competing initial steps. Protonation of the double bond leads to a stabilized carbocation intermediate, which is then attacked by a nucleophile. The stability of this carbocation intermediate is a key factor in the reaction rate.

Workflow

Protocol 2: Modeling an Electrophilic Addition to this compound
  • System Setup: Define the reactants: the lowest energy conformer of (E)-ethyl propenyl ether and an electrophile (e.g., H₃O⁺).

  • Reactant and Product Optimization: Perform geometry optimizations and frequency calculations for the reactants and the expected products (e.g., protonated intermediate, final addition product).

  • Transition State Search:

    • Initial Guess: Use a method like Synchronous Transit-Guided Quasi-Newton (STQN) to generate an initial guess for the transition state structure connecting reactants and the intermediate.

    • Optimization: Optimize this guess to a first-order saddle point (a true transition state). This requires a calculation that computes the Hessian matrix.

  • Transition State Verification:

    • Frequency Analysis: A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

    • IRC Calculation: Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the identified transition state correctly connects the reactant and product minima on the potential energy surface.

  • Energy Profile: Calculate the single-point energies of the optimized reactants, transition state, and products using a high-level theoretical method and a large basis set to construct an accurate reaction energy profile. The activation energy (ΔE‡) is the energy difference between the transition state and the reactants.

Quantitative Data Summary

Theoretical studies provide valuable quantitative data that can be directly compared with experimental kinetics. The following table presents hypothetical, yet representative, data for the reactivity of (E)-ethyl propenyl ether, calculated at the ωB97X-D/6-311+G(d,p) level of theory.

Reaction TypeReaction PartnerActivation Energy (ΔG‡, kcal/mol)Reaction Energy (ΔG, kcal/mol)
[4+2] Cycloaddition 1,3-Butadiene25.8-30.5
[2+2] Cycloaddition Ethene (thermal)45.215.1
Electrophilic Addition H₃O⁺ (Protonation)12.5-5.2

Conclusion and Future Outlook

This guide has outlined the foundational theoretical principles governing the reactivity of this compound. Through the lens of computational chemistry, we can dissect its conformational preferences, analyze its frontier molecular orbitals, and quantitatively model the energetic profiles of its characteristic reactions. The protocols and workflows described herein serve as a practical starting point for researchers aiming to apply these theoretical tools to their own investigations.

The synergy between computational prediction and experimental validation is the cornerstone of modern chemical research. As computational methods continue to increase in accuracy and efficiency, their role in predicting the reactivity of complex molecules in drug discovery and materials science will only expand. For molecules like this compound, this means a future where reaction outcomes can be predicted with high fidelity, accelerating the pace of innovation.

References

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A-Comprehensive-Technical-Guide-to-the-Molecular-Orbital-Analysis-of-Ethyl-Propenyl-Ether-From-First-Principles-to-Practical-Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Fictitious Research Group, Quantum Dynamics Division

Abstract

This technical guide provides a comprehensive analysis of the molecular orbitals of ethyl propenyl ether, a significant member of the vinyl ether class of compounds. For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's electronic structure is paramount for predicting its reactivity, stability, and spectroscopic properties. This document elucidates the theoretical underpinnings of molecular orbital (MO) theory, presents a detailed, replicable computational protocol for the analysis of this compound, and interprets the resulting molecular orbitals to provide actionable insights. We will explore the critical roles of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) in dictating the molecule's chemical behavior and demonstrate how these fundamental principles can be leveraged in the broader context of organic synthesis and medicinal chemistry.

Section 1: Introduction to this compound

This compound (1-ethoxy-1-propene) is a colorless, flammable liquid that exists as a mixture of (E) and (Z) isomers.[1] As a prominent example of a vinyl ether, its chemical behavior is dominated by the interplay between the ether oxygen and the adjacent carbon-carbon double bond.[2] These compounds are versatile building blocks in organic synthesis, participating in cycloaddition reactions and serving as precursors to α,β-unsaturated aldehydes.[1]

A molecular orbital perspective is crucial for understanding the nuanced electronic effects that govern the reactivity of this compound. Simple Lewis structures fail to capture the delocalization of electron density that arises from the interaction between the oxygen lone pairs and the π-system of the double bond. This guide will provide a more sophisticated model to explain and predict the chemical properties of this important molecule.

Section 2: Theoretical Foundations of Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals that are distributed over the entire molecule.[3][4] This contrasts with Valence Bond theory, which localizes electrons in bonds between atoms.[5] MO theory is particularly powerful for explaining the properties of conjugated systems like this compound.

The molecular orbitals themselves are constructed from a linear combination of atomic orbitals (LCAO).[6][7] This mathematical approach allows for the calculation of bonding orbitals, which are lower in energy than the constituent atomic orbitals and concentrate electron density between the nuclei, and antibonding orbitals, which are higher in energy and have a node between the nuclei.[5][7]

A key concept in MO theory is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy and shape of these orbitals are critical for predicting how a molecule will react with other species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity.[8]

For unsaturated ethers like this compound, a significant electronic feature is the p-π conjugation between the lone pair electrons on the oxygen atom and the π-system of the carbon-carbon double bond. This interaction raises the energy of the HOMO, making the molecule more susceptible to electrophilic attack, and lowers the energy of the LUMO.

Section 3: Computational Methodology: A Self-Validating Protocol

To obtain a quantitative understanding of the molecular orbitals of this compound, we will employ computational quantum chemistry methods. The following protocol outlines a robust and widely accepted approach for this type of analysis.

3.1. Software and Theoretical Level Selection

  • Software: A widely used quantum chemistry package such as Gaussian, ORCA, or GAMESS is suitable for this analysis.

  • Theoretical Level: Density Functional Theory (DFT) with the B3LYP functional offers a good balance of accuracy and computational cost for molecules of this size.

  • Basis Set: The 6-31G(d,p) basis set is a good starting point, providing a flexible description of the electron distribution by including polarization functions on both heavy atoms (d) and hydrogen atoms (p).

3.2. Step-by-Step Protocol

  • Structure Input: The 3D coordinates of the (E) or (Z) isomer of this compound are input into the chosen software.

  • Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This is a crucial step to ensure that the subsequent molecular orbital analysis is performed on a realistic structure.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Molecular Orbital Calculation: A single-point energy calculation is performed on the optimized geometry to generate the molecular orbitals and their corresponding energies.

  • Visualization: The resulting molecular orbitals, particularly the HOMO and LUMO, are visualized using a molecular visualization program such as Avogadro or VMD.

G cluster_workflow Computational Workflow Input Structure Input Structure Geometry Optimization Geometry Optimization Input Structure->Geometry Optimization Initial Guess Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Optimized Geometry MO Calculation MO Calculation Frequency Calculation->MO Calculation Verified Minimum Analysis Analysis MO Calculation->Analysis Orbital Energies & Shapes

Caption: A flowchart of the computational workflow for molecular orbital analysis.

Section 4: Analysis and Interpretation of this compound's Molecular Orbitals

Following the protocol outlined in Section 3, we can obtain the molecular orbitals for this compound. The key orbitals for understanding its reactivity are the HOMO and LUMO.

4.1. The HOMO and LUMO

  • HOMO: The Highest Occupied Molecular Orbital of this compound will show significant electron density on the carbon-carbon double bond and the oxygen atom. This is a direct consequence of the p-π conjugation. The delocalization of the oxygen lone pair into the π-system raises the energy of the HOMO, making it a better electron donor compared to a simple alkene or ether.

  • LUMO: The Lowest Unoccupied Molecular Orbital will be the π* antibonding orbital of the carbon-carbon double bond. Its energy and shape will be influenced by the interaction with the ether oxygen.

4.2. Quantitative Data

OrbitalEnergy (eV) (Illustrative)Primary Atomic Orbital Contributions
LUMO+1> 0C-H σ, C-C σ
LUMO~2-3C=C π*
HOMO~-9 to -10C=C π, O p
HOMO-1< -10O lone pair, C-O σ

Note: The exact energy values will depend on the chosen computational method and basis set.

4.3. The HOMO-LUMO Gap

The energy difference between the HOMO and LUMO is a critical parameter. For this compound, this gap is smaller than that of a corresponding saturated ether, indicating a higher propensity to undergo electronic transitions and chemical reactions.[8]

Section 5: Practical Implications and Applications

The insights gained from the molecular orbital analysis of this compound have direct applications in predicting its chemical behavior and utility in various fields.

5.1. Predicting Reactivity

  • Electrophilic Attack: The high electron density and raised energy of the HOMO at the carbon-carbon double bond make this compound highly susceptible to attack by electrophiles. The regioselectivity of this attack can also be predicted by examining the relative contributions of the two carbon atoms of the double bond to the HOMO.

  • Cycloaddition Reactions: The shapes and energies of the frontier molecular orbitals are key to understanding the facility and stereochemical outcome of cycloaddition reactions, such as the Diels-Alder reaction.[2]

  • Acid-Catalyzed Hydrolysis: Ethers are generally unreactive, but the presence of the double bond in this compound makes it susceptible to cleavage under acidic conditions.[9][10]

5.2. Relevance in Drug Development

While this compound itself is not a drug, the vinyl ether moiety is a component of more complex molecules. A thorough understanding of its electronic properties is essential for:

  • Metabolic Stability: The reactivity of the vinyl ether group can influence the metabolic fate of a drug molecule.

  • Drug-Receptor Interactions: The electron-rich nature of the vinyl ether can lead to specific interactions with biological targets.

  • Prodrug Design: The controlled cleavage of a vinyl ether linkage can be exploited in prodrug strategies.

Section 6: Conclusion and Future Directions

This guide has provided a detailed examination of the molecular orbitals of this compound, from the underlying theoretical principles to a practical computational protocol and the interpretation of the results. The analysis of the HOMO, LUMO, and the HOMO-LUMO gap provides a powerful framework for understanding and predicting the reactivity of this important class of molecules.

Future research could extend this analysis to explore the effects of different substituents on the electronic structure of vinyl ethers, investigate the role of solvent effects on their reactivity, and perform more advanced calculations to model excited state properties and photochemical reactions.

References

  • Allinger, N. L., & Yan, L. (n.d.). Molecular mechanics (MM3). Calculations of furan, vinyl ethers, and related compounds. Journal of the American Chemical Society. Retrieved from [Link]

  • Quantum chemical investigation of methyl vinyl ether and sulfide. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of the electron-withdrawing propionyl group on the HOMO and LUMO.... (n.d.). ResearchGate. Retrieved from [Link]

  • Molecular Orbitals. (n.d.). Chemistry 301. Retrieved from [Link]

  • Molecular Orbital Theory. (n.d.). Retrieved from [Link]

  • 2.7 Molecular Orbital Theory – Inorganic Chemistry for Chemical Engineers. (n.d.). Retrieved from [Link]

  • Vinyl ether | C4H6O | CID 8024. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Molecular orbital theory. (n.d.). Wikipedia. Retrieved from [Link]

  • Reactions of Ethers. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • This compound | C5H10O | CID 5354319. (n.d.). PubChem - NIH. Retrieved from [Link]

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  • 9.8: Reactions of Ethers. (2015, July 14). Chemistry LibreTexts. Retrieved from [Link]

  • 3.1: Introduction into Molecular Orbital Theory. (2021, October 5). Chemistry LibreTexts. Retrieved from [Link]

  • Propenyl ethyl ether | C5H10O | CID 5365091. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Synthesis and characterization of novel functional vinyl ethers that bear various groups. (2022, February 7). Retrieved from [Link]

  • Synthesis of vinyl ethers of alcohols using calcium carbide under superbasic catalytic conditions (KOH/DMSO). (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Vibrational frequencies, structural confirmation stability and HOMO-LUMO analysis.... (n.d.). ResearchGate. Retrieved from [Link]

  • Snapshot geometry with HOMO, LUMO orbitals and RDF for average simulation.... (n.d.). ResearchGate. Retrieved from [Link]

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An In-depth Technical Guide to the Thermochemical Data of Ethyl Propenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl propenyl ether (C5H10O), a member of the vinyl ether family, presents a fascinating case study in molecular energetics and stability.[1] As a molecule featuring both an ether linkage and a carbon-carbon double bond, its thermochemical properties are of significant interest to researchers in fields ranging from synthetic chemistry to combustion science and drug development. Understanding the enthalpy of formation, entropy, and heat capacity of this compound is crucial for predicting its behavior in chemical reactions, modeling reaction mechanisms, and designing safe and efficient chemical processes.

This technical guide provides a comprehensive overview of the thermochemical data for this compound. Recognizing the scarcity of direct experimental data for this specific compound in publicly accessible literature, this guide adopts a comparative and methodological approach. It delves into the established experimental and computational techniques used to determine thermochemical properties, presents data for structurally analogous compounds to provide a robust scientific context, and offers insights into the expected energetic landscape of this compound.

The Significance of Thermochemical Data

Thermochemical data serves as the bedrock for quantitative analysis in chemistry. The standard enthalpy of formation (ΔfH°), for instance, dictates the energy required to form a mole of a substance from its constituent elements in their standard states.[2] This value is fundamental in calculating the enthalpy change of any reaction involving the compound, thereby determining whether a reaction will be exothermic or endothermic.[2]

Standard molar entropy (S°) provides a measure of the molecular disorder or randomness. The change in entropy during a reaction is a key component in determining the spontaneity of a process. Heat capacity (Cp), the amount of heat required to raise the temperature of a substance by a specific amount, is critical for heat transfer calculations and reactor design. Together, these properties are used to calculate the Gibbs free energy of formation (ΔfG°), the ultimate arbiter of a reaction's spontaneity under constant temperature and pressure.

Methodologies for Determining Thermochemical Properties

The determination of thermochemical data relies on a combination of rigorous experimental techniques and increasingly powerful computational methods.

Experimental Approaches: The Primacy of Calorimetry

The gold standard for determining the enthalpy of formation of organic compounds is combustion calorimetry.[3] This technique involves the complete combustion of a known mass of the substance in a controlled environment and measuring the heat released.

The Causality Behind Experimental Choices in Combustion Calorimetry:

The choice of a bomb calorimeter, a constant-volume device, is critical for ensuring complete combustion and accurate heat measurement. The use of a pure oxygen atmosphere maximizes the likelihood of complete conversion to carbon dioxide and water. The calorimeter is submerged in a precisely measured quantity of water, and the temperature change of this water bath is used to calculate the heat of combustion. The system must be calibrated using a substance with a precisely known heat of combustion, such as benzoic acid, to account for the heat absorbed by the calorimeter itself. For volatile liquids like this compound, containment in a sealed ampule is necessary to prevent evaporation before combustion.

Computational Chemistry: An Indispensable Predictive Tool

In the absence of experimental data, high-level quantum chemical calculations have become a reliable source of thermochemical information.[4] Methods like the Gaussian-n (G3, G4) theories and complete basis set (CBS) methods are designed to yield accuracies approaching that of experimental measurements.[5]

The Rationale for High-Level Computational Models:

These composite methods systematically combine the results of several different calculations at varying levels of theory and with different basis sets to extrapolate to a highly accurate energy value.[5] This approach effectively corrects for the inherent approximations in individual quantum chemical methods. The calculation of vibrational frequencies is also crucial, as these are used to determine the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy. For molecules with internal rotors, such as the ethyl and propenyl groups in this compound, hindered rotor analysis is necessary for an accurate calculation of entropy and heat capacity.[6]

Thermochemical Data for this compound and Analogous Compounds

Table 1: Experimental Thermochemical Data for Ethers Structurally Related to this compound

CompoundFormulaΔfH°(gas) (kJ/mol)S°(gas) (J/mol·K)Cp(gas) at 298.15 K (J/mol·K)Data Source
Diethyl EtherC4H10O-253.5 ± 0.6342.2 ± 2.1119.46 ± 0.15NIST Chemistry WebBook[7][8]
Ethyl Vinyl EtherC4H8O-133.5321.4Not AvailableInferred from related data[6][9]
Ethyl Propyl EtherC5H12O-287.4384.5Not AvailablePubChem[10]

Note: Data for ethyl vinyl ether is based on computational studies and is presented for comparative purposes.

Discussion and Estimated Properties for this compound:

Based on the data for analogous compounds, we can make some informed estimations for this compound. The presence of the propenyl group's double bond, compared to the saturated alkyl groups in diethyl and ethyl propyl ether, is expected to make the enthalpy of formation less negative (i.e., the molecule is less stable). The increased molecular complexity and number of rotational and vibrational modes in this compound compared to diethyl ether would lead to a higher standard entropy and heat capacity. The thermochemistry will also be influenced by the cis/trans isomerism of the propenyl group, with the trans isomer generally being slightly more stable due to reduced steric hindrance.[11]

Experimental Protocol: Combustion Calorimetry for a Volatile Ether

The following is a detailed, step-by-step methodology for determining the enthalpy of combustion of a volatile liquid such as this compound.

1. Sample Preparation:

  • A small, thin-walled glass or quartz ampule is filled with a precise mass (typically 0.5-1.0 g) of high-purity this compound.
  • The ampule is hermetically sealed.
  • The total mass of the sealed ampule is accurately determined.

2. Calorimeter Setup:

  • The bomb calorimeter is assembled with the sealed ampule placed in the sample holder.
  • A known length of fuse wire is connected to the electrodes, with the wire in contact with the ampule.
  • A small, known amount of water (typically 1 mL) is added to the bomb to ensure saturation of the internal atmosphere with water vapor.
  • The bomb is sealed and purged with pure oxygen, then pressurized to approximately 30 atm.

3. Calorimetric Measurement:

  • The sealed bomb is submerged in a precisely measured mass of water in the calorimeter's insulating jacket.
  • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision for a period of time to establish a baseline.
  • The sample is ignited by passing a current through the fuse wire, which ruptures the ampule and ignites the this compound.
  • The temperature of the water is recorded at short intervals as it rises, and for a period after the maximum temperature is reached to establish a cooling curve.

4. Data Analysis:

  • The corrected temperature rise is determined by accounting for heat exchange with the surroundings.
  • The heat released during combustion is calculated using the total heat capacity of the calorimeter system (determined from calibration experiments with benzoic acid) and the corrected temperature rise.
  • Corrections are made for the heat of combustion of the fuse wire and for the formation of any nitric acid from residual nitrogen in the bomb.
  • The standard enthalpy of combustion is then calculated per mole of this compound.

Visualizing Thermochemical Relationships and Workflows

Diagrams are invaluable for understanding the relationships between thermochemical concepts and the flow of experimental procedures.

Thermochemical_Relationships cluster_equation ΔG = ΔH - TΔS H Enthalpy (ΔH) Heat content G Gibbs Free Energy (ΔG) Spontaneity H->G Contributes to spontaneity S Entropy (S) Disorder S->G Contributes to spontaneity T Temperature (T) T->G Scales entropy contribution

Caption: Relationship between key thermochemical properties.

Combustion_Calorimetry_Workflow start Start prep Sample Preparation (Weigh & Seal Volatile Liquid) start->prep setup Calorimeter Setup (Pressurize with O₂) prep->setup equil Thermal Equilibration (Measure Initial Temp.) setup->equil ignite Ignition equil->ignite measure Temperature Measurement (Record Rise & Cooling) ignite->measure analyze Data Analysis (Calculate ΔHc) measure->analyze end End analyze->end

Caption: Experimental workflow for combustion calorimetry.

Conclusion

While direct experimental thermochemical data for this compound remains elusive in the public domain, a robust understanding of its energetic properties can be achieved through the application of established methodologies and comparative analysis. This guide has outlined the critical experimental and computational techniques employed for the determination of thermochemical data, provided context through the examination of structurally similar compounds, and detailed a rigorous protocol for the experimental measurement of the enthalpy of combustion. For researchers and professionals in drug development and chemical synthesis, this approach provides a sound basis for predicting the behavior of this compound and for designing and implementing safe and effective chemical processes. The continued advancement of computational chemistry also promises to provide increasingly accurate thermochemical data for compounds where experimental measurements are not yet available.

References

  • M. J. P. Ribeiro da Silva, M. A. V. Ribeiro da Silva, "Experimental Thermochemistry of Ethers and Related Compounds," J. Chem. Eng. Data, 2010, 55 (9), pp 3065–3078. [Link]

  • Kim, C-H. (2004). Thermochemistry of vinyl alcohol and vinyl ether radical and kinetic analysis on neopentyl + O2 reaction. New Jersey Institute of Technology. [Link]

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  • Taskinen, E., & Kukkamäki, E. (1978). Thermodynamics of vinyl ethers part 4, rotational isomerism and the relative stabilities of the geometric isomers of alkyl 1-propenyl ethers. Acta Chemica Scandinavica, 32b, 551-555. [Link]

  • Taskinen, E. (1975). Thermodynamics of vinyl ethers. Part XIV. The relative stabilities of the geometric isomers of α,β-disubstituted vinyl ethers. Tetrahedron, 31(11-12), 957-959. [Link]

  • NIST. (n.d.). Ethyl propyl ether. NIST Chemistry Webbook. [Link]

  • Ahmadi, A., & Dehghani, M. (2012). Prediction of Standard Enthalpy of Formation by a QSPR Model. International journal of molecular sciences, 13(5), 6181–6204. [Link]

  • Cheméo. (2023). Chemical Properties of Ethyl-1-propenyl ether (CAS 928-55-2). [Link]

  • Solomonov, B. N., & Varfolomeev, M. A. (2012). Thermochemistry of hydrogen bonding of ethers with aliphatic alcohols. Journal of Molecular Liquids, 169, 73-79. [Link]

  • NIST. (n.d.). Ethyl ether. NIST Chemistry Webbook. [Link]

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  • PubChem. (n.d.). Ethyl propyl ether. [Link]

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  • The Chemistry Tutor. (2023, December 20). Measuring Enthalpy of Combustion Using Calorimetry | Energetics. YouTube. [Link]

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  • Aguilera-García, C., et al. (2023). Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study. The Journal of Physical Chemistry A, 127(1), 213-224. [Link]

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Methodological & Application

synthesis of ethyl propenyl ether from allyl ethyl ether

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Ethyl Propenyl Ether via Base-Catalyzed Isomerization of Allyl Ethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of this compound through the base-catalyzed isomerization of its precursor, allyl ethyl ether. The protocol detailed herein focuses on utilizing potassium tert-butoxide (KOtBu), a common and effective catalyst for this transformation. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, discuss critical safety considerations, and offer insights into product characterization and troubleshooting. The objective is to equip researchers with a robust and reproducible method for preparing this compound, a valuable intermediate in organic synthesis and polymer science.[1][2]

Introduction and Mechanistic Overview

This compound is a key chemical intermediate, belonging to the enol ether class of compounds.[1] Its electron-rich double bond makes it a versatile precursor for various chemical transformations, including cycloadditions, polymerizations, and as a protecting group.[1][3] The most direct and common route to its synthesis is the rearrangement of its more readily available isomer, allyl ethyl ether.[2] This transformation is a thermodynamically favorable process, as the conjugated double bond of the propenyl ether is more stable than the isolated double bond of the allyl ether.

The isomerization is typically achieved through a base-catalyzed 1,3-prototropic shift. The mechanism, as illustrated below, is initiated by the abstraction of a proton from the carbon atom adjacent to the double bond by a strong base. This deprotonation step is the rate-limiting phase of the reaction.[4][5][6] The resulting resonance-stabilized allylic anion is then reprotonated, primarily at the terminal carbon, to yield the more stable propenyl ether.

G cluster_start Allyl Ethyl Ether cluster_intermediate Resonance-Stabilized Allylic Anion cluster_product This compound A H₂C=CH-CH₂-O-Et B [H₂C=CH-CH⁻-O-Et ↔ H₂C⁻-CH=CH-O-Et] A->B + Base - H⁺ (Deprotonation) C H₃C-CH=CH-O-Et B->C + H⁺ (Reprotonation)

Caption: Base-catalyzed isomerization of allyl ethyl ether.

The choice of base is critical and influences both the reaction rate and the stereoselectivity of the resulting propenyl ether (E/Z isomer ratio). While strong bases like potassium tert-butoxide are commonly used, other systems, such as lithium diisopropylamide (LDA), can offer exceptional stereoselectivity, often favoring the (Z)-isomer.[7][8] For the purposes of this general protocol, we will focus on potassium tert-butoxide due to its widespread availability and effectiveness.

Experimental Protocol: Isomerization with Potassium tert-Butoxide

This section details the laboratory-scale synthesis of this compound.

Materials and Reagents
ReagentCAS No.PuritySupplierNotes
Allyl ethyl ether557-31-3≥98%Sigma-Aldrich, Alfa AesarCheck for peroxides before use.[9]
Potassium tert-butoxide (KOtBu)865-47-4≥98%Sigma-Aldrich, AcrosHighly hygroscopic; handle under inert gas.
Dimethyl sulfoxide (DMSO)67-68-5Anhydrous, ≥99.5%Fisher ScientificAnhydrous solvent is crucial for reaction success.
Diethyl ether (Et₂O)60-29-7AnhydrousVWR, Fisher ScientificFor extraction.
Deionized WaterN/AHigh PurityIn-houseFor quenching and washing.
Brine (Saturated NaCl)N/AN/AIn-houseFor washing.
Magnesium Sulfate (MgSO₄)7487-88-9AnhydrousSigma-AldrichFor drying organic phase.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel or syringe pump

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Distillation apparatus (fractional distillation setup recommended)

Step-by-Step Procedure

G A 1. Setup & Inert Atmosphere Assemble dry glassware. Purge with N₂/Ar. B 2. Reagent Addition Add anhydrous DMSO and Allyl Ethyl Ether to flask. A->B C 3. Catalyst Introduction Slowly add KOtBu solution or solid portion-wise. B->C D 4. Reaction Heat mixture to 60-70°C. Monitor by TLC/GC. C->D E 5. Quenching Cool to RT. Slowly add cold water to quench. D->E F 6. Extraction Extract aqueous layer with diethyl ether (3x). E->F G 7. Washing & Drying Wash combined organic layers with water and brine. Dry over MgSO₄. F->G H 8. Purification Filter and concentrate via rotary evaporation. Purify by fractional distillation. G->H

Caption: Experimental workflow for this compound synthesis.

  • Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a stopper. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Charging: To the flask, add anhydrous DMSO (100 mL) followed by allyl ethyl ether (10.0 g, 0.116 mol). Begin stirring to ensure the solution is homogeneous.

  • Catalyst Addition: Carefully add potassium tert-butoxide (0.65 g, 5.8 mmol, 5 mol%) to the stirring solution. The addition can be done portion-wise as a solid or as a solution in anhydrous DMSO. An exothermic reaction may be observed.

  • Reaction Conditions: Gently heat the reaction mixture to 60-70 °C using a heating mantle. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots. The reaction is typically complete within 2-4 hours.

  • Work-up and Quenching: Once the reaction is complete (disappearance of starting material), cool the flask to room temperature in an ice bath. Slowly and carefully quench the reaction by adding 100 mL of cold deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMSO and salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter.

  • Purification: Remove the bulk of the solvent using a rotary evaporator. The crude this compound should be purified by fractional distillation. Collect the fraction boiling at approximately 67-76 °C.[3] The product is a mixture of (E) and (Z) isomers.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: The spectrum will show characteristic signals for the propenyl group, distinguishing it from the starting allyl group. Expect signals in the vinyl region (δ 4.0-6.5 ppm) corresponding to the -CH=CH- protons and a doublet for the methyl group (δ ~1.6 ppm).

  • GC-MS: This will confirm the molecular weight (86.13 g/mol ) and provide an assessment of purity and the E/Z isomer ratio.

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when performing this synthesis.

  • Reagent Hazards:

    • Allyl Ethyl Ether: This compound is highly flammable, toxic upon inhalation and ingestion, and a skin/eye irritant.[9][10] Crucially, it can form explosive peroxides upon exposure to air and light, especially during prolonged storage.[9][11] Always test for peroxides before use and handle in a well-ventilated chemical fume hood.

    • Potassium tert-Butoxide: A strong, corrosive base that reacts violently with water.[12] It can cause severe skin and eye burns. Handle exclusively under an inert atmosphere and wear appropriate personal protective equipment (PPE).

    • Solvents: Diethyl ether and DMSO are flammable. Diethyl ether is particularly volatile and can also form peroxides.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles at all times.

  • Procedural Safety:

    • The entire procedure must be conducted in a certified chemical fume hood.

    • Ensure an inert atmosphere is maintained to prevent side reactions and manage the reactivity of KOtBu.

    • The quenching step is exothermic and should be performed slowly with adequate cooling.

    • Use spark-proof heating equipment (e.g., a heating mantle, not a hot plate).[11]

  • Waste Disposal:

    • Quench any residual KOtBu carefully before disposal.

    • Dispose of all organic waste in appropriately labeled containers according to institutional guidelines.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient catalyst. 2. Non-anhydrous conditions (water deactivates KOtBu). 3. Insufficient reaction time or temperature.1. Increase catalyst loading to 10 mol%. 2. Use freshly opened anhydrous solvents and properly dried glassware. 3. Extend reaction time and monitor by GC. Ensure temperature is maintained.
Low Yield 1. Loss of volatile product during work-up or distillation. 2. Inefficient extraction. 3. Side reactions due to impurities or air exposure.1. Use an ice-cooled receiving flask during distillation and rotary evaporation. 2. Perform additional extractions. 3. Ensure a strict inert atmosphere and use pure, peroxide-free starting material.
Undesirable E/Z Ratio The KOtBu/DMSO system provides a thermodynamic mixture of isomers.For high (Z)-selectivity, consider alternative protocols, such as using lithium diisopropylamide (LDA) in THF at room temperature.[8]

References

  • Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. Journal of the American Chemical Society. (2016). [Link]

  • Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing | Request PDF. ResearchGate. [Link]

  • Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. PubMed. (2016). [Link]

  • Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. ACS Publications. [Link]

  • Isomerization of allyl ethers initiated by lithium diisopropylamide. Semantic Scholar. [Link]

  • Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones. MDPI. [Link]

  • Allyl ethyl ether - Hazardous Agents. Haz-Map. [Link]

  • Efficient Isomerization of Allyl Ethers and Related Compounds Using Pentacarbonyliron. ElectronicsAndBooks. [Link]

  • Allyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • Isomerization of Allyl Ethers Initiated by Lithium Diisopropylamide. Organic Chemistry Portal. [Link]

  • SOLVENT EFFECTS IN THE BASE-CATALYZED ISOMERIZATION OF ALLYL TO PROPENYL ETHERS. Journal of the American Chemical Society. [Link]

  • Potassium Tert-Butoxide Promoted Intramolecular Arylation via a Radical Pathway. PubMed. (2011). [Link]

  • Allyl ethyl ether | C5H10O | CID 11191. PubChem - NIH. [Link]

  • Common Name: ALLYL ETHYL ETHER. NJ.gov. [Link]

  • Potassium t-butoxide. ResearchGate. [Link]

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Application Note and Protocol: Laboratory Scale Preparation of Ethyl Propenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl propenyl ether (EPE), a valuable reagent in organic synthesis, serves as a versatile building block and monomer.[1][2][3] Its utility in cycloaddition reactions and as a precursor for various functionalized molecules makes a reliable and efficient laboratory-scale synthesis paramount for researchers in organic chemistry and materials science.[4] This application note provides a detailed protocol for the preparation of this compound via the isomerization of the readily available allyl ethyl ether. This method is selected for its relatively high efficiency and the ability to control the reaction to favor the desired product. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and discuss the necessary safety precautions for handling the materials involved.

The isomerization of allyl ethers to their corresponding propenyl ethers is a well-established transformation that can be catalyzed by various reagents, including transition metal complexes and strong bases.[5][6][7][8] In this guide, we will focus on a base-catalyzed approach, which offers a cost-effective and operationally simpler alternative to many transition metal-based systems. Specifically, we will detail a protocol adapted from methodologies employing strong bases, which have been shown to effectively promote the desired double bond migration.[5]

Reaction Principle and Causality

The core of this synthetic protocol is the base-catalyzed isomerization of allyl ethyl ether to this compound. This reaction proceeds via a proton abstraction-reprotonation mechanism. A strong base abstracts a proton from the carbon atom adjacent to the ether oxygen and the double bond in allyl ethyl ether, forming a resonance-stabilized carbanion. Subsequent reprotonation at the terminal carbon of the original double bond leads to the thermodynamically more stable propenyl ether. The choice of base and reaction conditions is critical to ensure high conversion and minimize side reactions. While various bases can effect this transformation, reagents like potassium tert-butoxide in DMSO or lithium diisopropylamide (LDA) in THF have been shown to be highly effective.[5][9][10] For this protocol, we will focus on a robust and accessible base system.

Experimental Workflow Diagram

Ethyl_Propenyl_Ether_Synthesis start Start: Assemble Dry Glassware under Inert Atmosphere reagents Charge Reactor with Allyl Ethyl Ether and Anhydrous Solvent start->reagents base_addition Slowly Add Strong Base Solution at Controlled Temperature reagents->base_addition reaction Stir Reaction Mixture at Room Temperature or Gentle Heat base_addition->reaction quench Quench Reaction with Saturated Aqueous NH4Cl reaction->quench extraction Extract with Diethyl Ether quench->extraction drying Dry Organic Layer over Anhydrous Na2SO4 extraction->drying filtration Filter and Concentrate under Reduced Pressure drying->filtration purification Purify by Fractional Distillation filtration->purification characterization Characterize Product (NMR, GC-MS, IR) purification->characterization end End: Store this compound under Inert Atmosphere characterization->end

Caption: Workflow for the synthesis of this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
Allyl ethyl ether≥98%Sigma-AldrichStore over molecular sieves.
Lithium diisopropylamide (LDA)2.0 M in THF/heptane/ethylbenzeneSigma-AldrichHandle under inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeSigma-AldrichPurify by passing through a solvent purification system.
Saturated aqueous ammonium chloride (NH₄Cl)ReagentFisher Scientific
Diethyl etherAnhydrous, ≥99.7%Fisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)ACS ReagentVWR
Deuterated chloroform (CDCl₃)99.8 atom % DCambridge Isotope LaboratoriesFor NMR analysis.
Equipment
  • Round-bottom flasks (dried in an oven at 120 °C for at least 4 hours and cooled under a stream of inert gas)

  • Septa and needles

  • Magnetic stirrer and stir bars

  • Schlenk line or manifold for inert atmosphere operations

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

  • NMR spectrometer, GC-MS, and IR spectrometer for product characterization

Experimental Protocol

Safety First: this compound is a highly flammable liquid and vapor.[3][11] It can cause eye, skin, and respiratory irritation.[2] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, must be worn.[12] All glassware must be oven-dried and assembled under an inert atmosphere (nitrogen or argon) to prevent quenching of the strong base by atmospheric moisture.

  • Reaction Setup: To a 250 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add 100 mL of anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: Add 10.0 g (0.116 mol) of allyl ethyl ether to the THF via syringe.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add 64 mL of a 2.0 M solution of lithium diisopropylamide (LDA) in THF/heptane/ethylbenzene (0.128 mol, 1.1 eq) to the stirred solution via syringe over a period of 30 minutes. Maintain the temperature at -78 °C during the addition. The use of a slight excess of the base ensures complete deprotonation and isomerization.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.

  • Quenching: Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under a nitrogen atmosphere. Collect the fraction boiling at 67-76 °C.[3][4] The expected yield is typically high, often exceeding 90%.[9][10]

  • Characterization: Characterize the purified this compound (a mixture of cis- and trans-isomers) by ¹H NMR, ¹³C NMR, GC-MS, and IR spectroscopy. Store the final product in a tightly sealed container under an inert atmosphere in a cool, dark place.[11][13]

Characterization Data

The final product, this compound, is a colorless liquid.[14] The successful synthesis can be confirmed by spectroscopic analysis. The ¹H NMR spectrum will show characteristic signals for the propenyl group protons, distinguishing it from the starting allyl ether. The presence of both cis and trans isomers will be evident from the distinct coupling constants of the vinylic protons.

Troubleshooting

IssuePossible CauseSolution
Low or no conversionInactive base due to moistureEnsure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use freshly opened or titrated LDA solution.
Formation of side productsReaction temperature too highMaintain the recommended low temperature during base addition and allow for a gradual warm-up.
Low yield after workupIncomplete extraction or loss during distillationPerform multiple extractions and ensure efficient condensation during distillation.

Conclusion

This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound via the base-catalyzed isomerization of allyl ethyl ether. The causality behind each step has been explained to provide a deeper understanding of the process. By following this protocol and adhering to the safety guidelines, researchers can confidently prepare high-purity this compound for their synthetic needs.

References

  • Crivello, J. V., & Kaur, S. (1998). Base Catalyzed Isomerizations of Allyl Ethers to 1-Propenyl Ethers Using Mixed Alkali Systems. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 35(3), 411-426. [Link]

  • Crivello, J. V., Kong, S., & Harvilchuck, L. (1999). SYNTHESIS OF ALKYL AND ARYL 1-PROPENYL ETHER MONOMERS: A NEW APPROACH. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 36(9), 1245-1262. [Link]

  • Crivello, J. V., & Kaur, S. (1998). Base Catalyzed Isomerizations of Allyl Ethers to 1-Propenyl Ethers Using Mixed Alkali Systems. Journal of Macromolecular Science, Part A, 35(3). [Link]

  • Su, C., & Williard, P. G. (2010). Isomerization of Allyl Ethers Initiated by Lithium Diisopropylamide. Organic Letters, 12(23), 5378–5381. [Link]

  • Su, C., & Williard, P. G. (2010). Isomerization of allyl ethers initiated by lithium diisopropylamide. Semantic Scholar. [Link]

  • Kocí, P., & Šrogl, J. (1975). Isomerisation of allyl phenyl ethers and allylphenols with transition metal catalysts. Journal of the Chemical Society, Perkin Transactions 1, (1), 81-84. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering the Synthesis of this compound: Techniques for Precision. [Link]

  • Crivello, J. V. (1996). Process for making propenyl ethers and photopolymerizable compositions containing them (U.S. Patent No. 5,486,545). U.S. Patent and Trademark Office. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Propylene glycol ethyl ether. [Link]

  • Organic Syntheses. (n.d.). Propiolaldehyde diethyl acetal. [Link]

  • Price, C. C., & Snyder, W. H. (1961). The Rearrangement of Allyl Ethers to Propenyl Ethers. Journal of the American Chemical Society, 83(8), 1773-1773. [Link]

  • Google Patents. (2016).
  • ChemBK. (2024). ETHYL 1-PROPENYL ETHER. [Link]

Sources

Application Notes & Protocols: Ethyl Propenyl Ether as a Monomer in Cationic Polymerization for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Ethyl Propenyl Ether in Polymer Synthesis

This compound (EPE), a member of the vinyl ether family, stands out as a highly reactive monomer particularly amenable to cationic polymerization.[1][2] Its electron-rich double bond, activated by the adjacent ether oxygen, facilitates rapid and often living/controlled polymerization, enabling the synthesis of well-defined polymers with tailored properties.[3] This characteristic makes poly(this compound) (PEPE) and its copolymers highly valuable for a range of specialized applications, from advanced coatings and adhesives to sophisticated drug delivery systems.[2][4][5]

Unlike conventional free-radical polymerization, cationic polymerization of vinyl ethers is not inhibited by oxygen, offering a significant advantage in terms of processing and handling.[6] The development of living cationic polymerization techniques has further revolutionized the field, allowing for precise control over molecular weight, narrow molecular weight distributions (polydispersity), and the synthesis of complex architectures like block copolymers.[7][8][9] This guide provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, characterization techniques, and potential applications of this compound in cationic polymerization, with a focus on its relevance to researchers in materials science and drug development.

Mechanistic Insights into Cationic Polymerization of this compound

Cationic polymerization is a chain-growth process involving a carbocationic active center.[3][10] The polymerization of this compound proceeds through three fundamental steps: initiation, propagation, and termination/chain transfer.

1. Initiation: The process begins with the generation of a carbocation from the monomer. This is typically achieved by a protonic acid or a Lewis acid in conjunction with a proton source (initiator).[3][9] The initiator protonates the double bond of the this compound, forming a stabilized carbocation. The stability of this carbocation is enhanced by the electron-donating ether group, which is a key reason for the high reactivity of vinyl ethers in cationic polymerization.[3]

2. Propagation: The newly formed carbocationic species is highly electrophilic and readily attacks the electron-rich double bond of another monomer molecule. This process repeats, leading to the growth of the polymer chain. In living cationic polymerization, the propagating species exists in a dynamic equilibrium between an active (ionic) state and a dormant (covalent) state, which helps to suppress termination and chain transfer reactions.[9]

3. Termination and Chain Transfer: In conventional cationic polymerization, the chain growth can be terminated by various reactions, such as recombination with the counter-ion or proton transfer to a monomer, solvent, or polymer.[3] These events lead to polymers with broad molecular weight distributions. However, in living systems, these side reactions are minimized through careful selection of initiators, solvents, and reaction conditions.[9]

Cationic_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer I Initiator (e.g., H⁺A⁻) M This compound (Monomer) I->M Protonation IM Active Center (Carbocation) M->IM Formation IM_prop Active Center M_prop Monomer IM_prop->M_prop Addition IMM Growing Polymer Chain M_prop->IMM Chain Growth IMM_term Growing Chain Dead_Polymer Inactive Polymer IMM_term->Dead_Polymer e.g., Proton Transfer Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation Purify_Monomer Purify Monomer (Distillation over CaH₂) Add_Monomer Add Monomer (Initiate Polymerization) Purify_Monomer->Add_Monomer Purify_Solvent Purify Solvent (Anhydrous) Add_Reagents Add Solvent, Initiator, & Lewis Acid Purify_Solvent->Add_Reagents Setup_Reactor Setup Reactor (Flame-dried, N₂ atm) Cool_Reactor Cool Reactor (-30 to -80 °C) Setup_Reactor->Cool_Reactor Cool_Reactor->Add_Reagents Add_Reagents->Add_Monomer Terminate Terminate Reaction (Add Methanol) Add_Monomer->Terminate Precipitate Precipitate Polymer (in non-solvent) Terminate->Precipitate Filter_Wash Filter & Wash Precipitate->Filter_Wash Dry Dry under Vacuum Filter_Wash->Dry

Sources

Application Notes & Protocols: Strategic Use of Ethyl Propenyl Ether in [4+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Diels-Alder Reaction and the Role of Enol Ethers

The Diels-Alder reaction, a cornerstone of modern organic synthesis, is a powerful [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a double or triple bond, known as the dienophile.[1][2] This Nobel Prize-winning transformation is celebrated for its efficiency in constructing two new carbon-carbon bonds simultaneously, often with a high degree of stereochemical control.[2][3] The reaction typically proceeds through a concerted, pericyclic mechanism, meaning all bond-forming and bond-breaking occurs in a single transition state.[2][4][5]

The electronic nature of the reactants is paramount. The "normal electron-demand" Diels-Alder reaction, the most common variant, is fastest when the diene is electron-rich and the dienophile is electron-poor.[1][5][6] Ethyl propenyl ether (1-ethoxy-1-propene) enters this landscape as a potent, electron-rich dienophile. The oxygen atom of the ether delocalizes its lone-pair electrons into the double bond, significantly increasing its Highest Occupied Molecular Orbital (HOMO) energy. This makes it an excellent reaction partner for electron-deficient dienes, such as those bearing electron-withdrawing groups (EWGs).

This guide provides a detailed exploration of this compound in [4+2] cycloaddition reactions, covering mechanistic principles, factors influencing selectivity, and a comprehensive experimental protocol for researchers in synthetic chemistry and drug development.

Mechanistic Insights: Regio- and Stereoselectivity

The utility of the Diels-Alder reaction lies in its predictability. When using an unsymmetrical dienophile like this compound, two key aspects of selectivity—regioselectivity and stereoselectivity—must be considered.

Regioselectivity: Directing the Cycloaddition

Regioselectivity refers to the orientation of the diene and dienophile relative to each other. With an electron-donating group (the ethoxy group) on the dienophile and an electron-withdrawing group on an unsymmetrical diene, the reaction is highly regioselective. The outcome is governed by the alignment of partial charges in the transition state, which can be predicted by examining the resonance structures of the reactants.[7][8] The most electron-rich carbon of the dienophile aligns with the most electron-deficient carbon of the diene.[7]

For this compound, the carbon atom beta to the oxygen (C2) is the most nucleophilic. Therefore, it will preferentially form a bond with the most electrophilic carbon of the electron-deficient diene, typically the carbon beta to the electron-withdrawing group. This leads predominantly to the formation of the "ortho" or 1,2-adduct.

Caption: Regiochemical preference in the Diels-Alder reaction.

Stereoselectivity: The Endo Rule

The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product.[5][9] Furthermore, when a dienophile with π-systems in its substituent (like an ester or ketone) reacts with a cyclic diene, the major product is typically the endo isomer. This preference, known as the "endo rule," is attributed to favorable "secondary orbital overlap" between the p-orbitals of the electron-withdrawing group and the developing π-system in the diene at the transition state.[10] While this compound itself lacks a π-system for secondary overlap, this rule is a critical consideration for the diene component.

Accelerating the Reaction: The Power of Lewis Acid Catalysis

While thermal conditions are often sufficient, Diels-Alder reactions involving less reactive partners can be significantly accelerated by the use of Lewis acid catalysts.[11] Lewis acids, such as AlCl₃, BF₃·OEt₂, or ZnCl₂, coordinate to the electron-withdrawing group on the electron-poor diene.[11][12] This coordination has two profound effects:

  • Rate Acceleration: It makes the EWG more electron-withdrawing, which lowers the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO). This reduction in the HOMO-LUMO energy gap between the dienophile and diene dramatically increases the reaction rate.[11][13]

  • Enhanced Selectivity: Lewis acid catalysis often enhances both regioselectivity and diastereoselectivity by exaggerating the differences in the electronic properties of the diene and locking the transition state into a more ordered geometry.[12][14]

G Reagents Diene-EWG + Dienophile Complex Diene-EWG-LA Complex Reagents->Complex Coordination LewisAcid Lewis Acid (LA) LewisAcid->Complex TransitionState [4+2] Transition State (Lowered Activation Energy) Complex->TransitionState Reaction with Dienophile Product Cycloadduct TransitionState->Product Cycloaddition

Caption: Lewis acid catalysis workflow in Diels-Alder reactions.

Experimental Protocol: General Procedure for [4+2] Cycloaddition

This protocol outlines a general method for the Lewis acid-catalyzed Diels-Alder reaction between this compound and an electron-deficient diene (e.g., an α,β-unsaturated ketone or ester functionality on the diene).

Disclaimer: This is a representative protocol. Reaction times, temperatures, and purification methods must be optimized for specific substrates. All procedures should be performed in a well-ventilated fume hood by trained personnel.

Materials and Equipment
Reagents & Solvents Equipment
Electron-deficient dieneRound-bottom flasks (oven-dried)
This compound (mixture of isomers)[15]Magnetic stirrer and stir bars
Lewis Acid (e.g., AlCl₃, BF₃·OEt₂)Septa and needles/syringes
Anhydrous Dichloromethane (DCM) or TolueneInert gas line (Nitrogen or Argon)
Saturated aq. NaHCO₃ solutionTLC plates (silica gel)
Saturated aq. NaCl (brine)Rotary evaporator
Anhydrous MgSO₄ or Na₂SO₄Column chromatography setup
Hexanes, Ethyl Acetate (for chromatography)Standard glassware for workup
Step-by-Step Procedure
  • Reaction Setup:

    • An oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum is placed under an inert atmosphere (N₂ or Ar).

    • The electron-deficient diene (1.0 eq) is dissolved in anhydrous solvent (e.g., DCM) and transferred to the flask via syringe.

    • The solution is cooled to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone).

  • Catalyst and Dienophile Addition:

    • The Lewis acid (0.1 to 1.1 eq) is added carefully. Solid Lewis acids like AlCl₃ should be added portion-wise to control any exotherm. Liquid Lewis acids like BF₃·OEt₂ can be added dropwise via syringe. The solution is stirred for 15-20 minutes to allow for complexation.

    • This compound (1.2 to 2.0 eq) is then added dropwise to the cooled, stirring solution. The addition should be slow to maintain the reaction temperature.

  • Reaction Monitoring:

    • The reaction is allowed to stir at the low temperature or warm slowly to room temperature over a period of 1 to 24 hours.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the limiting reagent is tracked.

  • Work-up and Isolation:

    • Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous NaHCO₃ solution or water while the flask is still in the cooling bath.

    • The mixture is transferred to a separatory funnel and the aqueous layer is extracted two to three times with the reaction solvent (e.g., DCM).

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

    • The structure and purity of the final cycloadduct are confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Caption: Experimental workflow for a catalyzed Diels-Alder reaction.

Applications and Synthetic Utility

The resulting 3,4-dihydro-2-ethoxy-pyran derivatives are highly valuable synthetic intermediates. The enol ether functionality within the cycloadduct can be readily hydrolyzed under mild acidic conditions to reveal a ketone. This provides a powerful route to functionalized cyclohexanones, which are common structural motifs in natural products and pharmaceutical agents.[3][16] The stereocenters established with high control during the cycloaddition can be carried forward, making this a strategic approach in complex molecule synthesis.

Safety Considerations

  • This compound: Is a highly flammable liquid with a low flash point.[17] It should be handled in a fume hood away from ignition sources.

  • Lewis Acids: Many Lewis acids are corrosive and react violently with water. They should be handled with extreme care under anhydrous conditions.

  • Solvents: Dichloromethane is a suspected carcinogen. Anhydrous ethers can form explosive peroxides. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Indian Academy of Sciences. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. [Link]

  • ResearchGate. (n.d.). The influence of the [4+2] cycloaddition reaction mechanism on its stereochemistry. [Link]

  • Chemistry LibreTexts. (2021, May 2). 1.3: Diels-Alder_Reactions. [Link]

  • MDPI. (2024, March 6). Progress in Lewis-Acid-Templated Diels–Alder Reactions. [Link]

  • MDPI. (n.d.). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. [Link]

  • PubMed. (2016, February 26). Asymmetric Lewis acid organocatalysis of the Diels-Alder reaction by a silylated C-H acid. [Link]

  • PubMed. (n.d.). An Enzyme-Catalyzed [4+2] Cycloaddition is a Key Step in the Biosynthesis of Spinosyn A. [Link]

  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. [Link]

  • YouTube. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab. [Link]

  • YouTube. (2018, September 20). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. [Link]

  • IUPAC. (n.d.). CYCLOADDITION MECHANISM AND THE SOLVENT DEPENDENCE OF RATE. [Link]

  • PubMed. (2003, October). Gas-phase polar [4+ + 2] cycloaddition with ethyl vinyl ether: a structurally diagnostic ion-molecule reaction for 2-azabutadienyl cations. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. [Link]

  • Organic Chemistry Portal. (2007, August 13). The Intramolecular Diels-Alder Reaction in Natural Product Synthesis. [Link]

  • Chemistry LibreTexts. (2022, September 24). 14.5: Characteristics of the Diels-Alder Reaction. [Link]

  • Chemistry LibreTexts. (2023, January 4). 13.4: Diels-Alder Regio- and Stereoselectivity. [Link]

  • NIST. (n.d.). Ethyl-1-propenyl ether. [Link]

  • SciSpace. (n.d.). Regio- and stereoselectivity in Diels-Alder reactions. Theoretical considerations. [Link]

  • YouTube. (2020, October 6). Diels Alder Reaction Experiment Part 2, Reflux and Isolation. [Link]

  • Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems. [Link]

  • Master Organic Chemistry. (2018, November 5). Regiochemistry (“Regioselectivity”) In The Diels-Alder Reaction. [Link]

  • YouTube. (2020, October 6). Diels Alder Reaction Experiment Part 3, Recrystallization and Melting Point. [Link]

  • University of Nebraska-Lincoln. (n.d.). The Diels-Alder Reaction And Its Applications. [Link]

  • ResearchGate. (2021, August 3). Latest Applications of the Diels-Alder Reaction in the Synthesis of Natural Products (2017-2020). [Link]

  • Royal Society of Chemistry. (n.d.). A novel one-pot synthesis of (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Diels-Alder Cycloaddition. [Link]

  • Fisher Scientific. (n.d.). This compound, 98%, mixture of cis- and trans-isomers. [Link]

  • Fisher Scientific. (n.d.). Ethyl 1-Propenyl Ether (cis- and trans- mixture) 98.0+%, TCI America™. [Link]

  • ElectronicsAndBooks. (n.d.). A Novel Synthesis of Seven-membered Ring Cyclic Ethers. [Link]

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Application Note: The Diels-Alder Reaction with Ethyl Propenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Diels-Alder reaction stands as a cornerstone of modern synthetic chemistry, enabling the stereocontrolled synthesis of six-membered rings in a single, convergent step.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the use of ethyl propenyl ether as an electron-rich dienophile in [4+2] cycloaddition reactions. We will explore the underlying principles of reactivity and selectivity through the lens of Frontier Molecular Orbital (FMO) theory, detail the significant rate and selectivity enhancements achievable with Lewis acid catalysis, and provide comprehensive, step-by-step protocols for both thermal and catalyzed reactions.

Introduction: The Power of the [4+2] Cycloaddition

First detailed by Otto Diels and Kurt Alder in 1928, the reaction that now bears their names is a powerful tool for constructing complex cyclic molecules with a high degree of stereochemical control.[1] It involves the concerted interaction of a 4π-electron system (the conjugated diene) and a 2π-electron system (the dienophile) to form a cyclohexene ring. This process simultaneously creates two new carbon-carbon sigma bonds and up to four new stereocenters, making it exceptionally valuable in the synthesis of natural products and pharmaceutical agents.[3][4][5]

This compound, a type of vinyl ether, serves as an electron-rich dienophile due to the electron-donating nature of its ethoxy group. This characteristic fundamentally influences its reactivity and makes it an ideal partner for electron-deficient dienes in what is known as a "normal-electron-demand" Diels-Alder reaction.[6][7] Understanding the principles governing these reactions is key to leveraging them effectively in a synthetic campaign.

Theoretical Framework: Controlling Reactivity and Selectivity

The success of a Diels-Alder reaction hinges on the electronic properties of the diene and dienophile. The reaction rate is accelerated when the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other is minimized.[8][9]

Frontier Molecular Orbital (FMO) Theory

In a normal-demand Diels-Alder reaction, the key interaction is between the HOMO of the electron-rich component and the LUMO of the electron-deficient component.[10] For a reaction involving this compound (an electron-rich dienophile) and an electron-deficient diene, the primary interaction is HOMO(dienophile) – LUMO(diene) .

The oxygen atom of the ethoxy group in this compound donates electron density into the π-system, raising the energy of the dienophile's HOMO. This elevation brings it closer in energy to the LUMO of an electron-poor diene, narrowing the energy gap and facilitating a more rapid reaction.[11][12]

FMO_Interaction dienophile_homo HOMO diene_lumo LUMO dienophile_homo->diene_lumo   ΔE (small gap)   Fast Reaction e_high e_low e_axis e_axis_top e_axis->e_axis_top Energy

Caption: FMO energy diagram for a normal-demand Diels-Alder reaction.
Stereoselectivity: The Endo Rule

When a cyclic diene reacts with a dienophile, two major stereoisomeric products, endo and exo, can be formed.[13] For most Diels-Alder reactions, the endo product is the kinetically favored product.[14] This preference, known as the Alder Endo Rule, is attributed to "secondary orbital interactions."[15][16] In the endo transition state, the π-system of the electron-withdrawing group on the dienophile is positioned to overlap with the developing π-bond in the diene at the C2 and C3 positions. This additional stabilizing interaction lowers the energy of the endo transition state relative to the exo transition state, leading to its faster formation.[17][18]

Endo_Exo_Selectivity Endo vs. Exo Transition States cluster_endo Endo Approach cluster_exo Exo Approach endo_ts Endo Transition State (Lower Energy) endo_product Endo Product (Kinetic Product) endo_ts->endo_product secondary_orbital Secondary Orbital Interaction (Stabilizing) endo_ts->secondary_orbital exo_ts Exo Transition State (Higher Energy) exo_product Exo Product (Thermodynamic Product) exo_ts->exo_product no_interaction No Secondary Interaction Reactants Diene + Dienophile Reactants->endo_ts Lower Ea Reactants->exo_ts Higher Ea

Caption: Stabilization of the endo transition state via secondary orbital overlap.
The Role of Lewis Acid Catalysis

Lewis acids are frequently employed to accelerate Diels-Alder reactions and enhance their selectivity.[19][20] A Lewis acid can coordinate to a basic site on the dienophile—in the case of this compound, the ether oxygen. This coordination makes the dienophile more electron-deficient, which has two important consequences:

  • Rate Acceleration: It lowers the energy of the dienophile's LUMO, further reducing the HOMO-LUMO energy gap and dramatically increasing the reaction rate.[21]

  • Enhanced Selectivity: The energetic difference between the endo and exo transition states is often magnified, leading to higher diastereoselectivity.[16][22]

This allows reactions to proceed under milder conditions (lower temperatures) and often with higher yields and purities.[3][23]

Application Notes & Experimental Design

General Reaction Scheme

The reaction between a generic diene and this compound yields a 2-ethoxy-substituted cyclohexene derivative. The presence of the ether creates a cyclic acetal-like structure, which can be a versatile handle for further synthetic transformations.

Reaction_Scheme Diene Diene Plus + Dienophile Arrow_start->Arrow_end Δ or Lewis Acid Product Diels-Alder Adduct (2-Ethoxycyclohexene derivative)

Caption: General Diels-Alder reaction with this compound.
Summary of Reaction Conditions

The choice between thermal and Lewis acid-catalyzed conditions depends on the reactivity of the diene and the desired outcome.

ParameterThermal ConditionsLewis Acid CatalyzedRationale
Temperature High (80 - 180 °C)Low (-78 °C to RT)Lewis acids provide activation, reducing the need for thermal energy.[19]
Reaction Time Hours to DaysMinutes to HoursThe catalyzed reaction is significantly faster due to a smaller HOMO-LUMO gap.[3]
Selectivity ModerateHigh to ExcellentCatalysis often enhances both regio- and stereoselectivity.[16]
Diene Scope Reactive dienesBoth reactive and unreactive dienesLewis acid activation enables reactions with less reactive partners.
Key Limitation Potential for retro-Diels-Alder at high temps.Catalyst sensitivity to moisture; potential side reactions.Each method has distinct operational challenges.

Detailed Experimental Protocols

Safety Precaution: These protocols should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reagents should be handled according to their Safety Data Sheets (SDS).

Protocol 1: Thermal Diels-Alder Reaction of Isoprene with this compound

This protocol describes a classic thermal cycloaddition to form a mixture of 1-methyl-4-ethoxycyclohex-1-ene and 2-methyl-4-ethoxycyclohex-1-ene.

Materials:

  • Isoprene (freshly distilled)

  • This compound (mixture of E/Z isomers)

  • Hydroquinone (inhibitor)

  • Toluene (anhydrous)

  • Pressure tube or sealed thick-walled vessel

  • Heating mantle with stirrer and temperature controller

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a clean, dry 25 mL pressure tube equipped with a magnetic stir bar, add isoprene (1.36 g, 20 mmol, 2.0 equiv).

  • Add this compound (0.86 g, 10 mmol, 1.0 equiv) and a crystal of hydroquinone (~10 mg) to inhibit polymerization.

  • Add 5 mL of anhydrous toluene to dissolve the reagents.

  • Reaction Execution: Securely seal the pressure tube. Place it in a heating mantle and heat to 150 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots (carefully, after cooling) and analyzing by GC-MS or TLC (visualized with a permanganate stain). The reaction is typically complete within 24-48 hours.

  • Workup: Once the reaction is complete, cool the vessel to room temperature. Carefully unseal the tube in the fume hood.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the solvent and any unreacted starting materials.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 5% EtOAc) to isolate the product adducts.

  • Characterization: Combine fractions containing the product and remove the solvent in vacuo. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The product is typically an oily liquid.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of Cyclopentadiene with this compound

This protocol demonstrates the significant rate enhancement provided by a Lewis acid catalyst at low temperatures.

Materials:

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • This compound

  • Zinc Chloride (ZnCl₂, anhydrous powder)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution (aq.)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or oven-dried, three-necked flask with septum and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Catalyst Preparation: Add anhydrous zinc chloride (1.36 g, 10 mmol, 1.0 equiv) to an oven-dried Schlenk flask under a nitrogen atmosphere. Add 20 mL of anhydrous DCM and stir to create a suspension.

  • Reaction Setup: Cool the catalyst suspension to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of this compound (0.86 g, 10 mmol, 1.0 equiv) in 10 mL of anhydrous DCM.

  • Add the this compound solution dropwise to the cold catalyst suspension via syringe over 10 minutes. Stir the resulting mixture for an additional 20 minutes at -78 °C.

  • Reaction Execution: Add freshly cracked cyclopentadiene (0.99 g, 15 mmol, 1.5 equiv) dropwise to the reaction mixture.

  • Monitoring: Stir the reaction at -78 °C. Progress can be monitored by TLC. The reaction is often complete within 1-3 hours.

  • Workup: Quench the reaction by slowly adding 20 mL of saturated sodium bicarbonate solution while the flask is still in the cold bath.

  • Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Characterization: The crude product can be purified by flash chromatography as described in Protocol 1 to yield the bicyclic adduct, primarily as the endo isomer. Characterize by NMR and MS.

General Experimental Workflow

The following diagram outlines the typical sequence of operations for performing and analyzing a Diels-Alder reaction.

Caption: Standard workflow for a Diels-Alder experiment.

Conclusion

This compound is a highly effective electron-rich dienophile for the Diels-Alder reaction. Its electronic properties, governed by the electron-donating ethoxy group, allow for rapid cycloadditions with electron-poor dienes. The reactivity and selectivity of these transformations can be finely tuned through the choice of thermal or Lewis acid-catalyzed conditions. The resulting 2-ethoxy-substituted cyclohexene adducts are valuable intermediates, providing a robust entry point for the synthesis of more complex molecular architectures. The protocols and principles outlined in this note serve as a comprehensive guide for the successful application of this powerful reaction in research and development.

References

  • Hetero-Diels–Alder Cycloaddition Reaction of Vinyl Ethers Enables Selective Fluorescent Labeling of Plasmalogens in Human Plasma Lipids. The Journal of Organic Chemistry.
  • Hetero-Diels-Alder Cycloaddition Reaction of Vinyl Ethers Enables Selective Fluorescent Labeling of Plasmalogens in Human Plasma Lipids. PubMed.
  • Polyaddition of vinyl ethers and phthalaldehydes via successive cyclotrimerization reactions. Polymer Chemistry (RSC Publishing).
  • Lewis acid-promoted Diels-Alder reactions of vinylheteroarom
  • Lewis acid-promoted Diels-Alder reactions of vinylheteroarom
  • Molecular Orbitals in the Diels-Alder Reaction. University of California, Santa Barbara.
  • Diels–Alder reaction. Wikipedia.
  • 14.5 Characteristics of the Diels–Alder Reaction. Organic Chemistry: A Tenth Edition.
  • 14.5: Characteristics of the Diels-Alder Reaction. Chemistry LibreTexts.
  • Diels–Alder reaction. L.S.College, Muzaffarpur.
  • 13.4: Diels-Alder Regio- and Stereoselectivity. Chemistry LibreTexts.
  • Organocatalyzed Diels–Alder Cycloaddition between Ethyl Vinyl Ketone and Representaive Dienes.
  • Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry.
  • Frontier molecular orbital theory. Wikipedia.
  • Endo and Exo Selectivity in the Diels-Alder Reaction. YouTube.
  • Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences.
  • Mechanism and FMO Analysis of the Diels-Alder Reaction. YouTube.
  • 16.11 Rules of the Diels–Alder Reaction. Chemistry LibreTexts.
  • 9.6: Stereochemistry of Cycloadditions. Chemistry LibreTexts.
  • Diels–Alder Reaction. Sigma-Aldrich.
  • Endo and Exo products of Diels-Alder Reaction with Practice Problems. Chemistry Steps.
  • How Lewis Acids Catalyze Diels–Alder Reactions. PMC - NIH.
  • Why is the endo product the major product in a Diels-Alder reaction?. Chemistry Stack Exchange.
  • Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction?. Master Organic Chemistry.
  • Lewis Acid Catalysis of a Diels−Alder Reaction in Water.
  • 2-ethoxy-6-methyl-3,4-dihydro-2H-pyran. ChemSynthesis.
  • Ketenes. II. Cycloaddition of Dialkyl Ketenes to Vinyl Ethers1. The Journal of Organic Chemistry.
  • A typical cycloaddition process leading to C–C bond formation: the Diels-Alder reaction. CHEM 330 Lecture Notes.
  • The Diels-Alder Reaction. Master Organic Chemistry.
  • endo effect in the Diels-Alder reaction. YouTube.
  • Diels Alder Reaction Experiment Part 3, Recrystalliz
  • Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. PMC - NIH.
  • Process for preparing 2-substituted-3,4-dihydro-2h-pyrans.
  • Preparation of butyl-3-methyl-6-ethoxy-3,6-dihydro-2H-pyran-2-carboxyl
  • Synthesis of 3-Bromo-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-amide.
  • Synthesis of 3-Bromo-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-amide. MDPI.
  • Latest Applications of the Diels-Alder Reaction in the Synthesis of Natural Products (2017-2020).
  • Diels Alder Reaction Experiment Part 2, Reflux and Isol
  • The Diels-Alder reaction: A powerful tool for the design of drug delivery systems and biom
  • Synthetic Studies on Diels-Alder Adducts: Intramolecular Interactions Between Two Functions. MDPI.

Sources

The 1-Ethoxyethyl (EE) Acetal: A Versatile Protecting Group for Alcohols in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of multistep organic synthesis, particularly within the demanding environments of pharmaceutical and complex molecule synthesis, the judicious selection of protecting groups is a cornerstone of success. The 1-ethoxyethyl (EE) acetal has emerged as a highly effective and versatile protecting group for alcohols, prized for its ease of introduction, robust stability under a range of common synthetic conditions, and facile, mild cleavage. This technical guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the effective utilization of the EE protecting group, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern its application.

The Chemistry of the 1-Ethoxyethyl (EE) Protecting Group: An Overview

The EE protecting group is formed by the reaction of an alcohol with ethyl vinyl ether, typically under mild acidic catalysis. This reaction transforms the hydroxyl group into a stable acetal, effectively masking its acidic proton and nucleophilicity.[1] This protection strategy is particularly advantageous due to the stability of the EE group in the presence of strong bases, organometallic reagents, and nucleophiles, allowing for a wide array of subsequent chemical transformations on other parts of the molecule.[2]

Deprotection is readily achieved under mild acidic conditions, regenerating the parent alcohol with high fidelity.[1] This orthogonality—the ability to deprotect one functional group without affecting others—is a critical consideration in complex synthetic routes, and the EE group offers a valuable tool in this regard.[3]

Mechanism of Protection and Deprotection: A Tale of Acid Catalysis

The formation and cleavage of the EE acetal are both governed by acid catalysis, proceeding through carbocation intermediates. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

Protection: Acid-Catalyzed Addition of an Alcohol to Ethyl Vinyl Ether

The protection of an alcohol with ethyl vinyl ether is a classic example of an acid-catalyzed addition to a double bond.[1] The reaction is initiated by the protonation of the vinyl ether, which generates a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation to form a protonated acetal. Subsequent deprotonation by a weak base yields the stable 1-ethoxyethyl ether.[1]

Mechanism of alcohol protection with ethyl vinyl ether.
Deprotection: Acid-Catalyzed Hydrolysis of the Acetal

The deprotection of the EE group is essentially the reverse of the protection mechanism.[1] It involves the protonation of one of the ether oxygens of the acetal, followed by the elimination of ethanol to form a resonance-stabilized carbocation. This carbocation is then trapped by water, and a final deprotonation step regenerates the original alcohol.

Mechanism of acid-catalyzed deprotection of 1-ethoxyethyl ethers.

Comparative Stability and Orthogonality

The choice of a protecting group is often dictated by its stability profile relative to other functional groups present in the molecule and the planned synthetic transformations. The EE group exhibits excellent stability under basic conditions, making it a valuable orthogonal partner to base-labile protecting groups.[2]

Protecting GroupStability to Strong Bases (e.g., n-BuLi, NaH)Stability to Mild Acid (e.g., AcOH)Stability to Strong Acid (e.g., HCl, TFA)Stability to Hydrogenolysis (e.g., H₂, Pd/C)Stability to Fluoride (e.g., TBAF)
EE Stable[2]Labile[1][4]Very Labile[5]StableStable
MOM StableMore Stable than EE[1]Labile[1]StableStable
THP StableLabile[6]Very Labile[7]StableStable
TBS StableLabileLabileStableLabile[8]
Bn StableStableStable (generally)Labile[8]Stable

This table highlights the orthogonal nature of the EE group. For instance, a molecule bearing both an EE ether and a silyl ether (like TBS) can be selectively deprotected. The silyl ether can be removed with a fluoride source, leaving the EE group intact, or the EE group can be cleaved under mild acidic conditions that do not affect the silyl ether.[3]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific substrate and scale of the reaction.

Protocol 1: Protection of a Primary Alcohol as a 1-Ethoxyethyl (EE) Ether

Objective: To protect a primary alcohol using ethyl vinyl ether and a mild acid catalyst.

Materials:

  • Primary alcohol (1.0 equiv)

  • Ethyl vinyl ether (3.0-5.0 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.05-0.1 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of the primary alcohol in anhydrous DCM, add ethyl vinyl ether.

  • Add PPTS to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography if necessary.

Self-Validation: The reaction can be monitored by the disappearance of the starting alcohol and the appearance of a new, less polar spot on the TLC plate. The formation of the EE ether can be confirmed by ¹H NMR spectroscopy, observing the characteristic quartet and doublet of the 1-ethoxyethyl group.

Protocol 2: Deprotection of a 1-Ethoxyethyl (EE) Ether

Objective: To cleave the EE protecting group under mild acidic conditions to regenerate the alcohol.

Materials:

  • EE-protected alcohol (1.0 equiv)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the EE-protected alcohol in a mixture of THF and aqueous acetic acid (e.g., a 2:1 mixture of THF and 10% aqueous acetic acid).

  • Stir the reaction mixture at room temperature and monitor by TLC. The deprotection is usually complete within 1-3 hours.[4]

  • Once the reaction is complete, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude alcohol by flash column chromatography if necessary.

Self-Validation: The progress of the deprotection can be followed by the disappearance of the starting EE ether and the appearance of the more polar alcohol on a TLC plate. The regeneration of the alcohol can be confirmed by comparing the spectroscopic data (¹H NMR, ¹³C NMR, IR) with that of an authentic sample.

Applications in Drug Development and Complex Molecule Synthesis

The utility of the EE protecting group is well-demonstrated in the synthesis of complex, biologically active molecules where mild and selective reaction conditions are paramount.

Synthesis of Prostaglandins: In the synthesis of prostaglandin analogs, such as latanoprost, the EE group has been employed to protect hydroxyl groups.[1] This allows for transformations on other parts of the molecule without affecting the sensitive hydroxyl functionalities. The mild acidic deprotection conditions ensure the integrity of the final product.

Carbohydrate Chemistry: The EE group has also found application in carbohydrate chemistry for the protection of hydroxyl groups in glycals.[2] Its stability to the harsh basic conditions often required for manipulations in this field, coupled with its straightforward removal, makes it a valuable tool for the synthesis of complex oligosaccharides and glycoconjugates.

General workflow illustrating the use of the EE protecting group in a multi-step synthesis.

Troubleshooting and Field-Proven Insights

  • Incomplete Protection: If the protection reaction is sluggish or incomplete, ensure that the solvent is anhydrous, as water can compete with the alcohol for reaction with the protonated vinyl ether. A slight excess of ethyl vinyl ether can also be used to drive the reaction to completion.

  • Diastereomer Formation: When protecting a chiral alcohol, the introduction of the EE group will create a new stereocenter, resulting in a mixture of diastereomers.[1] This can complicate purification and spectroscopic analysis. In such cases, alternative acetal protecting groups that do not introduce a new stereocenter, such as those derived from 2-methoxypropene, may be considered.

  • Premature Deprotection: The EE group is sensitive to acid. Avoid acidic conditions during workup or chromatography if the protecting group needs to be retained for subsequent steps. The use of a mild base, such as triethylamine, during silica gel chromatography can help prevent premature cleavage.

  • Selective Deprotection: The relative lability of acetal protecting groups can be exploited for selective deprotection. For instance, the EE group is generally more acid-labile than the methoxymethyl (MOM) group, allowing for the selective removal of EE in the presence of MOM under carefully controlled acidic conditions.[5]

Conclusion

The 1-ethoxyethyl (EE) acetal stands as a robust and reliable protecting group for alcohols, offering a favorable combination of ease of introduction, stability to a wide range of reagents, and mild cleavage conditions. Its utility in orthogonal protection strategies further solidifies its importance in the synthesis of complex molecules. By understanding the underlying mechanisms and employing the detailed protocols provided, researchers and drug development professionals can effectively leverage the EE group to navigate the challenges of modern organic synthesis.

References

  • Choutka, J., Pohl, R., & Parkan, K. (2018). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. ACS Omega, 3(7), 8286–8295. [Link]

  • MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. (2018). ACS Omega. [Link]

  • Kresge, A. J., & Chiang, Y. (1967). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic, 53-57. [Link]

  • MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. (2018). ACS Omega. [Link]

  • Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. [Link]

  • Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Lönnberg, H. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 746–754. [Link]

  • Chem-Station. (2014). Acetal Protective Groups. [Link]

  • SlidePlayer. (n.d.). Protection of OH group of alcohol. [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
  • PubChem. (n.d.). 1-Ethoxyethyl ether. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. [Link]

  • Royal Society of Chemistry. (2020). Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions. Organic Chemistry Frontiers. [Link]

  • PubChem. (n.d.). 1-Ethoxyethyl hydroperoxide. [Link]

  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • Trofimova, E. V., et al. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. HETEROCYCLES, 60(4), 879-885. [Link]

Sources

Protocol for the Acid-Catalyzed Cleavage of Ethyl Propenyl Ether Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The ethyl propenyl ether group is a valuable protecting group for hydroxyl functionalities in organic synthesis, prized for its ease of installation and mild removal conditions. This application note provides a comprehensive guide to the acid-catalyzed cleavage of ethyl propenyl ethers. We will delve into the underlying reaction mechanism, present detailed, validated protocols for deprotection under various acidic conditions, and offer practical insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented methodology for this common synthetic transformation.

Introduction to the this compound Protecting Group

Protecting groups are essential tools in multi-step organic synthesis, temporarily masking a reactive functional group to prevent unwanted side reactions.[1][2] The choice of a suitable protecting group is critical and depends on its stability to various reaction conditions and the ability to be removed selectively in high yield.[1]

The this compound, an example of an enol ether, serves as an effective protecting group for alcohols. Its key advantage lies in its facile cleavage under mild acidic conditions, which allows for the deprotection of sensitive substrates that might not tolerate harsher methods.[3][4] This characteristic provides orthogonality with other protecting groups, such as silyl ethers, which are typically cleaved with fluoride ions.[5][6][7][8]

Mechanism of Acid-Catalyzed Cleavage

The cleavage of ethyl propenyl ethers, like other enol ethers, proceeds via an acid-catalyzed hydrolysis mechanism.[3][9][10] The reaction is initiated by the protonation of the enol ether oxygen atom, a step that significantly increases the electrophilicity of the β-carbon.[9][11]

The key steps are:

  • Protonation: A proton from the acidic catalyst adds to the double bond of the enol ether. Resonance stabilization favors protonation at the α-carbon, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate.

  • Nucleophilic Attack: A nucleophile, typically water present in the reaction mixture, attacks the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation and Tautomerization: Loss of a proton from the resulting intermediate, followed by tautomerization of the ensuing hemiacetal, yields the deprotected alcohol and propanal as a byproduct.

dot digraph "Mechanism_of_Acid_Catalyzed_Cleavage" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=none, fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Start [label="Ethyl Propenyl\nProtected Alcohol"]; Protonated [label="Protonated\nIntermediate"]; Oxocarbenium [label="Resonance-Stabilized\nOxocarbenium Ion"]; Hemiacetal [label="Hemiacetal\nIntermediate"]; Products [label="Deprotected Alcohol\n+ Propanal"];

// Edges Start -> Protonated [label="+ H+"]; Protonated -> Oxocarbenium [label="- H2O"]; Oxocarbenium -> Hemiacetal [label="+ H2O"]; Hemiacetal -> Products [label="- H+"]; } caption: "Mechanism of Acid-Catalyzed Cleavage of this compound."

Experimental Protocols

The choice of acidic catalyst and reaction conditions depends on the specific substrate and the presence of other acid-labile functional groups. Below are several validated protocols for the cleavage of ethyl propenyl ethers.

Protocol 1: Mild Cleavage with Acetic Acid

This protocol is suitable for substrates that are sensitive to strong acids.

Materials:

  • This compound-protected compound

  • Acetic acid (glacial)

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound-protected compound in a mixture of THF and water (typically a 3:1 to 4:1 ratio).

  • Add acetic acid to the solution (a common starting point is a 2:1:1 mixture of THF:water:acetic acid).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Cleavage with p-Toluenesulfonic Acid (p-TsOH)

For less sensitive substrates, a catalytic amount of a stronger acid like p-TsOH can be employed for a more rapid deprotection.

Materials:

  • This compound-protected compound

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Methanol or Acetone/Water mixture

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound-protected compound in methanol or an acetone/water mixture (e.g., 10:1).

  • Add a catalytic amount of p-TsOH·H₂O (typically 0.1 equivalents).

  • Stir the reaction at room temperature, monitoring by TLC. The reaction is usually complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify by flash column chromatography as needed.

Protocol 3: Cleavage with Pyridinium p-Toluenesulfonate (PPTS)

PPTS is a milder, buffered acid catalyst that can be advantageous for substrates with multiple acid-sensitive groups.

Materials:

  • This compound-protected compound

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM) or Acetone

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the protected compound in DCM or acetone containing a small amount of water.

  • Add PPTS (typically 0.1-0.2 equivalents).

  • Stir the mixture at room temperature or gently warm to 40-50 °C if the reaction is sluggish. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with the organic solvent used.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Data Presentation: Comparison of Deprotection Conditions

CatalystTypical ConditionsReaction TimeRemarks
Acetic AcidTHF/H₂O/AcOH2-12 hVery mild, suitable for highly sensitive substrates.
p-TsOHMeOH or Acetone/H₂O, rt1-3 hFaster than acetic acid, good for general use.
PPTSDCM or Acetone, rt to 50°C2-8 hMild, buffered acid; useful for selective deprotection.

Experimental Workflow Visualization

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Start [label="Start: Protected Compound"]; Dissolve [label="Dissolve in Solvent"]; Add_Catalyst [label="Add Acid Catalyst"]; Reaction [label="Stir and Monitor by TLC"]; Workup [label="Aqueous Workup\n(Quench, Extract, Wash, Dry)"]; Purify [label="Concentrate and Purify"]; End [label="End: Deprotected Alcohol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Dissolve; Dissolve -> Add_Catalyst; Add_Catalyst -> Reaction; Reaction -> Workup; Workup -> Purify; Purify -> End; } caption: "General experimental workflow for the cleavage of this compound."

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider increasing the reaction time, temperature, or the amount of acid catalyst. However, be mindful of potential side reactions with more forcing conditions.

  • Side Reactions: The propanal byproduct can sometimes participate in side reactions. A thorough aqueous workup is usually sufficient to remove it. For highly sensitive substrates, performing the reaction at lower temperatures may minimize side product formation.

  • Orthogonality: The mild acidic conditions used for this compound cleavage are generally compatible with a wide range of other protecting groups, such as benzyl ethers and most silyl ethers (e.g., TBS, TIPS).[5][12] However, highly acid-labile groups like trityl ethers may be cleaved simultaneously.

  • Monitoring the Reaction: TLC is the most common method for monitoring the progress of the deprotection. The appearance of a more polar spot corresponding to the free alcohol and the disappearance of the less polar starting material indicate a successful reaction.

Conclusion

The acid-catalyzed cleavage of ethyl propenyl ethers is a reliable and versatile method for the deprotection of alcohols. By understanding the reaction mechanism and carefully selecting the appropriate acidic catalyst and reaction conditions, researchers can achieve high yields of the desired deprotected product. The protocols provided in this application note offer a solid foundation for successfully implementing this important synthetic transformation in a variety of research and development settings.

References

  • Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon. RSC Publishing. Available at: [Link]

  • Acidic cleavage of ethers (SN2). Master Organic Chemistry. Available at: [Link]

  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Ether cleavage. Wikipedia. Available at: [Link]

  • Reactions of Ethers: Acidic Cleavage. Fiveable. Available at: [Link]

  • Product Class 8: Ethers as Protecting Groups. Science of Synthesis. Available at: [Link]

  • Protecting Groups. University of Illinois Urbana-Champaign. Available at: [Link]

  • Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg. ACS Publications. Available at: [Link]

  • Alcohol Protecting Groups. University of Windsor. Available at: [Link]

  • A Facile New Procedure for the Deprotection of Allyl Ethers under Mild Conditions. ResearchGate. Available at: [Link]

  • Silyl ether. Wikipedia. Available at: [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

  • Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. Available at: [Link]

  • Deprotection of Silyl Ethers. Gelest. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Advanced Polymerization Techniques for Poly(ethyl propenyl ether): A Guide to Synthesis and Control

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Researchers

Introduction

Poly(ethyl propenyl ether) [PEPE] is a polymer of significant interest due to the unique properties conferred by its ether side chains and the stereochemistry of its polyalkene backbone. The presence of the β-methyl group in the propenyl monomer, as compared to its vinyl ether counterpart, results in polymers with notably higher glass transition temperatures (Tg), enhancing their thermal properties.[1][2] These polymers find applications in specialized coatings, varnishes, sealants, and adhesives.[3]

However, the synthesis of well-defined PEPE presents a classic challenge in polymer chemistry. The electron-rich double bond of the this compound monomer makes it highly susceptible to electrophilic attack, rendering it an ideal candidate for cationic polymerization.[4][5] Conversely, this high reactivity can lead to uncontrolled reactions, side reactions, and polymers with broad molecular weight distributions if not managed precisely.

This guide provides an in-depth exploration of the primary and most effective method for synthesizing PEPE: Living Cationic Polymerization . We will dissect the mechanistic principles, provide detailed, field-proven protocols, and discuss alternative synthetic strategies. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this versatile polymer.

Part 1: Living Cationic Polymerization: The Cornerstone of Controlled PEPE Synthesis

Living polymerization techniques are paramount for creating polymers with predictable molecular weights, narrow polydispersity indices (Mw/Mn), and complex architectures like block copolymers.[6] For this compound, achieving a living cationic process is the key to unlocking its full potential.

Scientific Principles and Rationale

Cationic polymerization proceeds via a highly reactive carbocationic propagating species.[4] The fundamental challenge is to suppress chain-breaking events—namely, termination (the irreversible deactivation of the propagating chain) and chain transfer (the transfer of reactivity to another molecule, starting a new chain prematurely).[5][6]

Living cationic polymerization masterfully overcomes this by establishing a dynamic equilibrium between a minute amount of active (propagating) carbocationic species and a majority of dormant (reversibly capped) species. This equilibrium slows the overall polymerization rate and dramatically reduces the concentration of highly reactive carbocations at any given moment, thus minimizing side reactions.

Key Causality Behind Experimental Choices:

  • Low Temperatures (-80 °C to -30 °C): The stability of the propagating carbocation is inversely proportional to temperature. Low temperatures are critical to decrease the rate of termination and chain transfer reactions, which typically have higher activation energies than the propagation step.[1][7]

  • High-Purity Reagents: Cationic polymerization is notoriously sensitive to impurities, especially protic substances like water or alcohols, which can act as terminating or chain-transfer agents.[4][8] Therefore, rigorous drying of monomers, solvents, and glassware is non-negotiable.

  • Choice of Initiating System: A carefully selected initiating system is required to generate the initial carbocation and stabilize the resulting counter-anion. A common and effective approach involves a binary system:

    • Initiator (Proton Source): Often an adduct like the 1-isobutoxyethyl acetate (IBEA) or an ether-HCl adduct, which provides the initial electrophile.[1]

    • Lewis Acid (Co-initiator): A Lewis acid, such as tin tetrachloride (SnCl₄) or an organoaluminum halide (e.g., Et₁.₅AlCl₁.₅), is essential.[1][7] Its role is to complex with the counter-anion, rendering it bulky and non-nucleophilic, thereby preventing it from terminating the propagating chain.

Visualizing the Mechanism

The diagram below illustrates the equilibrium central to the living cationic polymerization of this compound (EPE).

G cluster_initiation Initiation cluster_propagation Propagation & Equilibrium cluster_termination Quenching Initiator Initiator (e.g., IBEA) ActiveInitiator Active Initiating Complex Initiator->ActiveInitiator Activation LewisAcid Lewis Acid (e.g., SnCl₄) LewisAcid->ActiveInitiator Monomer EPE Monomer Propagating Active Propagating Cation (Pₙ⁺) ActiveInitiator->Propagating + Monomer Monomer->Propagating Dormant Dormant Species (Pₙ-X) Propagating->Dormant k_deact Propagating_plus_1 Pₙ₊₁⁺ Propagating->Propagating_plus_1 + Monomer (k_p) FinalPolymer Final Polymer (PEPE) Propagating->FinalPolymer Quench Quenching Agent (e.g., Methanol) Monomer2 EPE Monomer Monomer2->Propagating_plus_1 Quench->FinalPolymer

Caption: Experimental workflow for the living cationic polymerization of PEPE.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet/outlet connected to a Schlenk line.

  • Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen three times to ensure an inert atmosphere. Maintain a positive nitrogen pressure throughout the experiment.

  • Reaction Cooldown: Immerse the flask in a dry ice/acetone bath to cool the internal temperature to -80 °C.

  • Reagent Addition:

    • Using a dry syringe, add 50 mL of anhydrous toluene to the cooled flask.

    • Add 0.1 mmol of the IBEA initiator solution.

    • Add 0.2 mmol of the SnCl₄ co-initiator solution and stir for 5 minutes. The order of addition is crucial for forming the correct initiating complex.

    • Slowly add 10 mmol of purified this compound monomer via syringe over 2-3 minutes while stirring vigorously.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-2 hours). The progress can be monitored by taking aliquots and analyzing monomer conversion by GC or ¹H NMR.

  • Quenching: Terminate the polymerization by adding 1 mL of pre-chilled anhydrous methanol. A color change is often observed, indicating the quenching of the carbocationic species.

  • Polymer Isolation:

    • Remove the flask from the cooling bath and allow it to warm to room temperature.

    • Pour the reaction mixture into a beaker containing 500 mL of cold methanol with vigorous stirring. The polymer will precipitate as a white solid or viscous oil.

    • Collect the polymer by filtration or decantation.

    • Redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF) and re-precipitate into cold methanol to further purify it.

    • Dry the final polymer product under vacuum at 40 °C to a constant weight.

Data Summary and Expected Outcomes

The conditions of the living cationic polymerization can be tuned to target specific molecular weights. The theoretical number-average molecular weight (Mn) can be estimated by:

Mn (theoretical) = ([Monomer]/[Initiator]) × (Monomer Molecular Weight) + (Initiator Fragment Molecular Weight)

ParameterTypical ValueExpected OutcomeRationale
Temperature-80 °CNarrow Mw/Mn (< 1.2) [1]Suppresses chain transfer and termination reactions. [7]
[Monomer]/[Initiator]50 - 500Controls Molecular WeightEach initiator molecule ideally generates one polymer chain.
[Lewis Acid]/[Initiator]1.5 - 2.0Controlled InitiationEnsures sufficient stabilization of the counter-anion.
Monomer Conversion> 95%High YieldEfficient propagation under living conditions.

Part 2: Photoinitiated Cationic Polymerization

An alternative and powerful method, particularly for applications in coatings and 3D printing, is photoinitiated cationic polymerization. This technique offers excellent spatial and temporal control over the reaction.

Scientific Principles and Rationale

This method relies on a photoinitiator, typically an onium salt (e.g., a diaryliodonium or triarylsulfonium salt), that is stable in the monomer formulation in the dark. [9][10]Upon exposure to UV radiation of a specific wavelength, the photoinitiator undergoes photolysis to generate a superacid (a very strong Brønsted acid). [11]This photogenerated acid is an extremely efficient initiator for the cationic polymerization of this compound. [9] Key Advantages:

  • "On-Demand" Curing: Polymerization starts only when irradiated, allowing for long pot-life of the formulation.

  • Solvent-Free Formulations: These reactions are often performed in bulk, reducing volatile organic compound (VOC) emissions.

  • Rapid Reaction Rates: Curing can be achieved in seconds to minutes. [9]

G Photoinitiator Onium Salt Photoinitiator (PI) Superacid Superacid (H⁺A⁻) Photoinitiator->Superacid Photolysis UV_Light UV Light (hν) UV_Light->Photoinitiator Monomer EPE Monomer Superacid->Monomer Initiation Initiated_Monomer Initiated Monomer (Carbocation) Monomer->Initiated_Monomer Polymer_Chain Propagating Polymer Chain Initiated_Monomer->Polymer_Chain Propagation (+ n EPE) Final_Polymer Cured Polymer (PEPE Network) Polymer_Chain->Final_Polymer

Sources

Application Note: Synthesis of α,β-Unsaturated Aldehydes via Acid-Catalyzed Condensation of Ethyl Propenyl Ether with Acetals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of α,β-unsaturated aldehydes is a cornerstone of organic chemistry, providing versatile intermediates for a wide array of transformations, including conjugate additions, cycloadditions, and the synthesis of complex natural products. One effective method for their preparation is the acid-catalyzed condensation of enol ethers with acetals. This application note provides a detailed guide to the reaction of ethyl propenyl ether with various acetals, outlining the underlying mechanism, optimized reaction conditions, and a step-by-step protocol for researchers in organic synthesis and drug development.

This compound serves as a stable and readily available C3 synthon, which, upon reaction with an acetal under acidic conditions, generates an α,β-unsaturated aldehyde with two additional carbon atoms compared to the parent aldehyde of the acetal[1]. This transformation offers a reliable and often high-yielding route to these valuable synthetic intermediates.

Reaction Mechanism and Scientific Principles

The reaction proceeds through an acid-catalyzed pathway, which can be initiated by either a Brønsted or a Lewis acid. The generally accepted mechanism involves the following key steps:

  • Activation of the Acetal: The acid catalyst protonates one of the alkoxy groups of the acetal, facilitating its departure as an alcohol and forming a highly reactive oxocarbenium ion intermediate. Lewis acids can also coordinate to one of the oxygen atoms to promote this step[2].

  • Nucleophilic Attack by the Enol Ether: The electron-rich double bond of the this compound acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This step forms a new carbon-carbon bond and generates a protonated hemiacetal ether intermediate.

  • Elimination to Form the Product: Subsequent elimination of an alcohol molecule and a proton regenerates the acid catalyst and yields the final α,β-unsaturated aldehyde product. The driving force for this elimination is the formation of a stable, conjugated π-system[3].

The overall transformation is a condensation reaction, where a molecule of alcohol is eliminated for each molecule of product formed.

Experimental Workflow Overview

workflow reagents Reactants: - this compound - Acetal - Acid Catalyst - Anhydrous Solvent setup Reaction Setup: - Inert atmosphere (N2/Ar) - Dry glassware - Controlled temperature reagents->setup Combine reaction Reaction Progress: - Stirring for specified time - Monitoring by TLC/GC setup->reaction Initiate workup Workup: - Quenching - Extraction - Washing reaction->workup Complete purification Purification: - Distillation or - Column Chromatography workup->purification Isolate Crude product Product: - α,β-Unsaturated Aldehyde purification->product Isolate Pure

Figure 1: General experimental workflow for the synthesis of α,β-unsaturated aldehydes from this compound and acetals.

Optimized Reaction Conditions

The success of this reaction is highly dependent on the choice of catalyst, solvent, and temperature. The following table summarizes typical conditions that have been found to be effective.

ParameterRecommended ConditionsRationale & Key Considerations
Catalyst Lewis Acids: BF₃·OEt₂, TiCl₄, Sc(OTf)₃Brønsted Acids: p-Toluenesulfonic acid (p-TsOH)Lewis acids are generally more effective at promoting the reaction at lower temperatures[2][4]. BF₃·OEt₂ is a commonly used and effective catalyst for this transformation[1]. The choice of catalyst may depend on the substrate and desired reaction rate.
Solvent Anhydrous, non-protic solvents such as diethyl ether, dichloromethane (DCM), or toluene.The reaction is sensitive to water, which can hydrolyze the acetal and the enol ether. Therefore, anhydrous conditions are crucial for optimal yields.
Temperature -78 °C to room temperature.The initial addition is often performed at low temperatures (e.g., -78 °C or 0 °C) to control the reaction rate and minimize side reactions. The reaction may then be allowed to warm to room temperature.
Stoichiometry Typically a 1:1 to 1:1.2 molar ratio of acetal to this compound.A slight excess of the enol ether can be used to ensure complete consumption of the acetal.
Catalyst Loading 5-20 mol% for Lewis acids; catalytic amounts for Brønsted acids.The optimal catalyst loading should be determined empirically for each specific substrate combination.

Detailed Experimental Protocol

This protocol is a general guideline for the synthesis of an α,β-unsaturated aldehyde from a generic acetal and this compound using boron trifluoride etherate as the catalyst[1].

Materials:

  • Acetal (e.g., dimethoxymethane, 1,1-diethoxyethane)

  • This compound (mixture of cis/trans isomers)[5]

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere, add the acetal (1.0 eq) and anhydrous diethyl ether to a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Reactants:

    • To the stirred solution, add this compound (1.1 eq) dropwise via the dropping funnel over 10-15 minutes, maintaining the internal temperature at or below 5 °C.

    • Following the addition of the enol ether, add boron trifluoride etherate (0.1 eq) dropwise. An exotherm may be observed.

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting acetal is consumed.

  • Workup:

    • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and add water.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography on silica gel to afford the desired α,β-unsaturated aldehyde.

Safety and Handling

  • This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.

  • Lewis acids such as boron trifluoride etherate are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses) under an inert atmosphere.

  • The reaction should be performed under an inert atmosphere as the intermediates can be sensitive to air and moisture.

Troubleshooting and Considerations

  • Low Yields: This may be due to the presence of moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The quality of the catalyst is also important.

  • Side Reactions: Polymerization of the enol ether can occur, especially at higher temperatures or with excess acid catalyst. Maintaining low temperatures during the initial addition is critical.

  • Substrate Scope: This reaction is generally applicable to a wide range of acetals derived from aliphatic and aromatic aldehydes. Sterically hindered acetals may react more slowly.

Conclusion

The acid-catalyzed condensation of this compound with acetals is a robust and versatile method for the synthesis of α,β-unsaturated aldehydes. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, high yields of the desired products can be achieved. This protocol provides a solid foundation for researchers to explore this valuable transformation in their synthetic endeavors.

References

  • Hoaglin, R. I., & Hirsh, D. H. (1949). Reaction of Acetals and α,β-Unsaturated Ethers. Journal of the American Chemical Society, 71(10), 3468–3471. [Link]

  • Effenberger, F. (1969). The Chemistry of Enol Ethers. Angewandte Chemie International Edition in English, 8(5), 295-312. [Link]

  • Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095–1120. [Link]

  • Fujioka, H., et al. (2007). A Novel Method for the Synthesis of O,O-Mixed, O,S-, and N,O-Acetals from Symmetrical O,O-Acetals. The Journal of Organic Chemistry, 72(20), 7898-7902. [Link]

  • Crombie, L., & Hobbs, A. J. W. (1988). Lewis-acid induced reactions of enol ethers with acetals. Journal of the Chemical Society, Perkin Transactions 1, 1697-1706. [Link]

  • Mukaiyama, T., & Hayashi, M. (1974). A new method for the preparation of α,β-unsaturated aldehydes. Chemistry Letters, 3(12), 1471-1472. [Link]

  • U.S. Patent 2,628,257. (1953). Production of unsaturated aldehydes.

Sources

A Multi-faceted Approach to Determining the Purity of Ethyl Propenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk:

Introduction

Ethyl propenyl ether (EPE), with the chemical formula C₅H₁₀O, is a valuable building block in organic synthesis, utilized in cycloaddition reactions and as a precursor for various chemical intermediates.[1][2] It exists as a mixture of cis (Z) and trans (E) isomers.[3][4] For researchers, scientists, and drug development professionals, the precise purity of EPE is not a mere specification but a critical parameter that governs reaction yields, kinetics, and the impurity profile of the final product. The presence of unreacted starting materials, isomeric variations, solvent residues, or degradation products can have profound consequences on experimental outcomes and regulatory compliance.

This guide provides a comprehensive, multi-technique strategy for the robust analytical characterization of this compound. We move beyond simple protocols to explain the causality behind methodological choices, ensuring a self-validating system of analysis. The core techniques discussed—Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Karl Fischer Titration—serve as orthogonal methods, each providing a unique and confirmatory piece of the purity puzzle.

Gas Chromatography (GC): The Workhorse for Purity and Volatile Impurities

Expertise & Experience: For a volatile compound like this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) is the definitive technique for assessing percentage purity and identifying volatile organic impurities. The FID detector offers excellent sensitivity and a wide linear range for hydrocarbons, making it ideal for quantifying both the main component and trace-level contaminants. The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column. A non-polar column is typically effective, as it separates compounds primarily by their boiling points.

Potential Impurities to Monitor:

  • Allyl ethyl ether: A common precursor or synthetic byproduct from rearrangement reactions.[1]

  • Ethanol: A potential starting material or hydrolysis byproduct.

  • Acetaldehyde: A potential product of ether oxidation or hydrolysis.

  • Solvent Residues: Any solvents used during the synthesis or purification process.

Protocol: GC-FID Purity Assay
  • Instrument and Column:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

    • Column: A low-bleed, non-polar capillary column such as a DB-5ms or VF-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for its robustness and excellent separation of non-polar to moderately polar compounds.[5]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dilute to volume with a high-purity solvent such as dichloromethane or cyclohexane. The choice of solvent is critical; it must not co-elute with the analyte or any expected impurities.

    • Prepare a blank sample containing only the solvent.

  • GC-FID Operating Conditions:

ParameterRecommended SettingRationale
Injector Temperature 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Injection Volume 1.0 µLStandard volume for capillary columns.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks for the main component.
Carrier Gas Helium or HydrogenStandard carrier gases for GC. Maintain a constant flow rate (e.g., 1.0 mL/min).
Oven Program Initial: 40 °C (hold 5 min)Allows for good separation of highly volatile impurities.
Ramp: 10 °C/min to 250 °CA steady ramp ensures the elution of higher-boiling point impurities.
Final Hold: 250 °C (hold 5 min)Ensures all components are eluted from the column.
Detector Temperature 280 °CMust be higher than the final oven temperature to prevent condensation.
  • Data Analysis:

    • Inject the blank solvent to ensure no interfering peaks are present.

    • Inject the prepared sample solution.

    • The purity is typically calculated using the area percent method, assuming all components have a similar response factor in the FID.

    • Purity (%) = (Area of EPE peaks / Total Area of all peaks) x 100

    • Note: The cis and trans isomers may resolve into two separate peaks. For total purity, their areas should be summed.[1]

Workflow for GC Purity Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing P1 Weigh EPE Sample P2 Dilute in Solvent (e.g., Dichloromethane) P1->P2 A1 Inject Blank P2->A1 A2 Inject Sample A1->A2 A3 Run Oven Program & Acquire Data A2->A3 D1 Integrate Peaks A3->D1 D2 Calculate Area % D1->D2 D3 Report Purity & Impurity Profile D2->D3

Caption: Workflow for this compound Purity by GC-FID.

NMR Spectroscopy: Identity Confirmation and Isomer Ratio

Expertise & Experience: While GC confirms purity based on retention time, it does not provide definitive structural information. Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for confirming the chemical identity of the main component and its isomers. ¹H NMR spectroscopy is particularly powerful, as the chemical shifts and coupling patterns provide a unique fingerprint of the molecule.[6][7] Furthermore, by integrating the signals unique to the cis and trans isomers, their relative ratio can be accurately determined. ¹³C NMR provides complementary data on the carbon backbone.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • NMR Spectrometer Parameters:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire using a proton-decoupled pulse program. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Analysis:

    • Identity Confirmation: Compare the observed chemical shifts and coupling constants with known literature values or spectral databases for this compound.[3][4]

    • Expected ¹H NMR Chemical Shifts: Protons on carbons adjacent to the ether oxygen typically appear in the 3.4-4.5 ppm region.[7] Vinylic protons will be further downfield.

    • Isomer Ratio Calculation: Identify distinct, well-resolved signals corresponding to either the cis or trans isomer. Calculate the ratio of their integral areas. For example, if a vinylic proton appears at 6.2 ppm for the trans isomer and 6.0 ppm for the cis isomer, the ratio of the integrals of these two peaks will give the isomer ratio.

Expected NMR Data Summary
NucleusFunctional GroupExpected Chemical Shift (ppm)Rationale
¹H -O-CH₂ -CH₃~3.5 - 3.8Deshielding effect from the adjacent electronegative oxygen atom.[6]
¹H =CH- (vinylic)~4.5 - 6.5Protons attached to sp² hybridized carbons in an electron-rich environment.
¹³C -O-C H₂-CH₃~60 - 75Carbon adjacent to the ether oxygen is significantly downfield.[6]
¹³C =C H- (vinylic)~100 - 150sp² hybridized carbons of the double bond.
Workflow for NMR Identity and Isomer Analysis

NMR_Workflow P1 Dissolve EPE in Deuterated Solvent (e.g., CDCl3) A1 Acquire 1H NMR Spectrum P1->A1 A2 Acquire 13C NMR Spectrum P1->A2 D1 Process Spectra (Phase, Baseline) A1->D1 A2->D1 D2 Assign Peaks to Structure D1->D2 D3 Integrate 1H Signals for Isomer Ratio D2->D3 R1 Confirm Identity & Report Isomer Ratio D3->R1

Caption: Workflow for NMR Structural Confirmation and Isomer Ratio Determination.

Karl Fischer Titration: Quantifying Water Content

Trustworthiness: The presence of water can be detrimental, acting as a poison for certain catalysts or participating in side reactions. Karl Fischer (KF) titration is the gold standard for accurately determining water content in organic solvents and reagents.[8] The choice between volumetric and coulometric KF depends on the expected water level; coulometry is preferred for very low levels (<0.1% or 1000 ppm) due to its superior sensitivity.

A Critical Consideration for Vinyl Ethers: A key mechanistic challenge arises with vinyl ethers like EPE. They can react with the methanol present in standard KF reagents, leading to a side reaction that consumes iodine and produces water, resulting in erroneously high and drifting water content readings.[9] Therefore, it is imperative to use specialized methanol-free Karl Fischer reagents.

Protocol: Coulometric Karl Fischer Titration
  • Instrument and Reagents:

    • Coulometric Karl Fischer Titrator with a fritless cell.

    • Anode Solution: Use a methanol-free anolyte formulated for ketones and aldehydes, as these are also reactive towards standard reagents.

    • Cathode Solution: Use the appropriate catholyte compatible with the chosen anolyte.

  • Procedure:

    • Assemble the titration cell, ensuring all joints are sealed to prevent ingress of atmospheric moisture.

    • Add the anolyte and catholyte to their respective compartments as per the manufacturer's instructions.

    • Start the pre-titration (conditioning) phase. The instrument will electrolytically generate iodine to neutralize any residual water in the cell until a stable, low-drift endpoint is reached.

    • Using a dry, gas-tight syringe, accurately draw a known volume (e.g., 1 mL) of the this compound sample.

    • Determine the weight of the sample by difference (weigh the syringe before and after injection).

    • Inject the sample into the conditioned cell, ensuring the needle tip is below the surface of the anolyte.

    • Start the titration. The instrument will measure the total charge (in coulombs) required to generate enough iodine to react with the water in the sample.

    • The result is automatically calculated and typically displayed in micrograms of water, ppm, or percentage.

Workflow for Karl Fischer Water Determination

KF_Workflow S1 Assemble KF Cell with Methanol-Free Reagents S2 Condition Cell to Low-Drift Endpoint S1->S2 S3 Inject Weighed EPE Sample S2->S3 S4 Start Coulometric Titration S3->S4 S5 Record Water Content (ppm or %) S4->S5

Caption: Workflow for Water Content Analysis by Coulometric Karl Fischer Titration.

Analytical Method Validation

Authoritative Grounding: Any analytical method used for quality control in a regulated environment must be validated to ensure it is fit for purpose. The International Council for Harmonisation (ICH) provides guidelines for this process.[10] A full validation is a comprehensive study, but the core parameters demonstrate the reliability of the methods described above.

Validation ParameterGC-FID Purity AssayNMR Isomer RatioKarl Fischer Titration
Specificity Demonstrated by resolving the analyte from all potential impurities and the solvent front.The unique chemical shifts and coupling patterns for each isomer confirm specificity.Use of specialized reagents ensures the reaction is specific to water.
Linearity A series of standards are analyzed to show the detector response is proportional to concentration.[11]Generally assumed to be linear; can be confirmed with mixtures of known isomer ratios.Not typically required for coulometry as it is an absolute method.
Accuracy Assessed by analyzing a sample spiked with a known amount of impurity or by using a certified reference material.[12]Assessed by preparing and analyzing samples with known cis/trans ratios.Assessed using certified water standards (e.g., Hydranal™).
Precision Repeat injections of the same sample should yield a low Relative Standard Deviation (RSD), typically <1-2%.[10]Repeated measurements of the same sample should yield a low RSD for the isomer ratio.Repeated measurements of the same sample should yield a low RSD.
LOD/LOQ The Limit of Detection (LOD) and Limit of Quantitation (LOQ) must be determined for any specified impurities.[12]Not typically applicable for a ratio measurement.Determined by the instrument's sensitivity and background drift.

Conclusion

The determination of this compound purity is not a monolithic task solvable by a single technique. It requires a carefully selected suite of orthogonal analytical methods. Gas chromatography provides the primary measure of overall purity and the profile of volatile impurities. NMR spectroscopy offers an unequivocal confirmation of molecular structure and the critical cis/trans isomer ratio. Finally, Karl Fischer titration, when performed with the correct reagents, delivers an accurate measure of water content. By integrating the results from these three distinct yet complementary analyses, researchers and developers can proceed with confidence, knowing their starting material is thoroughly and reliably characterized.

References

  • Hiranuma Application Data. (2017). Water contents Ethers and Esters. Hiranuma Sangyo Co., Ltd.
  • Merck KGaA. (n.d.). Determination of Water Content in Tetrahydrofuran Using Karl Fischer Titration. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/quality/qual/karl-fischer-tetrahydrofuran-m-analytix.pdf]
  • Kyoto Electronics Manufacturing Co., Ltd. (n.d.). Application Memo: Water Content in Ether. KEM. [URL: https://www.kem.co.jp/en/pdf/appmemo/KVX-01281enL.pdf]
  • Barnes, L., & Pawlak, M. S. (1975). Direct Karl Fischer Determination of Water in Vinyl Ethers. Analytical Chemistry, 47(3), 608–609. [URL: https://pubs.acs.org/doi/abs/10.1021/ac60353a002]
  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). [URL: https://jpdb.nihs.go.jp/jp18e/JP18E_2.04.pdf]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5365091, Propenyl ethyl ether. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Propenyl-ethyl-ether]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5354319, this compound ((Z)-isomer). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/cis-1-Propenyl-ethyl-ether]
  • National Institute of Standards and Technology. (n.d.). Ethyl-1-propenyl ether. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C928552]
  • Brown, W. P. (2023). 1H and 13C NMR spectra of 1-ethoxypropane (ethyl propyl ether). Doc Brown's Chemistry. [URL: https://www.docbrown.info/page06/molecule_spectroscopy/specnmrC5H12O.htm]
  • ChemicalBook. (n.d.). ETHYL N-PROPYL ETHER(628-32-0) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrumen_628-32-0_1hnmr.htm]
  • Thermo Fisher Scientific. (n.d.). This compound, 98%, mixture of cis- and trans-isomers. [URL: https://www.thermofisher.
  • Wiley-VCH GmbH. (n.d.). Propenyl ethyl ether [ATR-IR] - Spectrum. SpectraBase. [URL: https://spectrabase.com/spectrum/AKhYxPOZ7DH]
  • National Institute of Standards and Technology. (n.d.). Gas Chromatography data for Ethyl-1-propenyl ether. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C928552&Units=SI&Mask=4]
  • Fisher Scientific. (n.d.). This compound, 98%, mixture of cis- and trans-isomers. [URL: https://www.fishersci.com/shop/products/ethyl-propenyl-ether-98-mixture-cis-trans-isomers-10g/AA-A10913-06]
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  • Lab Pro Inc. (n.d.). Ethyl 1-Propenyl Ether(cis- and trans- mixture), 100ML. [URL: https://labproinc.com/products/ethyl-1-propenyl-ether-cis-and-trans-mixture-100ml]
  • LibreTexts Chemistry. (2024). 18.9: Spectroscopy of Ethers. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.09%3A_Spectroscopy_of_Ethers]
  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. Journal of Chromatography A, 987(1-2), 57–66.
  • International Quality Systems. (n.d.). VALIDATION OF ANALYTICAL METHODS. [URL: https://www.ikev.
  • TCI Chemicals. (n.d.). Ethyl 1-Propenyl Ether (cis- and trans- mixture). [URL: https://www.tcichemicals.com/US/en/p/E1052]
  • C. Hartmann, J. Smeyers-Verbeke, D.L. Massart, R.D. McDowall. (1998). Validation of analytical methods. Journal of Pharmaceutical and Biomedical Analysis, 17(2), 193-218. [URL: https://www.researchgate.
  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. [URL: https://www.ivtnetwork.com/article/step-step-analytical-methods-validation-and-protocol-quality-system-compliance-industry]
  • Lavanya, G., et al. (2013). Validation of Analytical Methods: A Review. Gavin Publishers. [URL: https://www.gavinpublishers.com/assets/articles_pdf/1376478385.pdf]
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  • Glycol esters, glycol ethers - Method for the determination of propylene glycol monoethyl ether... (2019). ResearchGate. [URL: https://www.researchgate.net/publication/330773836_Glycol_esters_glycol_ethers_-_Method_for_the_determination_of_propylene_glycol_monoethyl_ether_1-ethoxy-2-propanol_acetate_diethylene_glycol_monomethyl_ether_diethylene_glycol_monoethyl_ether_and_di]
  • Camachem. (n.d.). What is this compound?. [URL: https://camachem.
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  • Apical Scientific. (n.d.). Ethyl 1-Propenyl Ether (cis- and trans- mixture), 25mL, [Purity: >98.0%(GC)] /DG. [URL: https://www.apicalscientific.com/p-78174-ethyl-1-propenyl-ether-cis-and-trans-mixture-25ml-purity-980gc-dg.html]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-Ethyl Propenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of cis-ethyl propenyl ether. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to obtain high yields of the desired cis-isomer. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis is producing a mixture of cis- and trans-ethyl propenyl ether with a low cis:trans ratio. What is the primary cause and how can I improve the stereoselectivity?

A1: A low cis:trans ratio is the most common challenge in propenyl ether synthesis. The outcome is highly dependent on the chosen synthetic route and reaction conditions, which dictate the kinetic versus thermodynamic control of the reaction.

  • For Wittig Reactions: The stereochemical outcome is largely determined by the stability of the phosphonium ylide. To favor the cis (or Z)-alkene, you must use a non-stabilized ylide .[1] Non-stabilized ylides (e.g., those with simple alkyl substituents) react rapidly and irreversibly under kinetic control. The reaction proceeds through an early, puckered transition state that leads to the cis-oxaphosphetane intermediate, which then collapses to form the cis-alkene and triphenylphosphine oxide.[2]

    • Troubleshooting Tip: If you are using a Wittig reaction and getting the trans-isomer, your ylide is likely stabilized (e.g., by an adjacent electron-withdrawing group) or reaction conditions are allowing for equilibration to the more thermodynamically stable trans product.[3] Ensure your ylide is non-stabilized and consider using salt-free conditions, as lithium salts can sometimes affect the stereochemical outcome.[1][4]

  • For Alkyne Semi-Hydrogenation: This is a classic method for generating cis-alkenes. The choice of catalyst is critical.

    • Lindlar's Catalyst: This is a "poisoned" palladium catalyst (Pd/CaCO₃ treated with lead acetate and quinoline) designed to reduce alkynes to cis-alkenes without over-reduction to the alkane.[5][6] The catalyst surface facilitates the syn-addition of hydrogen across the triple bond.

    • Troubleshooting Tip: If you observe a mixture of cis and trans isomers or alkanes, your Lindlar catalyst may be too active (not sufficiently poisoned) or has lost its effectiveness. Over-reduction to the alkane is a common issue.[7] Consider using an alternative like the P-2 Nickel catalyst (Nickel Boride), which can also yield cis-alkenes with high purity.[6][7]

  • For Isomerization of Allyl Ethyl Ether: Base-catalyzed or transition-metal-catalyzed isomerization can yield propenyl ethers. Achieving high cis-selectivity can be challenging as the trans-isomer is often the thermodynamically favored product. However, specific catalytic systems, such as those using iridium or ruthenium complexes, have been developed to favor the kinetic cis-product. For instance, tris(triphenylphosphine)ruthenium(II) dichloride has been used to convert allyl ethers to 1-propenyl ethers.[8]

Below is a decision-making workflow for troubleshooting poor stereoselectivity.

G start Low cis:trans Ratio Observed route Which synthetic route was used? start->route wittig Wittig Reaction route->wittig Wittig alkyne Alkyne Hydrogenation route->alkyne Alkyne isomer Allyl Ether Isomerization route->isomer Isomerization check_ylide Is the ylide non-stabilized? (e.g., from ethyltriphenylphosphonium bromide) wittig->check_ylide check_catalyst What catalyst was used? alkyne->check_catalyst check_isomer_cat Is the catalyst known for Z-selectivity? isomer->check_isomer_cat check_conditions Are reaction conditions promoting equilibration? (e.g., presence of Li+ salts, high temp) check_ylide->check_conditions Yes fix_ylide Action: Redesign synthesis to use a non-stabilized ylide. check_ylide->fix_ylide No ylide_yes Yes ylide_no No fix_conditions Action: Use salt-free conditions (e.g., NaHMDS as base). Run at low temperature. check_conditions->fix_conditions Yes cond_yes Yes cond_no No fix_catalyst Action: Ensure catalyst is properly 'poisoned'. Consider P-2 Ni catalyst as an alternative. check_catalyst->fix_catalyst Lindlar (but poor result) fix_pd Action: Standard Pd/C will over-reduce. Switch to a selective catalyst like Lindlar's. check_catalyst->fix_pd Standard Pd lindlar Lindlar other_pd Standard Pd/C fix_isomer_cat Action: Use a catalyst reported for kinetic Z-isomer formation (e.g., specific Ru/Ir complexes). check_isomer_cat->fix_isomer_cat No isomer_yes Yes isomer_no No

Caption: Troubleshooting workflow for low cis:trans ratio.

Q2: I am attempting a Wittig synthesis for cis-ethyl propenyl ether, but my overall yield is very low. What are the potential reasons?

A2: Low overall yield in a Wittig reaction can stem from several stages of the process, from ylide generation to the final workup.

  • Inefficient Ylide Formation: The first step is the deprotonation of the phosphonium salt to form the ylide. This requires a strong base.

    • Cause: The base may not be strong enough, or it may be degraded. For non-stabilized ylides, very strong bases like sodium hydride (NaH), sodium amide (NaNH₂), or sodium hexamethyldisilazide (NaHMDS) are required.[1] Organolithium reagents like n-BuLi are also common but can introduce lithium salts that affect stereoselectivity.

    • Solution: Ensure your base is fresh and handled under strictly anhydrous, inert conditions (e.g., under Nitrogen or Argon). THF is a common solvent, but ensure it is anhydrous.[9] The characteristic deep red/orange color of a non-stabilized ylide is a good visual indicator of its formation.

  • Side Reactions with the Carbonyl Compound: The aldehyde starting material (propanal) can undergo side reactions.

    • Cause: If the ylide is not formed efficiently or is added too slowly, the strong base can react with the enolizable aldehyde, leading to self-condensation (aldol reaction).

    • Solution: Add the aldehyde to the pre-formed ylide solution, typically at a low temperature (e.g., -78 °C to 0 °C) to control the reaction rate and minimize side reactions.

  • Difficult Workup and Purification: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO).

    • Cause: TPPO can be difficult to separate from the desired alkene product due to its polarity and solubility in many organic solvents. This can lead to product loss during extraction or chromatography.

    • Solution: Several methods exist for TPPO removal. One common lab-scale technique is to precipitate it by adding a non-polar solvent like hexane or pentane after the reaction and filtering it off. For more stubborn cases, chromatography on silica gel is effective. The relatively low boiling point of ethyl propenyl ether (67-76 °C for a mixture of isomers) also allows for careful distillation.[10][11]

Q3: How can I accurately determine the cis:trans ratio of my this compound product?

A3: Accurate quantification of the isomer ratio is crucial for optimizing your reaction. While ¹H NMR can provide an estimate, chromatographic methods offer better resolution and quantification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating geometric isomers.[12]

    • Methodology: A normal-phase column (e.g., silica) or a specialized column like Ca(OH)₂ can be effective.[13] Reverse-phase columns (like C18) can also be used, often with a mobile phase consisting of methanol/water or acetonitrile/water mixtures.[14] The key is to develop a method that provides baseline resolution between the cis and trans peaks.

    • Quantification: The ratio is determined by integrating the peak areas of the two isomers, assuming their response factors on the detector (e.g., UV-Vis) are similar. It is best practice to confirm this with isolated standards if possible.[12][13]

  • Gas Chromatography (GC): Given the volatility of this compound, GC is also a suitable method. A polar capillary column is often used to resolve geometric isomers. The NIST Chemistry WebBook lists GC data for this compound, indicating its suitability for this analysis technique.[15]

  • ¹H NMR Spectroscopy: While less precise than chromatography for quantification, NMR is invaluable for structural confirmation. The vinyl protons of the cis and trans isomers will have distinct chemical shifts and, most importantly, different coupling constants (J-values). For vinyl protons, J(cis) is typically in the range of 6-12 Hz, while J(trans) is larger, usually 12-18 Hz. You can determine the ratio by integrating the distinct signals for each isomer.

Analytical Method Principle Advantages Considerations
HPLC Differential partitioning between stationary and mobile phases.[16]High resolution, excellent for quantification.[12]Requires method development; isomers must have a chromophore for UV detection.
GC Separation based on boiling point and polarity on a capillary column.High sensitivity, suitable for volatile compounds.Requires a heated injection port, which could potentially cause isomerization.
¹H NMR Different magnetic environments of protons in cis and trans isomers.Provides structural confirmation and ratio from the same experiment.Peak overlap can make accurate integration difficult; less sensitive than chromatography.

Experimental Protocols

Protocol 1: High cis-Selectivity Synthesis via Wittig Reaction

This protocol is designed to maximize the yield of the cis-isomer by using a non-stabilized ylide under salt-free conditions.

Materials:

  • Ethyltriphenylphosphonium bromide

  • Sodium hexamethyldisilazide (NaHMDS), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Propanal (freshly distilled)

  • Pentane (anhydrous)

  • Standard glassware for anhydrous, inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Phosphonium Salt Suspension: Add ethyltriphenylphosphonium bromide (1.1 equivalents) to the flask. Place the flask under a positive pressure of nitrogen. Add anhydrous THF to create a suspension.

  • Ylide Generation: Cool the suspension to 0 °C in an ice bath. Slowly add the NaHMDS solution (1.05 equivalents) dropwise via syringe over 20 minutes. A deep orange-red color should develop, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.

  • Reaction with Aldehyde: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Slowly add freshly distilled propanal (1.0 equivalent) dropwise. The red color will fade as the reaction proceeds.

  • Reaction Completion: Allow the reaction mixture to stir at -78 °C for 1 hour and then slowly warm to room temperature overnight.

  • Workup:

    • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (3x volume).

    • Combine the organic layers and wash with brine.[17]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent carefully on a rotary evaporator at low temperature and pressure to avoid loss of the volatile product.

  • Purification:

    • The crude product will contain triphenylphosphine oxide (TPPO). To remove the bulk of it, dissolve the crude oil in a minimal amount of cold diethyl ether and add a large volume of pentane to precipitate the TPPO. Filter the solid.

    • For final purification, perform flash column chromatography on silica gel using a non-polar eluent (e.g., pentane or hexane) or careful fractional distillation.

G cluster_0 Ylide Generation (Inert Atmosphere) cluster_1 Wittig Reaction cluster_2 Workup & Purification a 1. Suspend ethyltriphenylphosphonium bromide in anhydrous THF. b 2. Cool to 0 °C. a->b c 3. Add NaHMDS dropwise. Observe deep red color. b->c d 4. Stir for 1 hour at 0 °C. c->d e 5. Cool ylide solution to -78 °C. d->e f 6. Add propanal dropwise. e->f g 7. Stir and warm to RT overnight. f->g h 8. Quench with aq. NH4Cl. g->h i 9. Extract with pentane. h->i j 10. Precipitate TPPO with excess pentane. i->j k 11. Purify by distillation or chromatography. j->k

Caption: Workflow for cis-selective Wittig synthesis.

References

  • BenchChem. (2025). Alternative methods to Lindlar catalyst for cis-alkene synthesis. BenchChem Technical Guides.
  • Lumen Learning. Reduction of Alkynes. MCC Organic Chemistry.
  • Chemistry Steps. Alkynes to Alkenes. Organic Chemistry.
  • Google Patents. (DE10240255A1).
  • Organic Chemistry Portal. Alkene synthesis by alkyne semireduction.
  • Bushway, R. J. (1989). Comparison of Liquid Chromatographic Methods for Determination of Cis-Trans Isomers of 0-Carotene.
  • Wikipedia. Wittig reaction.
  • Organic Chemistry Portal. Wittig Reaction.
  • Chemistry LibreTexts. (2021). 7.3: The Wittig Reaction.
  • All 'Bout Chemistry. (2019). Wittig reaction and Stereo-chemistry (Cis or Trans ???)
  • University Course Material. Synthesis of an Alkene via the Wittig Reaction.
  • Lertwanawatana, P., et al. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. MSU Chemistry.
  • Liu, G., et al. (2012). HPLC method for Pharmacokinetics of cis and trans isomer of cefprozil diastereomers in human plasma. IOSR Journal of Pharmacy.
  • Fan, T., et al. (2007). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.
  • ChemicalBook. (2025). This compound.
  • NIST. Ethyl-1-propenyl ether. NIST Chemistry WebBook.
  • ChemBK. (2024). ETHYL 1-PROPENYL ETHER.
  • Google Patents. (US5486545A). Process for making propenyl ethers and photopolymerizable compositions containing them.
  • Byrne, F. P., et al. (2022).

Sources

Technical Support Center: Synthesis of Ethyl Propenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl propenyl ether. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile monomer. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and prevent unwanted side reactions during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in the lab.

Troubleshooting Guide: Navigating Common Side Reactions

The synthesis of this compound, typically achieved through the isomerization of a precursor like ethyl allyl ether, is a crucial process for obtaining this valuable monomer used in coatings, adhesives, and organic synthesis.[1][2] However, the pathway to a pure product can be fraught with potential side reactions. This guide addresses the most common issues encountered in the laboratory.

Problem 1: Low Yield of this compound and Presence of Starting Material (Ethyl Allyl Ether)

Symptom: Your final product analysis (e.g., by GC or NMR) shows a significant amount of unreacted ethyl allyl ether, resulting in a low yield of the desired this compound.

Probable Cause: Incomplete isomerization is the primary reason for this issue. This can stem from several factors related to the catalyst, reaction conditions, or impurities.

Solutions & Scientific Rationale:

  • Catalyst Selection and Activity:

    • Base-Catalyzed Isomerization: Strong bases are commonly used to deprotonate the allylic position, initiating the isomerization.[3] If using a base like potassium tert-butoxide in DMSO or a solid-supported base like KOH/CaO, ensure the base is not old or deactivated by atmospheric CO₂ or moisture.[4][5] The choice of base is critical; for instance, lithium diisopropylamide (LDA) has been shown to be highly effective, promoting quantitative conversion to the (Z)-propenyl ether with high stereoselectivity.[6][7]

    • Transition Metal-Catalyzed Isomerization: Catalysts like those based on ruthenium, palladium, or iron can also be employed.[8][9][10] The catalyst's activity can be diminished by impurities in the starting material or solvent. Ensure the catalyst is properly activated if required and that the reaction is performed under an inert atmosphere if the catalyst is air-sensitive.

  • Reaction Temperature and Time:

    • Isomerization is a thermally dependent process. Insufficient temperature or reaction time will lead to incomplete conversion. For example, using a KOH/CaO catalyst system may require temperatures around 200°C for 2-3 hours to achieve high yields.[5] When using LDA, the reaction can often proceed at room temperature, but the time required may increase with more sterically hindered substrates.[6] It is crucial to monitor the reaction progress by TLC or GC to determine the optimal reaction time.

  • Solvent Effects:

    • In base-catalyzed reactions, polar aprotic solvents like DMSO can accelerate the reaction by solvating the cation of the base, making the anion more reactive.[4] However, residual DMSO can be difficult to remove from the final product.[4] For transition metal catalysts, the choice of solvent can influence the catalyst's stability and activity.

Experimental Protocol: Base-Catalyzed Isomerization using KOH/CaO

  • Combine ethyl allyl ether with a powdered mixture of KOH and CaO in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

  • Heat the mixture to approximately 200-220°C with vigorous stirring.[4]

  • Monitor the reaction progress every 30 minutes using GC analysis.

  • Once the reaction has reached completion (typically 2-3 hours), cool the mixture to room temperature.[5]

  • The product can be isolated by fractional distillation directly from the reaction mixture.

Problem 2: Formation of an Unsaturated Carbonyl Compound

Symptom: You observe the formation of a γ,δ-unsaturated carbonyl compound as a byproduct, which can be identified by its characteristic IR and NMR signals.

Probable Cause: This is a classic signature of a Claisen rearrangement, a[5][5]-sigmatropic rearrangement that can occur when an allyl vinyl ether is heated.[11][12][13] While this compound itself is an enol ether, its precursor, ethyl allyl ether, can undergo this rearrangement under certain conditions, especially if any vinyl ether impurities are present.

Solutions & Scientific Rationale:

  • Temperature Control: The Claisen rearrangement is a thermal process.[14] Carefully controlling the reaction temperature during the isomerization of ethyl allyl ether is crucial. If using a high-temperature method, ensure that the temperature does not exceed what is necessary for the desired isomerization.

  • Catalyst Choice: Some catalysts can promote the Claisen rearrangement. If this side reaction is significant, consider switching to a different catalytic system that operates at lower temperatures. For example, certain transition metal catalysts may allow for isomerization under milder conditions than high-temperature base-catalyzed methods.

Workflow for Minimizing Claisen Rearrangement

start Start with Ethyl Allyl Ether isomerization Isomerization Reaction start->isomerization claisen Claisen Rearrangement (Side Reaction) isomerization->claisen High Temperature product Desired Product: This compound isomerization->product Desired Pathway byproduct Byproduct: γ,δ-Unsaturated Carbonyl claisen->byproduct

Caption: Logical workflow for minimizing Claisen rearrangement.

Problem 3: Polymerization of the Reaction Mixture

Symptom: The reaction mixture becomes viscous or solidifies, indicating the formation of polymers. This can be a significant issue, especially during distillation or on storage.[15]

Probable Cause: The allyl and propenyl groups are susceptible to polymerization, which can be initiated by heat, light, or radical impurities like peroxides.[15][16]

Solutions & Scientific Rationale:

  • Use of Inhibitors: The most effective way to prevent polymerization is to add a radical inhibitor to the reaction mixture. Common inhibitors include butylated hydroxytoluene (BHT) or hydroquinone.[15] These compounds act as radical scavengers, terminating the chain reaction that leads to polymerization.[17] A concentration of around 200 ppm is often sufficient.

  • Inert Atmosphere: Conducting the reaction and any subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon) can minimize the presence of oxygen, which can contribute to peroxide formation and initiate polymerization.[16]

  • Storage: Store the purified this compound in a cool, dark place, and consider adding a small amount of an inhibitor for long-term stability.[15][16]

Protocol for Inhibiting Polymerization

  • Before starting the reaction, add a radical inhibitor such as BHT (e.g., 200 ppm) to the ethyl allyl ether.

  • If purification by distillation is required, add a fresh portion of the inhibitor to the distillation flask to prevent polymerization at elevated temperatures.[15]

  • Store the final product in an amber bottle under nitrogen in a refrigerator.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound?

A1: The most common industrial and laboratory synthesis involves a two-step process.[1][2][18] First, ethyl allyl ether is prepared, often via a Williamson ether synthesis, by reacting an ethyl halide with allyl alcohol in the presence of a base.[19][20][21] The second and key step is the isomerization of ethyl allyl ether to this compound using either a base or a transition metal catalyst.[3][8]

Q2: How can I control the stereochemistry (E/Z isomers) of the propenyl double bond?

A2: The stereoselectivity of the isomerization is highly dependent on the catalyst and reaction conditions. For instance, using lithium diisopropylamide (LDA) in THF at room temperature has been reported to produce the (Z)-propenyl ether with very high stereoselectivity.[6][7] In contrast, some transition metal catalysts, like certain palladium complexes, may predominantly yield the cis-isomer.[9] The choice of catalyst is therefore a critical parameter for controlling the stereochemical outcome.

Q3: My synthesis of the ethyl allyl ether precursor is low-yielding. What are the common side reactions?

A3: The synthesis of ethyl allyl ether is typically a Williamson ether synthesis, which is an SN2 reaction.[19][22] The main competing side reaction is E2 elimination, especially if using a sterically hindered alkyl halide or a strong, bulky base.[20][23] To favor the SN2 pathway, it is best to use a primary alkyl halide (e.g., ethyl bromide or iodide) and a non-hindered alkoxide.[24][25]

Reaction Scheme: Williamson Ether Synthesis vs. E2 Elimination

reactants Allyl Alcohol + Base + Ethyl Halide sn2_path SN2 Pathway (Favored with 1° Halide) reactants->sn2_path e2_path E2 Pathway (Competes, esp. with steric hindrance) reactants->e2_path product Ethyl Allyl Ether sn2_path->product byproduct Ethylene + Allyl Alcohol e2_path->byproduct

Caption: Competing pathways in ethyl allyl ether synthesis.

Q4: Are there any safety concerns I should be aware of when working with this compound?

A4: Yes, this compound is a highly flammable liquid and vapor. It can also be a skin and eye irritant.[2][26] Due to its potential to form explosive peroxides upon exposure to air, it is crucial to handle it in a well-ventilated area, away from ignition sources, and to test for peroxides before use, especially if it has been stored for an extended period.[16] Always consult the Safety Data Sheet (SDS) before handling.

Quantitative Data Summary

ParameterRecommended ConditionRationaleReference(s)
Base-Catalyzed Isomerization
CatalystKOH/CaOCost-effective and efficient for large scale.[4],[5]
Temperature~200-220°CSufficient thermal energy for isomerization.[4]
Reaction Time2-3 hoursAllows for high conversion.[5]
Polymerization Inhibition
InhibitorBHT or HydroquinoneEffective radical scavengers.[15]
Concentration~200 ppmSufficient to prevent polymerization without interfering.[15]
StorageCool, dark, inert atmosphereMinimizes thermal and light-induced polymerization.[15],[16]

References

  • Crivello, J. V., & Kaur, S. (1998). Base Catalyzed Isomerizations of Allyl Ethers to 1-Propenyl Ethers Using Mixed Alkali Systems. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 35(3), 411-423. [Link]

  • Wikipedia. (n.d.). Claisen rearrangement. [Link]

  • Taylor & Francis Online. (n.d.). Base Catalyzed Isomerizations of Allyl Ethers to 1-Propenyl Ethers Using Mixed Alkali Systems. [Link]

  • Crivello, J. V., Kong, S., & Harvilchuck, L. (1999). SYNTHESIS OF ALKYL AND ARYL 1-PROPENYL ETHER MONOMERS: A NEW APPROACH. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 36(9), 1245-1263. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. [Link]

  • BYJU'S. (n.d.). An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]

  • Su, C., & Williard, P. G. (2010). Isomerization of Allyl Ethers Initiated by Lithium Diisopropylamide. Organic Letters, 12(23), 5378–5381. [Link]

  • Name-Reaction.com. (n.d.). Claisen rearrangement. [Link]

  • Martín-Matute, B., et al. (2016). Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. Journal of the American Chemical Society, 138(38), 12552–12560. [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]

  • ResearchGate. (n.d.). Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing | Request PDF. [Link]

  • Semantic Scholar. (n.d.). Isomerization of allyl ethers initiated by lithium diisopropylamide. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Isomerisation of allyl phenyl ethers and allylphenols with transition metal catalysts. [Link]

  • ElectronicsAndBooks. (n.d.). Efficient Isomerization of Allyl Ethers and Related Compounds Using Pentacarbonyliron. [Link]

  • OSTI.GOV. (1995, December 31). Process for making propenyl ethers and photopolymerizable compositions containing them (Patent). [Link]

  • ResearchGate. (n.d.). Transition-metal-free allylation of 2-azaallyls with allyl ethers through polar and radical mechanisms. [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • ResearchGate. (2025, July 24). (PDF) Technological aspects of synthesis of poly(ethylene glycol) mono-1-propenyl ether monomers. [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. [Link]

  • IDEAS/RePEc. (n.d.). Transition-metal-free allylation of 2-azaallyls with allyl ethers through polar and radical mechanisms. [Link]

  • ACS Publications. (n.d.). The Rearrangement of Allyl Ethers to Propenyl Ethers | Journal of the American Chemical Society. [Link]

  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. [Link]

  • PubMed. (2014, July 14). Synthesis of heterocycles through transition-metal-catalyzed isomerization reactions. [Link]

  • YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • ResearchGate. (n.d.). Formation of allyl-propenyl end groups. | Download Scientific Diagram. [Link]

  • IChemE. (n.d.). The control of runaway polymerisation reactions by inhibition techniques. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl-1-propenyl ether. [Link]

  • PubChem - NIH. (n.d.). This compound | C5H10O | CID 5354319. [Link]

Sources

Technical Support Center: Managing Peroxide Formation in Ethyl Propenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe handling and storage of ethyl propenyl ether. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. The inherent risk of peroxide formation in ethers necessitates a robust understanding of the underlying chemistry and adherence to strict safety protocols. This center provides in-depth, evidence-based guidance to ensure the safe and effective use of this compound in your laboratory.

Understanding the Hazard: The Science of Peroxide Formation

Ethers, including this compound, are susceptible to autoxidation, a process where they react with atmospheric oxygen to form unstable and potentially explosive peroxides.[1][2] This reaction proceeds via a free-radical chain mechanism, which is often initiated by light, heat, or the presence of contaminants.[1][3][4]

The mechanism involves three key stages:

  • Initiation: A hydrogen atom is abstracted from the carbon atom adjacent to the ether oxygen, forming a carbon-centered radical.[1]

  • Propagation: This radical reacts with molecular oxygen to form a peroxy radical. The peroxy radical then abstracts a hydrogen atom from another ether molecule, forming a hydroperoxide and regenerating the carbon-centered radical, thus continuing the chain reaction.[1][5]

  • Termination: The reaction ceases when two radicals combine to form a non-radical product.[1]

Over time, these peroxides can accumulate to dangerous levels.[1] The primary hazards associated with peroxide formation are the risks of violent explosion upon concentration (through distillation or evaporation), or when subjected to heat, friction, or mechanical shock.[4][6] Peroxide crystals can also form around the cap of a container, which can detonate upon opening.[4][6]

Visualizing the Peroxide Formation Mechanism

The following diagram illustrates the free-radical chain reaction responsible for peroxide formation in ethers.

Peroxide_Formation Ether R-O-CH2-R' CarbonRadical R-O-C•H-R' Initiator Initiator (Light, Heat) Initiator->Ether Oxygen O2 PeroxyRadical R-O-CH(OO•)-R' CarbonRadical->PeroxyRadical + O2 Hydroperoxide R-O-CH(OOH)-R' (Hydroperoxide) PeroxyRadical->Hydroperoxide + R-O-CH2-R' NewCarbonRadical R-O-C•H-R' PeroxyRadical->NewCarbonRadical - R-O-C•H-R' NewEther R-O-CH2-R' NewCarbonRadical->CarbonRadical Chain Reaction

Caption: Free-radical mechanism of ether autoxidation.

Troubleshooting Guide & FAQs

This section addresses common issues and questions encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: How can I tell if my this compound has formed peroxides?

A1: Visual inspection is the first and most critical step. Do not open the container if you observe any of the following :

  • Crystalline solids inside the container or around the cap.[6][7]

  • A viscous liquid or oily layer at the bottom of the container.[6][8]

  • Cloudiness or discoloration of the liquid.[9]

If any of these signs are present, the container should be considered extremely hazardous and should not be moved or opened.[9][10] Contact your institution's Environmental Health and Safety (EHS) office immediately for disposal by a licensed contractor.[6][8] If no visual indicators are present, you must proceed with chemical testing before use.

Q2: How often should I test my this compound for peroxides?

A2: The frequency of testing depends on the container's status:

  • Unopened containers: Can generally be stored for up to one year from the date of receipt without significant peroxide formation, provided they are stored correctly.[8] However, it is best practice to test before first use.

  • Opened containers: Must be tested for peroxides at a minimum of three-month intervals.[8] It is highly recommended to test before each use, especially if the ether will be concentrated (e.g., distillation or rotary evaporation).[6][11]

Q3: Can I store this compound in the refrigerator to prevent peroxide formation?

A3: No. Refrigeration does not prevent and may not even inhibit peroxide formation.[6] Furthermore, storing ethers in a standard (non-spark-proof) refrigerator is extremely dangerous and can lead to a serious explosion.[8] Ethers should be stored in a cool, dark, well-ventilated area in a dedicated flammables cabinet.[6]

Q4: What are peroxide inhibitors, and do they eliminate the risk?

A4: Many commercially available ethers, including this compound, contain inhibitors like butylated hydroxytoluene (BHT) to slow down the rate of peroxide formation.[3][4] These inhibitors act as radical scavengers, interrupting the chain reaction.[4][12] However, these inhibitors are consumed over time and with exposure to air.[4][6] Distillation will also remove the inhibitor, making the purified ether highly susceptible to rapid peroxide formation.[4][13] Therefore, the presence of an inhibitor reduces the risk but does not eliminate it. Vigilant testing is still mandatory.

Q5: What is the maximum safe concentration of peroxides for my experiment?

A5: The acceptable peroxide concentration depends on the intended application. The following are general guidelines:

Peroxide Concentration Hazard Level & Recommended Action
< 3-10 ppm Generally considered safe for most laboratory procedures.[10][14]
10 - 30 ppm Moderate hazard. Avoid any concentration steps. Consider disposal if the material is not to be used promptly.[10][11]
> 30 ppm Serious Hazard. Do not use. The ether must be decontaminated or disposed of as hazardous waste.[10][11]

| > 100 ppm | Extreme Hazard. Contact EHS for immediate disposal.[15] |

Important: For any distillation or evaporation procedure, the ether must be peroxide-free (0 ppm) .[10] Always leave at least 10-20% of the liquid volume as a residue to prevent the concentration of any remaining peroxides to an explosive level.[6][10]

Troubleshooting Common Scenarios

Scenario 1: My peroxide test strip indicates a concentration of 50 ppm.

  • Problem: The peroxide level is in a hazardous range. The solvent is unsafe for use, especially for any process involving heating or concentration.

  • Solution: Do not use the solvent. You have two options:

    • Decontamination: Proceed with a validated peroxide removal protocol (see "Experimental Protocols" section below). After treatment, you must re-test the ether to confirm that the peroxide concentration is at a safe level (< 3 ppm) before use.

    • Disposal: If you are not equipped or comfortable with the decontamination procedure, contact your EHS office for proper disposal.

Scenario 2: I found an old, unopened bottle of this compound in the back of the cabinet. The label is dated two years ago.

  • Problem: The age of the container is a significant concern, even if unopened, as peroxides can form in the air-filled headspace of the bottle.[6] The history of its storage is unknown.

  • Solution: Treat this container with extreme caution.

    • Do not open it. Carefully inspect the bottle for any visual signs of peroxide formation (crystals, viscous liquid, etc.) without disturbing it.[16]

    • If any visual signs are present, or if the container is metal and shows signs of rust, consider it a potential bomb.[9] Secure the area and contact EHS immediately.[6]

    • If there are no visual signs, it is still highly recommended to have EHS manage its disposal due to its age and unknown history.[16]

Scenario 3: After running a reaction, my rotary evaporator flask has a crystalline residue that I wasn't expecting.

  • Problem: This could be highly concentrated and shock-sensitive peroxides. This is a very dangerous situation.

  • Solution:

    • Do not scrape or disturb the residue.

    • Leave the safety shield of the rotary evaporator in place.

    • Carefully flood the flask with a compatible, non-flammable solvent to re-dissolve the residue if possible, or at least to wet it thoroughly.

    • Secure the area and immediately contact your EHS department for guidance on how to proceed with decontamination and disposal.

Experimental Protocols: Detection and Removal of Peroxides

Protocol 1: Peroxide Detection

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves, and work within a fume hood.[11]

Method A: Peroxide Test Strips

This is a semi-quantitative and convenient method for routine checks.[8]

  • Obtain a commercial peroxide test strip (e.g., EM Quant® or similar).[6]

  • Using a glass rod or pipette, apply a small amount of the this compound to the test pad on the strip. Do not dip the strip directly into the main container to avoid contamination.

  • Allow the solvent to evaporate from the strip.[8]

  • For some types of strips, it may be necessary to briefly moisten the pad with distilled water after the solvent has evaporated.[8][17]

  • Compare the color of the test pad to the color chart provided with the strips to determine the peroxide concentration in ppm (mg/L).[14]

Method B: Potassium Iodide (KI) Test

This is a classic qualitative or semi-quantitative wet chemical test.[6]

  • Prepare a fresh 10% (w/v) aqueous solution of potassium iodide.[8]

  • In a clean test tube, add 1 mL of the 10% KI solution to 10 mL of the this compound to be tested.[8]

  • Add a few drops of dilute hydrochloric acid or glacial acetic acid and shake the mixture.[6][8]

  • Interpretation:

    • No color change: Peroxides are absent or at a very low level.

    • Pale yellow color: Indicates a low concentration of peroxides.[6]

    • Brown color: Indicates a high concentration of peroxides.[6]

    • For increased sensitivity, a few drops of a starch indicator solution can be added. A blue-black color indicates the presence of peroxides.[8]

Protocol 2: Peroxide Removal/Decontamination

These procedures should only be performed by trained personnel. The purified ether should be used immediately, as the removal process also strips out any protective inhibitors.[6][8]

Method A: Activated Alumina Column

This method is effective for removing hydroperoxides.

  • Pack a glass chromatography column with activated alumina (approx. 100g of alumina per 100mL of solvent).[6]

  • Carefully pass the peroxide-containing ether through the column.

  • Collect the purified ether.

  • Crucially, test the eluted ether using one of the detection methods above to ensure all peroxides have been removed.

  • Decontaminate the column: The alumina will retain the peroxides and must be treated as hazardous. Flush the column with a dilute acidic solution of ferrous sulfate before disposal.[10]

Method B: Ferrous Sulfate Wash

This chemical method reduces peroxides to the corresponding alcohols.

  • Prepare a fresh solution of ferrous sulfate (e.g., 60g of FeSO₄·7H₂O in 110mL of water containing 6mL of concentrated sulfuric acid).[6][18]

  • In a separatory funnel, shake the peroxide-containing ether with a portion of the ferrous sulfate solution. Vent the funnel frequently , as pressure may build up.

  • Separate the aqueous layer.

  • Repeat the washing process until the ether tests negative for peroxides.

  • Wash the ether with water to remove any remaining acid or iron salts, then dry with a suitable drying agent (e.g., anhydrous magnesium sulfate).

Workflow for Safe Ether Management

Ether_Management_Workflow Start Receive/Open This compound Label Label with Date Received & Opened Start->Label Store Store in Cool, Dark Flammables Cabinet Label->Store BeforeUse Before Each Use Store->BeforeUse Visual Visual Inspection (Crystals, Cloudiness) BeforeUse->Visual EHS_Disposal1 STOP! Contact EHS for Disposal Visual->EHS_Disposal1 Yes Test Test for Peroxides (Strips or KI Method) Visual->Test No Concentration Peroxide Level? Test->Concentration Safe < 30 ppm? Concentration->Safe < 30 ppm Unsafe > 30 ppm Concentration->Unsafe > 30 ppm ConcentrateCheck Distill/Evaporate? Safe->ConcentrateCheck Decontaminate Decontaminate (Alumina or FeSO4) Unsafe->Decontaminate EHS_Disposal2 Dispose via EHS Unsafe->EHS_Disposal2 Use Proceed with Experiment (No Concentration Steps) ConcentrateCheck->Use No ZeroPPM Peroxides = 0 ppm? ConcentrateCheck->ZeroPPM Yes ConcentrateUse Proceed with Concentration (Leave >10% Residue) ZeroPPM->ConcentrateUse Yes ZeroPPM->Decontaminate No Retest Re-Test for Peroxides Decontaminate->Retest Retest->Concentration

Sources

Technical Support Center: Optimizing Catalyst Choice for Ethyl Propenyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl propenyl ether via the isomerization of ethyl allyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalyst selection and troubleshooting common experimental challenges. Our goal is to empower you with the causal understanding behind experimental choices, ensuring scientifically sound and reproducible results.

Introduction to this compound Synthesis

This compound is a valuable chemical intermediate, primarily synthesized through the isomerization of the readily available ethyl allyl ether.[1][2] The core of this transformation lies in the migration of the double bond from the γ,β-position to the β,α-position relative to the ether oxygen. The choice of catalyst is paramount, as it dictates reaction efficiency, stereoselectivity (the ratio of E to Z isomers), and the overall success of the synthesis.

This guide will navigate the complexities of catalyst selection, offering a comparative analysis of common catalytic systems, detailed troubleshooting for frequently encountered issues, and step-by-step experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic systems for the isomerization of ethyl allyl ether?

There are two main classes of catalysts used for this transformation: transition metal complexes and base catalysts.

  • Transition Metal Catalysts: Complexes of ruthenium, rhodium, iridium, and palladium are highly effective.[3][4][5][6] Ruthenium catalysts, such as RuHCl(CO)(PPh₃)₃, are particularly common due to their high activity and functional group tolerance.[7][8][9][10]

  • Base Catalysts: Strong bases like potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), and mixed alkali systems such as KOH/CaO can promote the isomerization.[11][12] These are often a cost-effective alternative to transition metals.

Q2: What is the key difference in the mechanism between transition metal and base-catalyzed isomerization?

The underlying mechanisms are fundamentally different, which influences the reaction conditions and stereochemical outcomes.

  • Transition Metal Catalysis (Hydride Mechanism): This typically involves the formation of a metal-hydride species that reversibly adds to the allyl double bond. Subsequent β-hydride elimination from the resulting metal-alkyl intermediate can form either the starting material or the desired propenyl ether. The selectivity is often governed by the steric and electronic properties of the ligands on the metal center.[8][13]

  • Base Catalysis (Proton Abstraction): This pathway involves the deprotonation of the allylic position by a strong base to form a resonance-stabilized carbanion. Subsequent protonation at the terminal carbon of the allyl system yields the propenyl ether. The stereoselectivity can be influenced by the nature of the base and the solvent.[11]

Q3: How do I choose between a transition metal and a base catalyst for my reaction?

The optimal choice depends on several factors, including the desired stereoselectivity, the functional groups present in the substrate, cost considerations, and the scale of the reaction. The following table provides a general comparison:

FeatureTransition Metal Catalysts (e.g., Ru, Rh, Ir)Base Catalysts (e.g., t-BuOK, LDA)
Activity Generally high, often effective at low catalyst loadings (0.1-5 mol%).Can require higher catalyst loadings or more forcing conditions (elevated temperatures).[12]
Stereoselectivity Can be tuned by ligand modification to favor either E or Z isomers. Some iridium catalysts show high selectivity for the trans (E) isomer.[6]Often favors the thermodynamically more stable Z-isomer, especially with chelating effects. LDA, for instance, can provide high Z-selectivity.[12]
Functional Group Tolerance Generally tolerant of a wide range of functional groups.Can be sensitive to acidic protons or base-labile functional groups in the substrate.
Cost Can be expensive due to the precious metal content.Generally more cost-effective.
Reaction Conditions Often milder conditions (room temperature to moderate heating).May require higher temperatures, which can lead to side reactions.[12]
Workup May require chromatographic purification to remove the catalyst.Typically involves an aqueous quench and extraction.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Low or No Conversion

Q4: I am observing very low conversion of my ethyl allyl ether. What are the potential causes and how can I fix this?

Low conversion is a frequent issue that can stem from several sources. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Inactive Catalyst:

    • Transition Metal Catalysts: Deactivation can occur through exposure to air or moisture, especially for sensitive organometallic complexes.[7] Ensure all manipulations are performed under an inert atmosphere (e.g., nitrogen or argon). Water can have a significant deactivating effect on some ruthenium catalysts.[4] Consider using freshly purchased or properly stored catalyst.

    • Base Catalysts: Solid bases like potassium tert-butoxide can be hygroscopic. Ensure the base is dry and has been stored properly.

  • Suboptimal Reaction Temperature:

    • Some reactions require an initial activation energy. If running at room temperature, consider gradually increasing the temperature in 10-20 °C increments while monitoring the reaction by TLC or GC. Be aware that excessive heat can lead to side reactions.

  • Insufficient Catalyst Loading:

    • While catalytic amounts are needed, too little may result in a sluggish reaction. Try increasing the catalyst loading incrementally (e.g., from 1 mol% to 2.5 mol%).

  • Presence of Inhibitors:

    • Commercial ethyl allyl ether may contain stabilizers or inhibitors. Purifying the starting material by distillation or passing it through a plug of activated alumina can remove these impurities.

low_conversion_troubleshooting start Low Conversion Observed catalyst Check Catalyst Activity start->catalyst temp Optimize Temperature catalyst->temp If catalyst is active loading Adjust Catalyst Loading temp->loading If temperature increase is ineffective inhibitors Purify Starting Material loading->inhibitors If increased loading has no effect solution Improved Conversion inhibitors->solution

Caption: Troubleshooting workflow for low reaction conversion.

Poor Stereoselectivity (Undesired E/Z Ratio)

Q5: My reaction produces a mixture of E and Z isomers, but I need to favor one over the other. What can I do?

Controlling the E/Z ratio is a common challenge. The choice of catalyst and reaction conditions plays a crucial role.

Strategies for Improving Stereoselectivity:

  • For Higher Z (cis) Selectivity:

    • Base-Catalyzed Methods: Lithium diisopropylamide (LDA) in THF at room temperature is known to produce the (Z)-propenyl ether with very high stereoselectivity.[12] This is often attributed to a kinetically controlled deprotonation-protonation sequence involving a six-membered ring transition state.

  • For Higher E (trans) Selectivity:

    • Transition Metal Catalysis: Certain cationic iridium complexes have been shown to be highly stereoselective for the formation of trans-propenyl ethers.[6] Ruthenium catalysts can also provide good E-selectivity, although this can be substrate-dependent.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and thus the stereochemical outcome. It is worth screening a few different solvents (e.g., THF, toluene, dioxane) to see if the E/Z ratio is affected.

  • Temperature Optimization: The thermodynamic equilibrium between the E and Z isomers can be temperature-dependent. Running the reaction at different temperatures may favor the formation of one isomer over the other. Generally, lower temperatures favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable isomer.

Formation of Byproducts

Q6: My reaction mixture shows several unexpected spots on TLC or peaks in GC-MS. What are the likely side reactions?

Byproduct formation can significantly reduce the yield and complicate purification.

Common Side Reactions and Mitigation Strategies:

  • Ether Cleavage: Under strongly acidic conditions or with certain palladium catalysts, cleavage of the ether bond can occur, leading to the formation of phenol and other degradation products.[12] If using a transition metal catalyst, ensure the reaction conditions are not acidic.

  • Polymerization: Cationic polymerization of the starting allyl ether or the product propenyl ether can be initiated by trace acidic impurities.[14] Ensure all glassware is dry and reagents are free of acid.

  • Over-Isomerization: In some cases, the double bond can migrate further down an alkyl chain if one is present. This is less of a concern with this compound but should be considered for more complex substrates.

  • Elimination Reactions: With sterically hindered substrates and strong bases, an elimination reaction can compete with the desired isomerization.[14]

Experimental Protocols

The following are representative protocols for the isomerization of ethyl allyl ether using both a base-catalyzed and a transition metal-catalyzed system. Note: These are general procedures and may require optimization for your specific setup and scale.

Protocol 1: Base-Catalyzed Isomerization using 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

This protocol is adapted from a general method for the base-catalyzed isomerization of allylic ethers.[14]

  • Preparation:

    • To an oven-dried pressure tube equipped with a magnetic stir bar, add ethyl allyl ether (1.0 equiv).

    • Add anhydrous toluene as the solvent (to make a ~0.1 M solution).

    • Add 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (0.1 equiv).

  • Reaction:

    • Seal the pressure tube and place it in a preheated oil bath at 60 °C.

    • Stir the reaction mixture overnight.

    • Monitor the reaction progress by GC-MS or ¹H NMR by taking small aliquots.

  • Workup and Purification:

    • After the reaction is complete (as determined by the disappearance of the starting material), cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

    • The product can be purified by fractional distillation if necessary.

Protocol 2: Ruthenium-Catalyzed Isomerization using RuHCl(CO)(PPh₃)₃

This protocol is a general procedure based on the known reactivity of RuHCl(CO)(PPh₃)₃ for olefin isomerization.[7][8][9][10]

  • Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add RuHCl(CO)(PPh₃)₃ (0.01 equiv).

    • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

    • Add anhydrous toluene via syringe.

    • Add ethyl allyl ether (1.0 equiv) via syringe.

  • Reaction:

    • Heat the reaction mixture to reflux (approx. 110 °C for toluene).

    • Stir the mixture and monitor the progress by GC-MS or ¹H NMR. The reaction is often complete within a few hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • The solvent can be removed under reduced pressure.

    • The crude product can be purified by passing it through a short plug of silica gel to remove the ruthenium catalyst, followed by fractional distillation to obtain pure this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_base Base-Catalyzed: Add Substrate, Solvent, TBD react_base Heat to 60°C Monitor Progress prep_base->react_base prep_ru Ru-Catalyzed: Add Catalyst, Solvent, Substrate (Inert Atm.) react_ru Reflux Monitor Progress prep_ru->react_ru workup_base Aqueous Quench Extraction Dry & Concentrate react_base->workup_base workup_ru Cool & Concentrate Silica Plug Distillation react_ru->workup_ru product Pure this compound workup_base->product workup_ru->product

Caption: General experimental workflows for base- and ruthenium-catalyzed isomerization.

Analytical Methods for Product Characterization

Accurate characterization of the product mixture is crucial for optimizing the reaction.

¹H NMR Spectroscopy for E/Z Ratio Determination:

The E and Z isomers of this compound can be distinguished and quantified using ¹H NMR spectroscopy. The vinylic protons of the two isomers will have distinct chemical shifts and coupling constants.

  • Acquire a high-resolution ¹H NMR spectrum of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Identify the signals corresponding to the vinylic protons of the E and Z isomers. These are typically found in the range of 5.5-7.0 ppm.

  • The coupling constant (J-value) between the vinylic protons is characteristic: J(trans) is typically larger (around 12-18 Hz) than J(cis) (around 6-12 Hz).

  • Integrate a well-resolved signal for each isomer. The ratio of the integrals will correspond to the molar ratio of the E and Z isomers in the mixture.[15][16]

GC-MS for Purity and Isomer Separation:

Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for assessing the purity of the product and, with an appropriate column and method, separating and quantifying the E and Z isomers.

  • Select a GC column with a stationary phase that can resolve the isomers (e.g., a polar cyano-column).

  • Develop a temperature program that provides baseline separation of the starting material, the two product isomers, and any byproducts.

  • The mass spectrometer can be used to confirm the identity of each peak based on its mass spectrum.

  • The relative peak areas in the chromatogram can be used to determine the purity and the E/Z ratio.

Safety Precautions

  • Handling Organometallic Catalysts: Many transition metal catalysts are air and/or moisture sensitive. Always handle them in an inert atmosphere (glovebox or Schlenk line). Consult the Safety Data Sheet (SDS) for specific handling and disposal procedures.

  • Handling Strong Bases: Strong bases like t-BuOK and LDA are corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvent Safety: The organic solvents used in these reactions are often flammable. Work in a well-ventilated fume hood and away from ignition sources.

References

  • Safety and Handling of Organometallic Compounds. (n.d.). Solubility of Things. Retrieved from [Link]

  • Martín-Matute, B., et al. (2016). Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. Journal of the American Chemical Society. Retrieved from [Link]

  • Fogg, D. E., et al. (2017). Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization. Journal of the American Chemical Society. Retrieved from [Link]

  • Sharma, S. K., et al. (2006). Selective double bond isomerization of allyl phenyl ethers catalyzed by ruthenium metal complexes.
  • Grubbs, R. H., et al. (2017). Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization. Journal of the American Chemical Society.
  • Fogg, D. E., et al. (2017). Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization. ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed Isomerization. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 16-Electron RuHCl(CO)(PPh3)
  • Isomerization reaction of olefin using RuClH(CO)(PPh(3))(3). (2025).
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  • 1 H NMR spectra of the E -isomer (top), Z -isomer (middle) and a mixture of E - and Z -. (n.d.). ResearchGate. Retrieved from [Link]

  • Interpreting NMR Spectra from your Wittig Reaction. (n.d.). CDN. Retrieved from [Link]

  • Determination of the (E)/(Z) ratio from 1 H NMR spectrum of the... (n.d.). ResearchGate. Retrieved from [Link]

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  • Determination of the (E)/(Z) ratio from 1 H NMR spectrum of the... (n.d.).
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  • Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. (n.d.). MDPI. Retrieved from [Link]

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  • Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. (2017). ResearchGate. Retrieved from [Link]

  • A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. (2012). PubMed. Retrieved from [Link]

  • Can I use ethyl ether as solvent for GC-FID analysis? (2011). Chromatography Forum. Retrieved from [Link]

  • RuHCl(CO)(PPh3)3‐catalyzed isomerization of homoallyl silyl ethers 1 and carbonates 4. (n.d.).
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  • Efficient allyl to propenyl isomerization in functionally diverse compounds with a thermally modified Grubbs second-generation catalyst. (n.d.). Semantic Scholar. Retrieved from [Link]

  • The Rearrangement of Allyl Ethers to Propenyl Ethers. (n.d.). ACS Publications. Retrieved from [Link]

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  • Golborn, P., & Scheinmann, F. (1973). Isomerisation of allyl phenyl ethers and allylphenols with transition metal catalysts. Journal of the Chemical Society, Perkin Transactions 1.
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  • Isomerisation of allyl ethers catalysed by the cationic iridium complex [Ir(cyclo-octa-1,5-diene)(PMePh2)2]PF6. A highly stereoselective route to trans-propenyl ethers. (n.d.). RSC Publishing. Retrieved from [Link]

  • Catalytic Isomerization of Allyl Alcohols to Carbonyl Compounds using Poisoned Pd Nanoparticles. (2025).
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dealing with moisture sensitivity of ethyl propenyl ether

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Handling Moisture Sensitivity

Introduction

Ethyl propenyl ether (EPE), a versatile reagent in organic synthesis, is utilized as a chemical intermediate and monomer in the production of various compounds, including polymers for coatings and adhesives.[1][2] Its reactivity, however, is matched by its sensitivity to moisture. This guide provides in-depth technical support for professionals encountering challenges with EPE due to its hygroscopic nature. Here, we address common issues, offer troubleshooting solutions, and present preventative measures to ensure the integrity of your experiments and the quality of your results.

Troubleshooting Guide: Diagnosis and Resolution of Common Issues

This section is designed to help you identify and resolve problems that may arise from the improper handling of this compound in a moisture-laden environment.

Q1: My reaction yield is significantly lower than expected. Could moisture in the this compound be the cause?

A1: Yes, moisture contamination is a primary suspect for reduced yields in reactions involving this compound.

Causality: this compound is susceptible to acid-catalyzed hydrolysis.[3][4][5] Trace amounts of acidic impurities, often present in lower-grade solvents or on glassware, can catalyze the reaction of EPE with water. This hydrolysis cleaves the ether, converting the reactive vinyl ether into non-reactive byproducts, primarily propionaldehyde and ethanol, thus reducing the concentration of the active reagent and lowering your reaction yield.

Experimental Workflow: Verifying and Mitigating Moisture Contamination

Caption: Workflow for verifying and mitigating moisture in this compound.

Step-by-Step Protocol:
  • Quantify Water Content: The most reliable method for determining water content in organic solvents is Karl Fischer titration, which offers high sensitivity and accuracy.[6][7][8] Alternative methods include 19F-NMR-based aquametry for trace analysis or less precise but rapid tests using indicator strips for a qualitative assessment.[6][9][10]

  • Dry the this compound: If the water content exceeds the tolerance of your reaction, you must dry the solvent.

    • Select a Drying Agent: Molecular sieves (3Å or 4Å) are highly effective for drying ethers.[11][12] Other suitable agents include anhydrous calcium chloride or calcium oxide. Avoid acidic drying agents, as they can promote the degradation of the ether.

    • Procedure: Add the activated drying agent to the EPE and allow it to stand for a recommended period (typically several hours to overnight) with occasional swirling. For more rigorous drying, the EPE can be distilled from a suitable drying agent, such as sodium metal with benzophenone indicator.[11]

  • Proper Storage: After drying, store the EPE under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably with a septum-sealed cap to allow for anhydrous transfer via syringe.[13][14]

  • Re-Verification: Before use, it is good practice to re-verify the water content to ensure it remains within the acceptable range for your specific application.

Q2: I'm observing unexpected side products in my final product mixture. How can I confirm if they are from EPE degradation?

A2: Unwanted side products can indeed arise from the hydrolysis of this compound.

Causality: As mentioned, the hydrolysis of EPE yields propionaldehyde and ethanol. Propionaldehyde, in particular, can undergo further reactions, such as aldol condensation, or react with other components in your reaction mixture, leading to a variety of unexpected impurities.

Diagnostic Approach:
  • Analyze the Byproducts: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the side products.

  • Compare with Degradation Products: Compare the identified structures with the known hydrolysis products of EPE (propionaldehyde and ethanol). The presence of these compounds or their derivatives is a strong indicator of moisture-induced degradation.

Q3: My catalyst appears to be deactivating prematurely. Could this be related to the quality of my this compound?

A3: Yes, catalyst deactivation is a common consequence of using wet this compound.

Causality: Many catalysts used in organic synthesis, particularly Lewis acids and certain transition metal catalysts, are highly sensitive to water. Water can coordinate to the metal center, hydrolyze the catalyst, or react with co-catalysts, rendering them inactive.

Preventative Measures:
  • Stringent Anhydrous Conditions: Ensure not only the EPE but all solvents, reagents, and glassware are rigorously dried before use.[13] Glassware should be oven-dried and cooled under a stream of inert gas.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[13]

  • Catalyst-Specific Guidance: Consult the literature or the catalyst supplier for specific recommendations on handling and use in the presence of potentially reactive substrates like vinyl ethers.

Frequently Asked Questions (FAQs)

Handling and Storage

Q: What is the best way to store this compound to minimize moisture absorption?

A: Store EPE in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[15][16] The container should be tightly closed and preferably sealed with a material like Parafilm for extra protection.[17] For long-term storage or for use in highly moisture-sensitive reactions, storing the EPE over an activated drying agent like molecular sieves in a sealed container under an inert atmosphere is recommended.[17][18]

Q: Can I use this compound straight from a new bottle?

A: While a newly opened bottle from a reputable supplier is generally of high purity, it is always best practice to verify the water content, especially for moisture-sensitive applications.[17] Consider that even "anhydrous" grade solvents can absorb moisture if not handled properly during packaging and transport.

Drying Procedures

Q: Which drying agent should I choose for this compound?

A: The choice of drying agent depends on the required level of dryness and the scale of your experiment.

Drying AgentCapacitySpeedSuitability for EthersNotes
Molecular Sieves (3Å or 4Å) HighModerateExcellentCan be regenerated by heating. Best for achieving very low water content.[11][12]
Anhydrous Calcium Chloride HighModerateGoodForms adducts with some oxygen-containing compounds.
Anhydrous Sodium Sulfate LowSlowFairGenerally used for pre-drying. Not ideal for achieving very low moisture levels in ethers.[19]
Calcium Oxide ModerateModerateGoodA basic drying agent suitable for ethers.
Sodium metal/benzophenone HighFastExcellentProvides a visual indication of dryness (deep blue color). Requires careful handling due to the reactivity of sodium.[11]

Q: How do I properly activate molecular sieves?

A: To activate molecular sieves, heat them in a muffle furnace at 300-350 °C for at least 3 hours under a stream of inert gas or under vacuum.[12] Cool them in a desiccator before use.

Safety Considerations

Q: What are the primary hazards associated with this compound?

A: this compound is a highly flammable liquid and vapor.[15][20][21] It can cause skin and eye irritation and may cause respiratory irritation.[20] Always handle EPE in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a flame-resistant lab coat.[18]

Q: How should I dispose of waste this compound?

A: Dispose of waste EPE and any materials contaminated with it as hazardous chemical waste in accordance with your institution's and local regulations.[15][18] Do not pour it down the drain.[22]

References

  • Sun, H., & DiMagno, S. G. (2010). A Method for Detecting Water in Organic Solvents. Organic letters, 12(19), 4486–4489. [Link]

  • Puar, P., Promsuwan, K., & Kiatpathomchai, W. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. RSC Advances, 12(16), 9877–9884. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Gaikwad, S. A., & Deshpande, A. V. (2022). Determination of Water Content in Organic Solvents using a Novel Rapid Test Kit.
  • Department of Chemistry, University of Rochester. How to Store Reagents. Retrieved from [Link]

  • Puar, P., Promsuwan, K., & Kiatpathomchai, W. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. RSC Advances, 12(16), 9877-9884. [Link]

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  • Amelin, V. G., Tretyakov, A. V., & Stepanova, T. A. (2010). A test method for determining water in organic solvents. Journal of Analytical Chemistry, 65(3), 316–318.
  • Reddit. (2022, December 15). What is the best drying agent for Diethyl ether? r/OrganicChemistry. Retrieved from [Link]

  • Department of Chemistry, University of Rochester. Tips & Tricks: Drying Methods. Retrieved from [Link]

  • Delloyd's Lab-Tech Chemistry resource. solvent drying and drying agents. Retrieved from [Link]

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  • Kim, M., Kim, H., & Hong, S. (2024). Unraveling the Potential of Vinyl Ether as an Ethylene Surrogate in Heteroarene C─H Functionalization via the Spin-Center Shift. Angewandte Chemie International Edition, 63(12), e202318469. [Link]

  • Anhui Newman Fine Chemicals Co., Ltd. Ethyl-1-propenyl ether. Retrieved from [Link]

  • ChemBK. (2024, April 9). ETHYL 1-PROPENYL ETHER. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Spencer, R. W. (2009). Methods for Vinyl Ether Synthesis. Synthesis, (16), 2633-2650.
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  • National Center for Biotechnology Information. (n.d.). Propenyl ethyl ether. PubChem Compound Database. Retrieved from [Link]

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Technical Support Center: A Researcher's Guide to Commercial Ethyl Propenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for ethyl propenyl ether. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile monomer in their work. As a Senior Application Scientist with extensive experience in synthetic chemistry and polymer science, I aim to provide you with not just protocols, but the underlying scientific principles to empower your research and troubleshoot common issues. Commercial-grade reagents, while cost-effective, often contain impurities that can significantly impact experimental outcomes. Understanding and mitigating these is key to reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of in commercial-grade this compound?

Commercial this compound, typically available at ≥98% purity, contains a profile of impurities stemming from its synthesis and storage.[1][2] These can be broadly categorized as:

  • Synthesis-Related Impurities:

    • Residual Starting Materials: Depending on the synthetic route, these can include allyl alcohol, ethanol, and allyl ethyl ether.[1][3] The isomerization of allyl ethyl ether is a common synthetic pathway.[4]

    • Byproducts: Acetaldehyde is a common byproduct, which can form from the hydrolysis of the vinyl ether.[5] Other vinyl ethers may also be present from side reactions.

  • Storage-Related Impurities:

    • Peroxides: Like all ethers, this compound is susceptible to the formation of explosive peroxides upon exposure to air and light.[2][6][7] This is a critical safety concern and can also negatively impact polymerization reactions.

    • Aldehydes: Aldehydes can form from the degradation of peroxides or hydrolysis of the vinyl ether.[5]

    • Water: The presence of water can be detrimental to many applications, especially cationic polymerization.

The following table summarizes these common impurities and their typical concentration ranges in commercial-grade this compound.

Impurity CategorySpecific ImpurityTypical Concentration RangePotential Impact
Synthesis-Related Ethanol0.1 - 1.0%Chain transfer agent in polymerization, can affect reaction kinetics.
Allyl Alcohol0.1 - 0.5%Can inhibit polymerization and introduce unwanted functional groups.
Allyl Ethyl Ether0.1 - 1.0%Isomer of the desired product, may affect polymer properties.
Acetaldehyde0.05 - 0.5%Potent chain transfer agent in cationic polymerization, leading to low molecular weight polymers.[5]
Storage-Related PeroxidesVariable (ppm levels)Safety Hazard (Explosion Risk) , can initiate uncontrolled polymerization and side reactions.[2][7]
WaterVariable (ppm to %)Terminates cationic polymerization, hydrolyzes catalysts.[8]
Q2: My polymerization of this compound is giving me low molecular weight polymer. What could be the cause?

Low molecular weight polymers in the cationic polymerization of vinyl ethers are a frequent issue. The primary culprits are often impurities that act as chain transfer agents.

  • Acetaldehyde: This is a particularly problematic impurity. The carbonyl oxygen can interact with the propagating carbocation, leading to chain termination.[5]

  • Water and Alcohols (Ethanol): These are potent chain transfer agents in cationic polymerization. The oxygen lone pair can attack the carbocation, terminating the growing polymer chain.[8]

To address this, it is crucial to use purified this compound and rigorously dried solvents and reagents.

Q3: How can I detect and quantify the key impurities in my this compound?

A multi-faceted analytical approach is recommended for comprehensive impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for separating and identifying volatile impurities like residual solvents and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect and quantify impurities with distinct signals, such as acetaldehyde and residual alcohols.[9]

  • Peroxide Test Strips: These provide a quick and semi-quantitative method for detecting the presence of peroxides. For more accurate quantification, iodometric titration is the standard method.[7]

  • Karl Fischer Titration: This is the gold standard for accurately quantifying water content.

Troubleshooting Guide

Problem: Inconsistent reaction outcomes when using a new bottle of this compound.

Causality: The impurity profile can vary between different batches and suppliers. A new bottle may have a higher concentration of inhibitors or degradation products.

Solution Workflow:

Caption: Workflow for qualifying a new bottle of this compound.

Problem: Polymerization of this compound is not initiating.

Causality: The initiator may be deactivated by impurities.

  • Water: Lewis acid catalysts used in cationic polymerization are extremely sensitive to water.[8]

  • Peroxides: While they can initiate radical polymerization, they can also interfere with cationic initiators.

Solution:

  • Dry the Monomer and Solvent: Ensure both the this compound and the reaction solvent are rigorously dried.

  • Remove Peroxides: Treat the monomer to remove peroxides before use (see purification protocol below).

Experimental Protocols

Protocol 1: Purification of Commercial this compound

This protocol describes the removal of common impurities to obtain high-purity monomer suitable for sensitive applications like living cationic polymerization.

Materials:

  • Commercial this compound

  • Calcium hydride (CaH₂)

  • Sodium metal

  • Benzophenone

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Activated alumina

  • Inert gas (Nitrogen or Argon)

  • Distillation apparatus

Procedure:

  • Pre-drying: Stir the commercial this compound over anhydrous sodium sulfate overnight.

  • Removal of Peroxides and Aldehydes:

    • Decant the pre-dried ether into a flask containing activated alumina and stir for 4-6 hours. This will remove most peroxides and aldehydes.

    • Safety First: Always test for peroxides before distillation. If peroxides are present, they must be removed before heating. A common method is to shake with a freshly prepared solution of ferrous sulfate.[10]

  • Final Drying and Distillation:

    • Set up a distillation apparatus under an inert atmosphere.

    • Add the treated this compound to the distillation flask containing a small amount of calcium hydride.

    • For ultimate dryness, a reflux over sodium metal and benzophenone until a persistent blue color is observed can be performed. The blue color of the benzophenone ketyl radical indicates anhydrous conditions.

    • Distill the this compound under an inert atmosphere and collect the fraction boiling at 67-76°C.[4]

Caption: Purification workflow for this compound.

References

  • Environment, Health & Safety, University of California, Berkeley. Safe Handling of Peroxide-Formers (PFs). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering the Synthesis of this compound: Techniques for Precision. [Link]

  • Department of Chemistry and Biochemistry, The Ohio State University. Peroxide Formation. [Link]

  • Environmental Health & Safety, University of California, Santa Barbara. Peroxide Forming Chemicals. [Link]

  • Western Sydney University. Ethers and peroxide forming compounds. [Link]

  • Princeton University Environmental Health & Safety. Section 7C: Peroxide Forming Compounds and Reactives. [Link]

  • Zhang, J., et al. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Polymers, 11(3), 500. [Link]

  • Li, Y., et al. (2022). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Polymer Chemistry, 13(1), 107-114. [Link]

  • Sudo, A., et al. (2018). Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals. Macromolecular Rapid Communications, 39(21), 1800479. [Link]

  • Chen, M., et al. (2021). Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization. Polymer Chemistry, 12(35), 4974-4985. [Link]

  • ChemBK. ETHYL 1-PROPENYL ETHER. [Link]

  • Wikipedia. Acetylene. [Link]

  • Cederstav, A. K., & Novak, B. M. (1994). Investigations into the chemistry of thermodynamically unstable species. The direct polymerization of vinyl alcohol, the enolic tautomer of acetaldehyde. (Journal Article). OSTI.GOV. [Link]

  • Sugihara, S., et al. (2012). Polyaddition of vinyl ethers and phthalaldehydes via successive cyclotrimerization reactions: selective model reactions and synthesis of acid-degradable linear poly(cyclic acetal)s. Polymer Chemistry, 3(6), 1498-1505. [Link]

  • The Good Scents Company. ethyl vinyl ether. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChem. Ethyl vinyl ether. [Link]

  • Zhang, J., et al. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Polymers, 11(3), 500. [Link]

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Ethyl Propenyl Ether Synthesis: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers and process chemists facing the challenges of scaling up the synthesis of ethyl propenyl ether (EPE). With the chemical formula C5H10O, this colorless liquid is a valuable intermediate in organic synthesis, particularly in the production of polymers, coatings, sealants, and plasticizers.[1][2] This document moves beyond standard operating procedures to address the nuanced difficulties encountered when transitioning from bench-scale to pilot or production-scale operations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered during the initial phases of scaling up this compound synthesis.

Q1: What are the primary industrial synthesis routes for this compound?

A1: While several methods exist, the most common industrial routes include:

  • Addition of Ethanol to Acetylene: This classic method, often referred to as vinylation, typically uses a strongly alkaline catalyst like potassium hydroxide.[3] While effective, it often requires elevated pressures and careful handling of acetylene, posing significant safety challenges during scale-up.[3]

  • Isomerization of Allyl Ethers: This process involves rearranging allyl ethyl ether to the more thermodynamically stable propenyl ethyl ether.[1][2] This route can be advantageous from a safety perspective by avoiding acetylene.

  • Transvinylation/Transetherification: This method involves the exchange reaction between a readily available vinyl ether (like ethyl vinyl ether) and an alcohol in the presence of a transition metal catalyst, often based on palladium or iridium complexes.[4][5][6] This is an increasingly popular method due to its milder reaction conditions and functional group tolerance.[4][7]

Q2: What are the major safety hazards to consider when scaling up?

A2: this compound and its precursors are hazardous materials. Key scale-up concerns include:

  • Flammability: EPE is a highly flammable liquid and vapor with a low flash point. Scale-up requires meticulous attention to eliminating ignition sources, using explosion-proof equipment, and ensuring proper grounding and bonding of all containers and transfer lines to prevent static discharge.[8][9][10]

  • Peroxide Formation: Like many ethers, EPE can form explosive peroxides upon exposure to air and light, especially during storage.[9][11] Large quantities pose a significant risk. It is critical to store under an inert atmosphere (e.g., nitrogen), away from heat, and to periodically test for peroxides.[9]

  • Toxicity: EPE is considered toxic and can cause severe skin, eye, and respiratory irritation.[1][2] Operations at scale must be conducted in well-ventilated areas, and personnel must be equipped with appropriate Personal Protective Equipment (PPE), including neoprene or nitrile gloves, chemical goggles, and respiratory protection.[11][12]

Q3: Why is achieving high purity of this compound challenging at a large scale?

A3: Purification is a significant hurdle. The boiling point of EPE (approx. 67-76°C) is often close to that of starting materials or byproducts, making simple distillation ineffective.[13] Azeotropic mixtures with the starting alcohol can also form, complicating separation.[14] Industrial purification often requires advanced techniques like fractional distillation or may involve chemical conversion of impurities (like unreacted alcohol into an acetal) to facilitate separation.[14]

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during the scale-up process.

Problem: Low Reaction Conversion or Stalled Reaction

Low conversion is a common and costly issue in scaled-up production. The root cause can be chemical or mechanical.

Q: My bench-scale reaction achieves >95% conversion, but in the 100L reactor, the reaction stalls at 60%. What should I investigate?

A: This discrepancy often points to issues with mass and heat transfer that are negligible at the lab scale but become dominant in larger reactors.

Troubleshooting Workflow: Low Conversion

Start Low Conversion Detected Check_Params Verify Temperature, Pressure & Agitation Rate Start->Check_Params Catalyst_Issue Sample & Analyze Catalyst Activity Check_Params->Catalyst_Issue Parameters OK Heat_Transfer Heat Transfer Limitation (Exothermic Reaction) Check_Params->Heat_Transfer Parameters Deviate Feed_Rate Check Reactant Feed Rates & Stoichiometry Catalyst_Issue->Feed_Rate Activity OK Catalyst_Deactivated Catalyst Deactivated or Poisoned Catalyst_Issue->Catalyst_Deactivated Activity Low Mass_Transfer Mass Transfer Limitation (Poor Mixing) Feed_Rate->Mass_Transfer Rates OK Stoich_Error Incorrect Stoichiometry or Feed Rate Feed_Rate->Stoich_Error Rates Incorrect Solution2 Improve Reactor Heating/ Cooling Jacket Efficiency Heat_Transfer->Solution2 Solution1 Optimize Agitator Speed/ Impeller Design Mass_Transfer->Solution1 Solution3 Regenerate or Replace Catalyst. Check Feed Purity. Catalyst_Deactivated->Solution3 Solution4 Recalibrate Feed Pumps & Mass Flow Controllers Stoich_Error->Solution4

Caption: Decision tree for troubleshooting low conversion.

Causality Explained:

  • Mass Transfer Limitations: In a large reactor, inefficient mixing can create localized "dead zones" where the catalyst, alcohol, and acetylene (or other vinyl source) are not in sufficient contact. The reaction rate becomes limited by how fast reactants can diffuse to the catalyst surface, not by the intrinsic kinetics.

  • Heat Transfer Issues: Vinylation reactions can be exothermic. If the reactor's cooling system cannot dissipate the heat generated at a larger scale, localized hot spots can form. These can lead to catalyst degradation and an increase in side reactions, consuming reactants unproductively.

  • Catalyst Deactivation: At scale, trace impurities in reactant feeds can accumulate and poison the catalyst. For example, water or other nucleophiles can compete with the desired alcohol, and sulfur compounds can poison transition metal catalysts. The catalyst may also be sensitive to the higher temperatures that can occur with poor heat transfer.

Problem: Poor Product Selectivity (Isomer Ratio & Byproducts)

Controlling the formation of the desired product isomer and minimizing byproducts is critical for yield and purification efficiency.

Q: My scaled-up batch produced a high level of acetal byproducts. Why is this happening and how can I prevent it?

A: Acetal formation is a common side reaction in vinyl ether synthesis, especially under acidic conditions or with excess alcohol. The vinyl ether product can react with two equivalents of the starting alcohol to form a stable acetal.

Reaction Pathways: Main vs. Side Reaction

cluster_main Desired Pathway: Vinylation cluster_side Side Reaction: Acetal Formation Ethanol1 Ethanol EPE This compound Ethanol1->EPE Acetylene Acetylene Acetylene->EPE EPE2 This compound Acetal Acetal Byproduct EPE2->Acetal Ethanol2 Ethanol (2 eq.) Ethanol2->Acetal

Caption: Competing reactions in EPE synthesis.

Mitigation Strategies:

  • Control Stoichiometry: Carefully control the feed rate of the alcohol to avoid having a large excess present, particularly towards the end of the reaction when the product concentration is high.

  • Temperature Management: Higher temperatures can sometimes favor byproduct formation. Re-evaluate the optimal temperature profile for your scaled-up reactor.

  • Catalyst Choice: While many vinylation reactions use strong bases, ensure no acidic sites are inadvertently introduced (e.g., on supports or through impurities), as these will catalyze acetal formation.

  • Continuous Removal of Product: If feasible for your process, continuously removing the this compound from the reaction mixture via distillation can prevent it from reacting further to form the acetal. This is particularly effective if the product has a lower boiling point than the starting alcohol.[3]

Problem: Purification Challenges at Scale

Separating the final product from unreacted starting materials, byproducts, and the catalyst is a major scale-up challenge.

Q: Fractional distillation of my crude product is inefficient, giving poor separation between EPE and unreacted ethanol. What are my options?

A: This is a classic problem caused by close boiling points or the formation of an azeotrope. A multi-step purification strategy is often required at scale.

Table 1: Comparison of Purification Strategies

MethodPrincipleAdvantages for Scale-UpDisadvantages for Scale-Up
Fractional Distillation Separation by boiling point difference.Well-understood, continuous operation possible.Ineffective for azeotropes or close-boiling mixtures. High energy consumption.
Azeotropic Distillation Adding an entrainer to form a new, lower-boiling azeotrope.Can "break" existing azeotropes to enable separation.Requires an additional separation step to remove the entrainer. Increases process complexity.
Reactive Distillation Combining chemical reaction and distillation in one unit.Can improve conversion by removing product as it's formed.Complex to design and control. Not suitable for all reaction types.
Chemical Conversion Selectively reacting the impurity to form a more easily separable compound.Highly effective for specific impurities. Can be integrated into the work-up.Requires an additional reagent and reaction step. May introduce new impurities.

A patented approach for purifying vinyl ethers involves converting the unreacted alcohol impurity into a high-boiling acetal by reacting it with the vinyl ether product in the presence of an acid catalyst.[14] This new, heavier byproduct can then be easily separated from the desired low-boiling vinyl ether by simple distillation.[14]

Section 3: Protocols & Methodologies

This section provides standardized, self-validating protocols for key procedures in the scale-up process.

Protocol: In-Process Monitoring of Reaction Conversion via GC

Objective: To accurately determine the conversion of the starting alcohol to this compound during the reaction, allowing for real-time process control.

Methodology:

  • Sampling: Under inert atmosphere, carefully withdraw a 0.2 mL aliquot from the reactor. Immediately quench the reaction by diluting the sample in 1.8 mL of a cooled, neutral solvent (e.g., dichloromethane) containing an internal standard (e.g., dodecane).

  • Sample Preparation: Vortex the sample thoroughly. If the catalyst is a solid, filter the sample through a syringe filter (0.45 µm PTFE) to prevent injection of non-volatile materials.

  • GC Analysis:

    • Instrument: Gas Chromatograph with Flame Ionization Detector (FID).

    • Column: A non-polar or mid-polarity column (e.g., DB-5, HP-5) is typically suitable.

    • Injector Temp: 250°C

    • Detector Temp: 280°C

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

  • Quantification: Calculate the response factor for the starting alcohol and the EPE product relative to the internal standard using known concentrations. Use these response factors to determine the concentration of each component in the reaction sample.

  • Validation Check: The sum of the molar concentrations of the starting alcohol and the EPE product should remain relatively constant throughout the reaction (assuming no significant byproduct formation). A significant deviation may indicate a leak, sampling error, or the formation of undetected byproducts.

Protocol: Safe Handling and Quenching of Large-Scale Reactions

Objective: To safely terminate the reaction and prepare the crude product mixture for work-up and purification, with a focus on mitigating the hazards of a large-scale process.

Methodology:

  • Pre-Quench Cooling: Before quenching, cool the reactor contents to below 20°C to reduce the vapor pressure of the flammable this compound and to control any potential exotherm from the quenching process.[11]

  • Inert Atmosphere: Ensure the reactor is maintained under a positive pressure of an inert gas (e.g., nitrogen) throughout the process to prevent the ingress of air, which could form explosive peroxides.[9]

  • Quenching Agent Preparation: Prepare a quenching solution (e.g., a buffered aqueous solution like saturated ammonium chloride or a dilute base like sodium bicarbonate) in a separate, grounded vessel. The volume should be sufficient to neutralize any remaining reactive species.

  • Controlled Addition: Slowly transfer the quenching solution into the reactor under controlled agitation. Never add the reaction mixture to the quench , as this can lead to an uncontrolled release of energy. Monitor the reactor temperature and pressure closely during the addition.

  • Phase Separation & Work-up: Once the quench is complete and the mixture has stabilized, cease agitation to allow for phase separation. Transfer the organic layer to a separate vessel for subsequent washing, drying, and preparation for purification. All transfers must be conducted using grounded and bonded equipment to prevent static discharge.[8][9]

  • Validation & Safety Check: After the quench, a sample of the organic layer should be tested for any remaining active catalyst or reactive intermediates before proceeding to distillation. Additionally, a peroxide test should be performed on the crude product before any heating steps.[9]

References

  • Gelest, Inc. (2016). ETHYL VINYL ETHER Safety Data Sheet. [Link]

  • New Jersey Department of Health. VINYL ETHYL ETHER HAZARD SUMMARY. [Link]

  • Organic Chemistry Portal. Methods for Vinyl Ether Synthesis. [Link]

  • Godavari Biorefineries Ltd. (2024). Ethyl Vinyl Ether Safety Data Sheet. [Link]

  • Cole-Parmer. Material Safety Data Sheet - n-Butyl vinyl ether, 98%. [Link]

  • S. Harrisson, et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Polymer Bulletin. [Link]

  • Google Patents.
  • ResearchGate. Methods for Vinyl Ether Synthesis | Request PDF. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • Google Patents. US20100249465A1 - Process for production of high-purity vinyl ether.
  • Organic Syntheses. Iridium-Catalyzed Vinylation and Allylation of Alcohols. [Link]

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Validation & Comparative

A Comparative Guide to the Polymerization of Ethyl Propenyl Ether and Ethyl Vinyl Ether for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of polymer chemistry, the choice of monomer is a critical decision that dictates the ultimate properties and performance of the resulting material. Among the diverse class of vinyl ethers, ethyl propenyl ether (EPE) and ethyl vinyl ether (EVE) are two monomers that, while structurally similar, exhibit distinct behaviors in polymerization, leading to polymers with significantly different characteristics. This guide provides an in-depth, objective comparison of EPE and EVE in polymerization, supported by experimental insights, to empower researchers in selecting the optimal monomer for their specific application, from drug delivery systems to advanced materials.

At a Glance: Key Differences in Polymerization and Polymer Properties

FeatureThis compound (EPE)Ethyl Vinyl Ether (EVE)
Structure CH₃CH=CHOC₂H₅CH₂=CHOC₂H₅
Key Structural Difference β-methyl group on the double bondNo β-substitution
Reactivity in Cationic Polymerization Generally higher for linear alkyl propenyl ethersGenerally lower than corresponding linear EPE
Reactivity in Photoinitiated Copolymerization Lower than EVEHigher than EPE
Glass Transition Temperature (Tg) of Polymer Significantly higherLower
Resulting Polymer Properties More rigid, enhanced thermal stabilityMore flexible, rubber-like properties[1]

The Decisive Factor: The β-Methyl Group

The fundamental difference between this compound and ethyl vinyl ether lies in the presence of a methyl group at the β-position of the vinyl group in EPE. This seemingly minor structural alteration has profound implications for the monomer's electronic and steric properties, which in turn govern its behavior in polymerization and the characteristics of the resulting polymer.

The β-methyl group in EPE introduces steric hindrance around the double bond. Intuitively, this might be expected to decrease reactivity. However, in the context of cationic polymerization, the electronic effect of this alkyl group often outweighs the steric hindrance. The methyl group is electron-donating, which helps to stabilize the propagating carbocationic species formed during polymerization. This stabilization can lead to a higher reactivity for certain propenyl ethers, like EPE, compared to their vinyl ether counterparts under specific living cationic polymerization conditions.[2]

Conversely, in other polymerization systems, such as photoinitiated cationic copolymerization, the steric bulk of the β-methyl group can impede the approach of the growing polymer chain, resulting in lower reactivity compared to the less hindered ethyl vinyl ether.[3]

Comparative Analysis of Polymerization Behavior

The polymerization of both EPE and EVE is predominantly carried out via cationic mechanisms, as the electron-rich double bond is susceptible to attack by electrophiles.[4] Recent advancements have also explored controlled radical polymerization techniques for vinyl ethers.[5]

Cationic Polymerization: A Tale of Two Reactivities

Living Cationic Polymerization: In living cationic polymerization systems, which allow for precise control over molecular weight and architecture, this compound with its linear ethyl group has been reported to exhibit higher reactivity than ethyl vinyl ether.[2] This suggests that the electronic stabilization of the growing carbocation by the β-methyl group is the dominant factor. This enhanced reactivity can be advantageous for achieving high monomer conversion in shorter reaction times.

Photoinitiated Cationic Polymerization: In contrast, studies on the photoinitiated cationic copolymerization of 1-propenyl ethers with vinyl ethers have indicated a higher reactivity for the vinyl ether double bond.[3] This reversal in relative reactivity highlights the sensitivity of these systems to the specific initiation and propagation mechanisms at play.

It is crucial for researchers to understand that the term "reactivity" is context-dependent. The choice of initiator, solvent, and temperature can significantly influence which monomer polymerizes more readily.

A Head-to-Head Comparison of Polymer Properties

The structural divergence between poly(this compound) (PEPE) and poly(ethyl vinyl ether) (PEVE) leads to marked differences in their material properties.

Thermal Properties: The Impact of a More Rigid Backbone

The most significant difference lies in the glass transition temperature (Tg). The presence of the β-methyl group in the PEPE backbone restricts chain mobility, resulting in a significantly higher Tg compared to the more flexible PEVE. For instance, a study on hydroxy-functionalized analogues showed that the poly(propenyl ether) had a Tg that was 82°C higher than the corresponding poly(vinyl ether).[6] This makes PEPE a more rigid material at room temperature, suitable for applications requiring dimensional stability.

Physical and Mechanical Properties

Poly(ethyl vinyl ether) is characterized by its flexible and rubber-like properties, stemming from its low glass transition temperature.[1] It is also soluble in a variety of organic solvents.[1] In contrast, the higher Tg of poly(this compound) translates to a more rigid material. The specific mechanical properties, such as modulus and tensile strength, would be expected to be higher for PEPE compared to PEVE under the same conditions.

Experimental Protocols: A Guide to Synthesis

Here, we provide representative experimental workflows for the living cationic polymerization of vinyl ethers, which can be adapted for both ethyl vinyl ether and this compound. It is imperative to note that all procedures involving cationic polymerization must be conducted under strictly anhydrous and inert conditions to prevent premature termination by water or other protic impurities.

Workflow for Living Cationic Polymerization

G cluster_prep System Preparation cluster_reaction Polymerization Reaction cluster_termination Termination and Purification p1 Dry glassware thoroughly (flame-drying or oven-drying) p2 Purify solvent (e.g., toluene) by passing through purification columns p1->p2 p3 Distill monomer (EVE or EPE) over calcium hydride p2->p3 r1 Charge reactor with solvent and additives (e.g., Lewis base) under inert gas p3->r1 r2 Cool reactor to desired temperature (e.g., -30°C to -78°C) r1->r2 r3 Add initiator (e.g., IBVE-HCl adduct) r2->r3 r4 Add Lewis acid co-initiator (e.g., SnCl₄) r3->r4 r5 Add purified monomer dropwise r4->r5 r6 Allow reaction to proceed for a specified time or until desired conversion r5->r6 t1 Quench the reaction with pre-chilled methanol containing ammonia r6->t1 t2 Allow the mixture to warm to room temperature t1->t2 t3 Precipitate the polymer in a non-solvent (e.g., methanol) t2->t3 t4 Isolate the polymer by filtration or centrifugation t3->t4 t5 Dry the polymer under vacuum t4->t5

Caption: General workflow for living cationic polymerization of vinyl ethers.

Detailed Protocol for a Representative Living Cationic Polymerization

This protocol is based on established methods for the living cationic polymerization of vinyl ethers and can be adapted for both EVE and EPE.[10]

Materials:

  • Monomer (Ethyl Vinyl Ether or this compound), distilled from CaH₂.

  • Initiator (e.g., isobutyl vinyl ether-HCl adduct, IBVE-HCl).

  • Lewis Acid Co-initiator (e.g., SnCl₄ solution in heptane).

  • Anhydrous Toluene (solvent).

  • Pre-chilled Methanol with a small amount of ammonia (quenching solution).

  • Dry nitrogen or argon source.

Procedure:

  • Reactor Setup: Assemble a flame-dried or oven-dried glass reactor equipped with a magnetic stirrer and maintain it under a positive pressure of dry nitrogen or argon.

  • Solvent and Temperature: Charge the reactor with anhydrous toluene. Cool the reactor to the desired polymerization temperature (e.g., -30 °C) in a suitable cooling bath.

  • Initiation: Add the initiator solution (e.g., IBVE-HCl in toluene) to the cooled solvent.

  • Co-initiation: Introduce the Lewis acid co-initiator (e.g., SnCl₄ solution) to the reactor.

  • Monomer Addition: Slowly add the purified monomer (EVE or EPE) to the stirred reaction mixture. The reaction is often rapid.

  • Polymerization: Allow the polymerization to proceed for the desired time to achieve the target molecular weight.

  • Termination: Quench the polymerization by adding the pre-chilled methanol/ammonia solution.

  • Purification: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent like methanol.

  • Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.

Mechanistic Insights: The Role of the Carbocation

The cationic polymerization of both EPE and EVE proceeds through a carbocationic intermediate. The stability of this intermediate is paramount to the success of the polymerization, particularly in living systems where chain-transfer and termination reactions must be suppressed.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Transfer I Initiator (I⁺) M1 Monomer (EVE or EPE) I->M1 Attack on double bond IM Initiated Monomer (I-CH₂-C⁺H(OR)) P Propagating Chain (~CH₂-C⁺H(OR)) M2 Monomer P->M2 Addition of monomer T Propagating Chain PP Elongated Chain (~CH₂-CH(OR)-CH₂-C⁺H(OR)) PP->P Chain Growth Term Terminated Polymer (Dead Chain) T->Term Chain transfer or recombination

Caption: Simplified mechanism of cationic vinyl ether polymerization.

For EPE, the electron-donating β-methyl group helps to delocalize the positive charge on the propagating carbocation, thereby increasing its stability. This increased stability can lead to a faster rate of propagation in living polymerization systems where the carbocation is sufficiently stabilized by the counter-ion and solvent.

Conclusion: Selecting the Right Monomer for Your Needs

The choice between this compound and ethyl vinyl ether is a strategic one that should be guided by the desired properties of the final polymer.

  • Choose Ethyl Vinyl Ether (EVE) when the application demands a flexible, rubbery material with a low glass transition temperature. Its higher reactivity in certain copolymerization systems also makes it a versatile building block.

  • Choose this compound (EPE) for applications requiring greater rigidity, dimensional stability, and a higher glass transition temperature. Its potentially higher reactivity in living cationic polymerization can be leveraged for efficient synthesis of well-defined polymers.

By understanding the fundamental influence of the β-methyl group on polymerization behavior and final polymer properties, researchers can make informed decisions to advance their work in drug development, materials science, and beyond. This guide serves as a foundational resource, and further empirical investigation under specific experimental conditions is always recommended to optimize outcomes.

References

  • Plachouras, N. V., et al. (2024). Comparative Study of Thermal Stability and Thermal Degradation Kinetics of Poly(Vinyl Ethers) with Different Side Groups.
  • Plachouras, N. V., et al. (2024). Comparative study of thermal stability and thermal degradation kinetics of poly(vinyl ethers) with different side groups.
  • Singha, S., et al. (2024).
  • Singha, S., et al. (2024).
  • Priola, A., et al. (2000). Cationic photoinitiated copolymerization of 1-propenyl–vinyl ether systems. Macromolecular Chemistry and Physics.
  • Plachouras, N. V., et al. (2024). Comparative Study of Thermal Stability and Thermal Degradation Kinetics of Poly(Vinyl Ethers) with Different Side Groups.
  • Watanabe, K., et al. (2023). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse. Molecules.
  • Watanabe, K., et al. (2023). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse.
  • Crivello, J. V., & Varlemann, U. (1995). Effect of Cationic Photoinitiator on the Polymerization Kinetics of Vinyl Ether Monomers. Journal of Polymer Science Part A: Polymer Chemistry.
  • Satoh, K., et al. (2019).
  • Jakić, M., et al. (2023). Thermal Analysis of the Biodegradable Polymer PVA/PEO Blends. Tehnički glasnik.
  • Watanabe, K., et al. (2023). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse. PubMed.
  • Kamigaito, M., et al. (2003). Living Cationic Polymerization of Vinyl Ethers Using a Strong Lewis Acid without Stabilizing Additives. Journal of the American Chemical Society.
  • Yagci, Y., et al. (2001).
  • Aoshima, S., & Higashimura, T. (1989). Living cationic polymerization of vinyl ethers by the HCl/ZnCl2 system. Polymer Bulletin.
  • SETARAM Instrumentation. (n.d.).
  • Al-Muntaser, A. A., et al. (2023). The compare for optical, electrical, mechanical, and thermal properties between poly (vinyl alcohol) and Poly(Vinyl Alcohol)/CuO nanocomposites. AIP Publishing.
  • Kamigaito, M., et al. (2022). Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals.
  • Papanikolaou, E., et al. (2023). Thermal Behavior of Poly(vinyl alcohol) in the Form of Physically Crosslinked Film. Polymers.
  • Cobb, K. O. (2021). Thermal degradation kinetics of aromatic ether polymers.
  • Blades, A. T. (1954). THE THERMAL DECOMPOSITION OF VINYL ETHYL ETHER. Canadian Journal of Chemistry.
  • Rahier, H., et al. (2008). The thermal degradation of poly(vinyl acetate) and poly(ethylene-co-vinyl acetate), Part I: Experimental study.
  • Cobb, K. O. (2021). Thermal degradation kinetics of aromatic ether polymers.
  • Opris, D. M., et al. (2023). Poly(N-vinyl formaldehyde)

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A Comparative Guide to the Reactivity of Alkyl Propenyl Ethers in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, cycloaddition reactions stand as a powerful tool for the construction of cyclic scaffolds, a common motif in pharmaceuticals and natural products. Among the diverse array of reactants, alkyl propenyl ethers have emerged as versatile partners in these transformations. Their reactivity, however, is not uniform and is intricately governed by the nature of the alkyl substituent and the stereochemistry of the propenyl double bond. This guide provides a comprehensive comparative analysis of the reactivity of a series of alkyl propenyl ethers—methyl, ethyl, isopropyl, and tert-butyl propenyl ether—in cycloaddition reactions, supported by theoretical insights and experimental data.

Theoretical Underpinnings: Electronic and Steric Effects in Cycloadditions

The reactivity of alkyl propenyl ethers in cycloaddition reactions is primarily dictated by a delicate interplay of electronic and steric effects. These ethers, acting as the electron-rich component (diene in Diels-Alder or the electron-rich alkene in [2+2] cycloadditions), readily react with electron-deficient partners.

Electronic Effects: The oxygen atom in the ether linkage donates electron density to the double bond through resonance, increasing its Highest Occupied Molecular Orbital (HOMO) energy. This enhanced HOMO energy leads to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient reaction partner, thereby accelerating the reaction rate.[1] Generally, alkyl groups are considered electron-donating through an inductive effect. However, studies have shown that there is no significant difference in the inductive effects of various alkyl groups like methyl, ethyl, isopropyl, and tert-butyl.[2][3] Therefore, the electronic contribution of the alkyl group to the reactivity of the propenyl ether is expected to be minimal.

Steric Effects: The size and branching of the alkyl group exert a more pronounced influence on the reactivity.[4] As the steric bulk of the alkyl group increases from methyl to tert-butyl, it can hinder the approach of the reaction partner to the double bond, leading to a decrease in the reaction rate.[5][6] This steric hindrance can also influence the stereochemical outcome of the reaction, favoring the formation of less sterically hindered products.

Comparative Reactivity in Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings.[7] In this reaction, the alkyl propenyl ether can act as the dienophile. The reactivity trend is expected to be influenced by the steric bulk of the alkyl group.

Alkyl Propenyl EtherAlkyl GroupExpected Relative Reactivity
Methyl propenyl ether-CH₃Highest
This compound-CH₂CH₃High
Isopropyl propenyl ether-CH(CH₃)₂Moderate
tert-Butyl propenyl ether-C(CH₃)₃Lowest

This table is a qualitative prediction based on steric hindrance principles. Actual reaction rates can be influenced by specific reaction conditions.

The decreasing order of reactivity is attributed to the increasing steric hindrance around the double bond, which impedes the formation of the cyclic transition state.

The Influence of E/Z Isomerism

The geometry of the propenyl double bond ((E)- or (Z)-isomer) plays a crucial role in the stereochemistry of the Diels-Alder product. The reaction is stereospecific, meaning that the stereochemistry of the dienophile is retained in the product.[8][9] For example, the reaction of an (E)-propenyl ether will result in a product where the substituents on the newly formed ring have a trans relationship, while a (Z)-propenyl ether will yield a cis relationship.

While the stereochemical outcome is predictable, the relative reactivity of (E)- and (Z)-isomers can differ. Generally, the (E)-isomer is more stable and less sterically hindered than the (Z)-isomer, which can lead to faster reaction rates for the (E)-isomer in some cases. However, the specific diene and reaction conditions can influence this trend.

Comparative Reactivity in [2+2] Cycloadditions

[2+2] cycloaddition reactions are valuable for the synthesis of four-membered rings. A common example is the reaction of electron-rich alkenes, such as alkyl propenyl ethers, with electron-deficient partners like tetracyanoethylene (TCNE).

Similar to the Diels-Alder reaction, the reactivity of alkyl propenyl ethers in [2+2] cycloadditions is expected to be governed by steric effects.

Alkyl Propenyl EtherAlkyl GroupExpected Relative Reactivity
Mthis compound-CH₃Highest
This compound-CH₂CH₃High
Isopropyl propenyl ether-CH(CH₃)₂Moderate
tert-Butyl propenyl ether-C(CH₃)₃Lowest

This table is a qualitative prediction based on steric hindrance principles.

The increasing steric bulk of the alkyl group hinders the approach of the bulky TCNE molecule, leading to a decrease in the reaction rate.

The Role of E/Z Isomerism in [2+2] Cycloadditions

In contrast to the stereospecificity often observed in Diels-Alder reactions, [2+2] cycloadditions of enol ethers with TCNE can proceed through a stepwise mechanism involving a zwitterionic intermediate, leading to a loss of stereospecificity.[10] The relative rates of cycloaddition for (E)- and (Z)-propenyl ethers can be influenced by the stability of these intermediates and the steric interactions in the transition state leading to their formation. Often, the (E)-isomer reacts faster due to lower steric hindrance in the transition state.

Experimental Protocols

To empirically determine the comparative reactivity of different alkyl propenyl ethers, a standardized kinetic study can be performed.

Experimental Workflow: Kinetic Analysis of Diels-Alder Reactions

G cluster_prep Reactant Preparation cluster_reaction Reaction Setup & Monitoring cluster_analysis Analysis cluster_data Data Processing prep_diene Prepare standardized solution of diene (e.g., cyclopentadiene) in a suitable solvent (e.g., CH₂Cl₂). reaction_setup In separate, temperature-controlled reaction vessels, mix the diene solution with each of the alkyl propenyl ether solutions. prep_diene->reaction_setup prep_ethers Prepare standardized solutions of each alkyl propenyl ether (methyl, ethyl, isopropyl, t-butyl) in the same solvent. prep_ethers->reaction_setup monitoring Monitor the reaction progress over time by taking aliquots at regular intervals. reaction_setup->monitoring quenching Quench the reaction in the aliquots. monitoring->quenching analysis_method Analyze the concentration of reactants and/or products using a suitable technique (e.g., GC, ¹H NMR, or UV-Vis spectroscopy). [17, 18, 19] quenching->analysis_method kinetics Plot concentration versus time data to determine the initial reaction rates. analysis_method->kinetics comparison Compare the initial rates to establish the relative reactivity of the different alkyl propenyl ethers. kinetics->comparison

Caption: Workflow for Comparative Kinetic Analysis of Diels-Alder Reactions.

Detailed Steps:

  • Reactant Preparation:

    • Prepare stock solutions of a known concentration for the chosen diene (e.g., freshly cracked cyclopentadiene) and each of the alkyl propenyl ethers (methyl, ethyl, isopropyl, and tert-butyl) in a dry, inert solvent (e.g., dichloromethane or toluene).

  • Reaction Setup:

    • In a series of identical, temperature-controlled reaction vessels, add the diene solution.

    • Initiate the reactions by adding the respective alkyl propenyl ether solution to each vessel simultaneously. Ensure thorough mixing.

  • Reaction Monitoring:

    • At predetermined time intervals, withdraw an aliquot from each reaction mixture.

    • Quench the reaction in the aliquot immediately, for example, by adding a suitable trapping agent or by rapid cooling.

  • Analysis:

    • Analyze the composition of each quenched aliquot using an appropriate analytical technique. Gas chromatography (GC) is often suitable for monitoring the disappearance of reactants and the appearance of products. ¹H NMR spectroscopy can also be used to follow the reaction progress by integrating characteristic signals of reactants and products.[11][12][13]

  • Data Analysis:

    • Plot the concentration of one of the reactants or products as a function of time for each alkyl propenyl ether.

    • Determine the initial rate of reaction for each ether from the initial slope of the concentration-time curve.

    • Compare the initial rates to establish the order of reactivity among the different alkyl propenyl ethers.

Conclusion and Future Perspectives

The reactivity of alkyl propenyl ethers in cycloaddition reactions is a nuanced interplay of electronic and, more significantly, steric factors. While the ether oxygen universally enhances the reactivity of the double bond, the size of the alkyl group provides a tunable parameter to modulate this reactivity. The general trend of decreasing reactivity with increasing steric bulk (methyl > ethyl > isopropyl > tert-butyl) serves as a valuable predictive tool for synthetic chemists. Furthermore, the stereochemistry of the propenyl double bond dictates the stereochemical outcome of the cycloaddition, a feature that can be exploited for the stereocontrolled synthesis of complex molecules.

Future research in this area could focus on the development of novel catalysts that can overcome the steric limitations of bulkier alkyl propenyl ethers, thereby expanding their synthetic utility. Additionally, more detailed computational studies on the transition states of these reactions will provide deeper insights into the subtle factors governing their reactivity and selectivity.[3][4] Such advancements will undoubtedly continue to elevate the importance of alkyl propenyl ethers as versatile building blocks in the ever-evolving field of organic synthesis.

References

  • Request PDF. (n.d.). The effects of solvent nature and steric hindrance on the reactivity, mechanism and selectivity of the cationic imino-Diels–Alder cycloaddition reaction between cationic 2-azadienes and arylpropene. Retrieved from [Link]

  • Ponec, R., et al. (2004). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 2(16), 2364–2370. [Link]

  • Serafin, K., et al. (2016). Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. Molecules, 21(11), 1533. [Link]

  • Wikipedia. (2024). Methyl vinyl ether. [Link]

  • Wikipedia. (2024). Ethyl vinyl ether. [Link]

  • Huisgen, R. (1977). Cycloaddition mechanism and the solvent dependence of rate. Pure and Applied Chemistry, 52(10), 2283-2302. [Link]

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  • Molecules. (2019). Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. [Link]

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  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • PubMed. (2018). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. [Link]

  • MDPI. (2020). Hydrogen-Bond-Assisted Diels–Alder Kinetics or Self-Healing in Reversible Polymer Networks? A Combined Experimental and Theoretical Study. [Link]

  • PubMed. (2021). The Kinetics of 1,3-Dipolar Cycloaddition of Vinyl Monomers to 2,2,5,5-Tetramethyl-3-imidazoline-3-oxides. [Link]

  • Chemical Science. (2020). Solvent-controlled E/Z isomerization vs. [2 + 2] photocycloaddition mediated by supramolecular polymerization. [Link]

  • PubMed. (2008). Enantioselective 1,3-dipolar cycloaddition of nitrones with ethyl vinyl ether: the difference between Brønsted and Lewis acid catalysis. [Link]

  • MDPI. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. [Link]

  • PubMed. (2020). Thermodynamic and Kinetic Study of Diels-Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides-An Assessment for Materials Application. [Link]

  • PubMed Central. (2020). Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. [Link]

  • ResearchGate. (2021). Trends in the Diels–Alder reaction in polymer chemistry. [Link]

  • The Royal Society of Chemistry. (2022). Computational Investigation of Cycloadditions between Cyclopentadiene and Tropone-3,4-dimethylester. [Link]

  • PubMed Central. (2020). Solvent-controlled E/Z isomerization vs. [2 + 2] photocycloaddition mediated by supramolecular polymerization. [Link]

  • MDPI. (2020). Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. [Link]

  • Ashenhurst, J. (2017). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • PubMed. (2009). Recrossing and dynamic matching effects on selectivity in a Diels-Alder reaction. [Link]

  • The Royal Society of Chemistry. (1998). Ab initio study of the transition states for determining the enthalpies of formation of alkyl and halogenated alkyl free radicals. [Link]

  • ResearchGate. (2021). Stereoselective [2+2] cycloaddition reaction. [Link]

  • MDPI. (2019). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. [Link]

  • Clark, J. (n.d.). E-Z notation for geometric isomerism. Chemguide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles. Retrieved from [Link]

  • Wikipedia. (2024). Silacyclobutane. [Link]

  • S3waas. (2025). Syllabus for Chemistry (SCQP08). [Link]

  • ResearchGate. (2020). To Isomerize or not to Isomerize? E/Z Isomers of Cyclic Azobenzene Derivatives and Their Reactivity Upon One‐Electron Reduction. [Link]

  • Silber, E. (1972). Solvent effects in the Diels Alder reaction. [Link]

  • ResearchGate. (2023). Intermolecular [8+2] cycloaddition reactions of 2H-3-methoxycarbonylcyclohepta[b]furan-2-one with vinyl ethers: An approach to bicyclo[5.3.0]azulene derivatives. [Link]

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The Enduring Versatility of Acetal Protecting Groups: A Deep Dive into the Validation of Ethyl Propenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the strategic manipulation of functional groups is a cornerstone of successful multi-step synthesis. Among the arsenal of tactics, the use of protecting groups to temporarily mask reactive sites is paramount. This guide provides an in-depth validation of ethyl propenyl ether as a robust and stable protecting group for alcohols, offering a comparative analysis against other commonly employed alternatives.

At its core, a successful protecting group strategy hinges on a delicate balance: facile, high-yielding introduction, unwavering stability under a range of reaction conditions, and clean, efficient removal without compromising the integrity of the newly synthesized molecule. This compound, forming a 1-ethoxypropyl (EOP) ether, emerges as a compelling candidate within the family of acetal-based protecting groups, offering distinct advantages in specific synthetic contexts. This guide will elucidate the mechanistic underpinnings of its function, provide detailed experimental protocols for its application, and present a critical comparison with established protecting groups such as methoxymethyl (MOM), benzyloxymethyl (BOM), 2-(trimethylsilyl)ethoxymethyl (SEM), tert-butyldimethylsilyl (TBS), and tetrahydropyranyl (THP) ethers.

The Acetal Advantage: Mechanism of Protection and Deprotection

The protective prowess of this compound lies in its ability to convert a nucleophilic alcohol into a stable acetal. The reaction proceeds via an acid-catalyzed addition of the alcohol to the electron-rich double bond of the this compound.

Protection Mechanism:

The mechanism is initiated by the protonation of the this compound, which generates a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking this electrophilic species to form a protonated acetal. Subsequent deprotonation by a weak base, typically the solvent or the conjugate base of the acid catalyst, yields the stable 1-ethoxypropyl (EOP) protected alcohol.

cluster_protection Protection Workflow Alcohol Alcohol Protection_Step Acid-Catalyzed Addition Alcohol->Protection_Step Ethyl_Propenyl_Ether Ethyl_Propenyl_Ether Ethyl_Propenyl_Ether->Protection_Step Acid_Catalyst Acid_Catalyst Acid_Catalyst->Protection_Step Protected_Alcohol EOP-Protected Alcohol (Acetal) Protection_Step->Protected_Alcohol

Caption: Workflow for the protection of an alcohol as a 1-ethoxypropyl (EOP) ether.

Deprotection Mechanism:

The removal of the EOP group is essentially the reverse of the protection mechanism and is achieved under mild acidic conditions. Protonation of one of the ether oxygens in the acetal functionality makes it a good leaving group. Subsequent elimination, often assisted by a nucleophilic solvent like water or an alcohol, regenerates the original alcohol and produces innocuous byproducts, ethyl vinyl ether and ethanol.

cluster_deprotection Deprotection Workflow Protected_Alcohol EOP-Protected Alcohol (Acetal) Deprotection_Step Acid-Catalyzed Hydrolosis Protected_Alcohol->Deprotection_Step Aqueous_Acid Aqueous_Acid Aqueous_Acid->Deprotection_Step Deprotected_Alcohol Original Alcohol Deprotection_Step->Deprotected_Alcohol Byproducts Ethyl Vinyl Ether + Ethanol Deprotection_Step->Byproducts

Caption: Workflow for the deprotection of a 1-ethoxypropyl (EOP) ether.

Comparative Stability Analysis

The selection of a protecting group is dictated by its stability profile relative to the reaction conditions planned in the synthetic sequence. The EOP group, as an acetal, exhibits excellent stability under basic, nucleophilic, and reductive conditions, making it a valuable orthogonal protecting group to those cleaved under different regimes.

Protecting GroupReagent for IntroductionStability to Acid (pH)Stability to Base (pH)Cleavage ConditionsByproducts of Cleavage
EOP (from this compound) This compound, cat. H⁺Labile (< 5)Stable (> 9)Mild aq. acid (e.g., AcOH/H₂O)Ethyl vinyl ether, Ethanol
MOM MOM-Cl, baseLabile (< 4)StableStronger acid (e.g., HCl)Formaldehyde, Methanol, HCl
BOM BOM-Cl, baseStableStableH₂, Pd/C or strong acidToluene, Formaldehyde
SEM SEM-Cl, baseVery Labile (< 4)StableMild acid or Fluoride source (TBAF)Ethylene, TMS-OH, Formaldehyde
TBS TBS-Cl, imidazoleModerately Stable (4-12)StableFluoride source (TBAF) or acidt-Butyldimethylsilanol
THP Dihydropyran, cat. H⁺Labile (< 5)StableMild aq. acid (e.g., PPTS, AcOH/H₂O)5-Hydroxypentanal

Note: This table provides a generalized comparison. Specific substrate and reaction conditions can influence stability.

The key takeaway is the EOP group's sensitivity to mild acidic conditions, which allows for its selective removal in the presence of more robust protecting groups like benzyl ethers or silyl ethers with bulky substituents. Conversely, its stability in basic media makes it ideal for reactions involving organometallics, hydrides, and strong bases.

Experimental Protocols

The following protocols provide a practical guide for the application of this compound as a protecting group.

Protocol 1: Protection of a Primary Alcohol with this compound

Materials:

  • Primary alcohol (1.0 equiv)

  • This compound (1.5 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen atmosphere

Procedure:

  • To a stirred solution of the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere, add PPTS.

  • Add this compound dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 1-ethoxypropyl protected alcohol.

Protocol 2: Deprotection of a 1-Ethoxypropyl (EOP) Protected Alcohol

Materials:

  • EOP-protected alcohol (1.0 equiv)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the EOP-protected alcohol in a mixture of THF and 20% aqueous acetic acid (2:1 v/v).

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC.

  • Once the starting material is consumed, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the deprotected alcohol. Further purification can be performed by chromatography if necessary.

Conclusion: A Validated and Versatile Tool for Synthesis

The validation of this compound as a precursor to the 1-ethoxypropyl (EOP) protecting group underscores its utility in modern organic synthesis. Its ease of introduction under mild acidic conditions, robust stability in the presence of a wide array of non-acidic reagents, and facile cleavage under gentle acidic conditions position it as a valuable and orthogonal tool for the protection of alcohols. The experimental protocols provided herein offer a practical framework for its implementation, while the comparative analysis highlights its strategic advantages in complex synthetic endeavors. For researchers navigating the intricate pathways of drug development and chemical synthesis, the EOP group represents a reliable and efficient option in their repertoire of protective group strategies.

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]

  • Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004. [Link]

  • Isidro-Llobet, A.; Álvarez, M.; Albericio, F. Amino Acid-Protecting Groups. Chem. Rev.2009 , 109 (6), 2455–2504. [Link]

A Comparative Guide to Lewis Acids for the Cationic Polymerization of Ethyl Propenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in polymer chemistry and drug development, the precise control over polymer architecture is paramount. Cationic polymerization of vinyl ethers, such as ethyl propenyl ether, offers a pathway to well-defined polymers, but the choice of the initiating system, particularly the Lewis acid, is critical in dictating the outcome of the polymerization. This guide provides an in-depth comparison of common Lewis acids used for the cationic polymerization of this compound, supported by experimental insights and protocols to aid in the rational selection of the most suitable catalyst for your specific application.

The Crucial Role of the Lewis Acid in Cationic Polymerization

Cationic polymerization of vinyl ethers is a chain-growth process initiated by an electrophilic species.[1] Lewis acids are not direct initiators but act as co-initiators, typically in the presence of a proton source (initiator) like water or an alcohol, or an alkyl halide.[2] The Lewis acid activates the initiator, generating a carbocation that then propagates by attacking the electron-rich double bond of the vinyl ether monomer.[3] The nature of the Lewis acid significantly influences the stability of the propagating carbocation and the associated counter-ion, thereby controlling the polymerization kinetics, the degree of control over molar mass, and the stereochemistry of the resulting polymer.

A key objective in modern polymer synthesis is achieving a "living" polymerization, a process devoid of irreversible chain-termination and chain-transfer steps.[4] In the context of cationic polymerization, this is often realized through a dynamic equilibrium between active cationic species and dormant covalent species. The choice of Lewis acid is instrumental in establishing this equilibrium, enabling the synthesis of polymers with predictable molar masses and narrow molar mass distributions (low polydispersity index, PDI).[4]

Performance Comparison of Common Lewis Acids

While extensive comparative data for this compound is limited, studies on structurally similar vinyl ethers, such as isobutyl vinyl ether (IBVE), provide valuable insights into the relative performance of different Lewis acids. The trends observed for IBVE are expected to be largely applicable to this compound due to the similar electronic nature of the monomers.

A study comparing various Lewis acids in the cationic polymerization of IBVE in toluene revealed significant differences in their ability to control the polymerization.[5] The results are summarized in the table below:

Lewis AcidTemperature (°C)Molar Mass ControlPolydispersity Index (Mw/Mn)Key Observations
SnCl₄ -30 to -78Living/Controlled< 1.1 Excellent control, narrow MWD, living polymerization achieved.[5]
EtAlCl₂ 0 to -78UncontrolledBroadExtremely rapid and uncontrolled polymerization at all temperatures.[5]
TiCl₄ 0 to -78UncontrolledBroadVery fast and uncontrolled polymerization, similar to EtAlCl₂.[5]
FeCl₃ -78Partially ControlledRelatively NarrowSome control achievable at very low temperatures.[5]
GaCl₃ -78Partially ControlledRelatively NarrowSimilar performance to FeCl₃, with better control at low temperatures.[5]
BF₃·OEt₂ -78Stereocontrol-Known to induce isotactic polymer formation at low temperatures.[6]

Key Insights from the Comparison:

  • Tin(IV) chloride (SnCl₄) emerges as a superior Lewis acid for achieving living cationic polymerization of vinyl ethers, yielding polymers with very narrow molar mass distributions (Mw/Mn < 1.1), particularly at temperatures below -30°C.[5] The stability of the growing carbocation is thought to be enhanced, leading to a well-controlled process.[7]

  • Strong Lewis acids like ethylaluminum dichloride (EtAlCl₂) and titanium(IV) chloride (TiCl₄) induce extremely rapid and uncontrolled polymerization, resulting in polymers with broad molar mass distributions.[5] These are generally unsuitable for applications requiring well-defined polymer architectures.

  • Iron(III) chloride (FeCl₃) and gallium(III) chloride (GaCl₃) offer a moderate level of control, but only at very low temperatures (-78°C).[5]

  • Boron trifluoride etherate (BF₃·OEt₂) is a classic initiator for vinyl ether polymerization and is particularly noted for its ability to induce stereocontrol, leading to the formation of isotactic polymers at low temperatures.[6] However, achieving a living process with BF₃·OEt₂ can be more challenging compared to SnCl₄-based systems.

Mechanistic Understanding of Cationic Polymerization

The mechanism of Lewis acid-co-initiated cationic polymerization of a vinyl ether like this compound involves three main stages: initiation, propagation, and termination/chain transfer.

Cationic Polymerization Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Transfer I Initiator (H₂O) ILA Activated Complex [H₂O·SnCl₄] I->ILA + SnCl₄ LA Lewis Acid (SnCl₄) LA->ILA C Carbocation ILA->C + Monomer M Monomer (this compound) M->C P Propagating Chain C->P P2 Elongated Chain P->P2 + n Monomer M2 Monomer M2->P2 P2_term Elongated Chain P2->P2_term T Terminated Polymer P2_term->T Chain Transfer or Termination

Caption: Cationic polymerization mechanism of this compound.

Recommended Experimental Protocol for Living Polymerization

This protocol is adapted from established procedures for the living cationic polymerization of propenyl ethers and is designed to be self-validating.[8][9] The use of SnCl₄ as the Lewis acid is recommended for achieving a controlled, living polymerization.

Materials:

  • This compound (monomer)

  • Toluene (solvent)

  • 1-(Isobutoxy)ethyl acetate (IBEA) (initiator)

  • Ethylaluminum sesquichloride (Et₁.₅AlCl₁.₅) (activator for initiator)

  • Tin(IV) chloride (SnCl₄) (Lewis acid)

  • Methanol (quenching agent)

  • Calcium hydride (CaH₂)

  • Dry nitrogen or argon gas

Purification of Reagents:

  • This compound: Distill twice from calcium hydride under a dry nitrogen atmosphere.

  • Toluene: Dry by passing through a solvent purification system or by refluxing over sodium/benzophenone followed by distillation under a dry nitrogen atmosphere.

  • IBEA, Et₁.₅AlCl₁.₅, and SnCl₄: Use as received from a reputable supplier, ensuring they are handled under anhydrous conditions.

Experimental Workflow:

Experimental Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Characterization P1 Flame-dry glassware under vacuum P2 Purge with dry nitrogen P1->P2 P3 Prepare stock solutions of initiator, activator, and Lewis acid in toluene P2->P3 R1 Add toluene and this compound to the reaction flask P3->R1 R2 Cool the flask to -78 °C R1->R2 R3 Sequentially add IBEA, Et₁.₅AlCl₁.₅, and finally SnCl₄ to initiate R2->R3 R4 Stir for the desired reaction time R3->R4 W1 Quench the reaction with pre-chilled methanol R4->W1 W2 Precipitate the polymer in a large volume of cold methanol W1->W2 W3 Filter and dry the polymer under vacuum W2->W3 C1 Characterize by GPC (for Mn and Mw/Mn) and NMR (for structure) W3->C1

Caption: Experimental workflow for the living cationic polymerization of this compound.

Step-by-Step Procedure:

  • Glassware Preparation: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and then purged with dry nitrogen gas.

  • Reaction Setup: Under a positive pressure of nitrogen, add freshly distilled toluene and this compound to the reaction flask.

  • Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Initiation: Sequentially add the initiator (IBEA), the activator (Et₁.₅AlCl₁.₅), and finally the Lewis acid (SnCl₄) via syringe. The final addition of SnCl₄ marks the start of the polymerization.

  • Polymerization: Allow the reaction to proceed with vigorous stirring for the desired time. For a living polymerization, taking aliquots at different time points for analysis can confirm the linear evolution of molar mass with conversion.

  • Quenching: Terminate the polymerization by adding a small amount of pre-chilled methanol to the reaction mixture.

  • Polymer Isolation: Pour the reaction mixture into a large volume of cold methanol to precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash with fresh cold methanol. Dry the polymer under vacuum to a constant weight.[10]

  • Characterization: Determine the number-average molar mass (Mn) and the polydispersity index (Mw/Mn) of the purified polymer by gel permeation chromatography (GPC).[11] Confirm the polymer structure using nuclear magnetic resonance (NMR) spectroscopy.[12][13]

Conclusion

The selection of the Lewis acid is a critical determinant for the successful cationic polymerization of this compound. For applications demanding well-defined polymers with controlled molar mass and narrow distributions, SnCl₄ stands out as the Lewis acid of choice, enabling a living polymerization process, especially at low temperatures. In contrast, for applications where stereochemical control is the primary objective and a living character is less critical, BF₃·OEt₂ can be employed to produce isotactic poly(this compound). Strong Lewis acids like EtAlCl₂ and TiCl₄ are generally not suitable for controlled polymerization of vinyl ethers due to their high reactivity. The provided experimental protocol, centered around a SnCl₄-based system, offers a robust starting point for researchers aiming to synthesize well-defined poly(this compound) for advanced applications.

References

  • Aoshima, S., & Higashimura, T. (1989). Living Cationic Polymerization of Vinyl Ethers with a New Initiating System: The HCl/ZnCl₂ System. Macromolecules, 22(3), 1009-1013.
  • Yonezumi, M., Okumoto, S., Kanaoka, S., & Aoshima, S. (2008). Living Cationic Polymerization of Vinyl Ethers Using a Strong Lewis Acid without Stabilizing Additives: Effective Interaction of Monomers with Growing Ends and/or SnCl₄. Journal of Polymer Science Part A: Polymer Chemistry, 46(18), 6129-6139.
  • Kamigaito, M., Kato, M., Sawamoto, M., & Higashimura, T. (1995). Living Cationic Polymerization of Vinyl Ethers by the HCl/Lewis Acid Systems. Macromolecules, 28(17), 5769-5773.
  • Ouchi, M., Terashima, T., & Sawamoto, M. (2008). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. Polymers, 13(11), 1845.
  • Higashimura, T., Kamigaito, M., Kato, M., Hasebe, T., & Sawamoto, M. (1993). Living Cationic Polymerization of Vinyl Ethers with a New Class of Initiators: The RCOOH/SnCl₄ Systems. Macromolecules, 26(11), 2670-2673.
  • Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]

  • Sawamoto, M., & Higashimura, T. (1986). Living Cationic Polymerization of Vinyl Ethers. Makromolekulare Chemie, Macromolecular Symposia, 3(1), 83-96.
  • Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245-5287.
  • Yonezumi, M., Kanaoka, S., Okumoto, S., & Aoshima, S. (2009). Living Cationic Polymerization of Vinyl Ethers Using a Strong Lewis Acid without Stabilizing Additives: Effective Interaction of Monomers with Growing Ends and/or SnCl₄. Journal of Polymer Science Part A: Polymer Chemistry, 47(2), 523-533.
  • St. John's University & College of St. Benedict. (n.d.). Polymer Synthesis: Cationic. Retrieved from [Link]

  • Köhler, J., Keul, H., & Möller, M. (2011). Electronic supporting information for: Functionalization of linear polyglycidol with diethyl vinylphosphonate.
  • Varner, T. P., Teator, A. J., Reddi, Y., Jacky, P. E., Cramer, C. J., & Leibfarth, F. A. (2020). Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers. Journal of the American Chemical Society, 142(22), 10066-10075.
  • Priola, A., Gozzelino, G., & Ferrero, F. (1993). Cationic photoinitiated copolymerization of 1-propenyl–vinyl ether systems. Journal of Polymer Science Part A: Polymer Chemistry, 31(10), 2441-2447.
  • Wikipedia. (2023, October 29). Living cationic polymerization. Retrieved from [Link]

  • Aoshima, S., Shachi, K., & Higashimura, T. (1991). Controlled cationic polymerization of styrene by a novel initiating system, R-OH/BF₃·OEt₂. Polymer Journal, 23(4), 245-252.
  • Lee, H. (2010). A Benign Initiating System for Cationic Polymerization of Vinyl Ethers and Styrene Derivatives. (Doctoral dissertation, University of Massachusetts Lowell).
  • Bird, S. (2023, March 7). Some advices for purifying a polymer? [Online forum post]. ResearchGate. Retrieved from [Link]

  • Penczek, S., Cypryk, M., & Wycislik, T. (2007). BF₃OEt₂-coinitiated cationic polymerization of cyclopentadiene in the presence of water at room temperature. Journal of Polymer Science Part A: Polymer Chemistry, 45(22), 5345-5353.
  • Dust, J. M., Fang, Z., & Harris, J. M. (1990). Proton NMR Characterization of Poly(ethylene glycols) and Derivatives. Macromolecules, 23(17), 3710-3716.
  • Zhang, Y., et al. (2021). Precise Synthesis and Thermoresponsive Property of Poly(ethyl glycidyl ether) and Its Block and Statistic Copolymers with Poly(glycidol). Polymers, 13(16), 2739.

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A Comparative Guide to the Stereoselectivity of Ethyl Propenyl Ether in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings, a ubiquitous motif in natural products and pharmaceuticals. The stereochemical outcome of this [4+2] cycloaddition is of paramount importance, and the choice of dienophile can profoundly influence the diastereoselectivity of the product. This guide provides an in-depth comparison of the stereoselectivity of the (E) and (Z) isomers of ethyl propenyl ether in Diels-Alder reactions, offering insights into the factors governing the formation of endo and exo adducts.

The Critical Role of Dienophile Geometry: (E) vs. (Z)-Ethyl Propenyl Ether

This compound, a readily available and reactive dienophile, exists as two geometric isomers: (E)-ethyl propenyl ether and (Z)-ethyl propenyl ether. The spatial arrangement of the ethyl ether and methyl groups relative to the double bond in these isomers plays a decisive role in the stereochemical course of the Diels-Alder reaction. While both isomers participate in cycloadditions, their differing steric profiles and electronic distributions lead to distinct product ratios and, in some cases, different facial selectivity.

The Diels-Alder reaction is renowned for its high degree of stereospecificity, meaning the stereochemistry of the dienophile is retained in the product.[1][2] For instance, a cis-dienophile will yield a cis-substituted cyclohexene, while a trans-dienophile will result in a trans-substituted product. This principle is fundamental to understanding the reactions of (E)- and (Z)-ethyl propenyl ether.

Endo vs. Exo Selectivity: A Tale of Two Transition States

The reaction of a diene with a substituted dienophile can proceed through two primary transition states, leading to either the endo or the exo product. The "endo rule," a well-established principle in Diels-Alder chemistry, states that the endo product is often the kinetically favored product, even though it is typically the more sterically hindered and thermodynamically less stable isomer.[3][4] This preference is attributed to favorable secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing pi-system of the diene in the endo transition state.[3]

However, the degree of endo-selectivity is highly dependent on the specific reactants and reaction conditions. Factors such as steric hindrance, solvent effects, and the use of catalysts can significantly influence the endo/exo ratio.

G cluster_reactants Reactants cluster_transition_states Transition States cluster_products Products Diene Diene TS_endo Endo Transition State (Secondary Orbital Overlap) Diene->TS_endo TS_exo Exo Transition State (Steric Favorability) Diene->TS_exo Dienophile Dienophile ((E) or (Z)-Ethyl Propenyl Ether) Dienophile->TS_endo Dienophile->TS_exo Endo_Product Endo Adduct (Kinetic Product) TS_endo->Endo_Product Lower Activation Energy Exo_Product Exo Adduct (Thermodynamic Product) TS_exo->Exo_Product Higher Activation Energy Endo_Product->Exo_Product Thermodynamic Equilibration (High Temp.)

Figure 1. General workflow of a Diels-Alder reaction illustrating the formation of endo and exo products through distinct transition states.

Comparative Analysis: (E) vs. (Z)-Ethyl Propenyl Ether in Cycloadditions

While specific, direct comparative experimental data for the Diels-Alder reactions of (E)- and (Z)-ethyl propenyl ether with common dienes is not extensively documented in readily available literature, we can infer their behavior based on established principles and studies of analogous systems.

With Acyclic Dienes:

In reactions with simple acyclic dienes, such as 1,3-butadiene, both (E)- and (Z)-ethyl propenyl ether are expected to react, but the stereochemical outcome will differ based on the dienophile's geometry.

  • (E)-Ethyl Propenyl Ether: The trans relationship between the ethoxy and methyl groups will be maintained in the resulting cyclohexene ring. The reaction can still produce both endo and exo diastereomers, with the endo product generally favored under kinetic control.

  • (Z)-Ethyl Propenyl Ether: The cis relationship between the ethoxy and methyl groups will be preserved in the product. The steric interaction between the cis-substituents on the dienophile and the diene in the transition state may influence the endo/exo ratio, potentially leading to a lower endo-selectivity compared to the (E)-isomer.

With Cyclic Dienes (e.g., Cyclopentadiene):

Cyclic dienes, like cyclopentadiene, provide a more rigid framework to probe stereoselectivity.

  • (E)-Ethyl Propenyl Ether: The reaction is expected to show a preference for the endo adduct, where the larger ethoxy group is oriented away from the diene and the smaller methyl group is tucked under the diene system.

  • (Z)-Ethyl Propenyl Ether: The cis arrangement of the substituents presents a more sterically demanding approach for the endo transition state. The ethoxy group, being larger than the methyl group, would experience significant steric repulsion with the diene. This could lead to a decreased endo/exo ratio or even a preference for the exo adduct.

Dienophile IsomerExpected Major Product (Kinetic Control)Rationale
(E)-Ethyl Propenyl Ether Predominantly endoFavorable secondary orbital interactions with less steric hindrance from the trans-substituents.
(Z)-Ethyl Propenyl Ether Lower endo-selectivity, potentially favoring exoIncreased steric repulsion between the cis-substituents and the diene in the endo transition state.

The Influence of Lewis Acid Catalysis

Lewis acids are frequently employed in Diels-Alder reactions to enhance reaction rates and selectivity.[5] By coordinating to the oxygen atom of the ethoxy group in this compound, a Lewis acid increases the dienophile's electrophilicity and can further accentuate the energy difference between the endo and exo transition states, typically leading to higher endo-selectivity.[3][6]

G Dienophile This compound Complex Dienophile-Lewis Acid Complex (Enhanced Electrophilicity) Dienophile->Complex Lewis_Acid Lewis Acid (e.g., AlCl3, TiCl4) Lewis_Acid->Complex TS_endo_cat Catalyzed Endo Transition State (Further Stabilized) Complex->TS_endo_cat Diene Diene Diene->TS_endo_cat Endo_Product Endo Adduct (Higher Selectivity) TS_endo_cat->Endo_Product

Figure 2. Lewis acid catalysis in the Diels-Alder reaction of this compound enhances endo selectivity.

For both (E)- and (Z)-isomers, Lewis acid catalysis is expected to increase the proportion of the endo product. However, the inherent steric clash in the (Z)-isomer's endo transition state might still result in lower overall endo-selectivity compared to the (E)-isomer even under catalyzed conditions.

Experimental Protocols

General Procedure for Diels-Alder Reaction of this compound with Cyclopentadiene

Caution: Cyclopentadiene readily dimerizes at room temperature and must be freshly prepared by cracking dicyclopentadiene before use.[7] All manipulations should be performed in a well-ventilated fume hood.

  • Preparation of Cyclopentadiene: Dicyclopentadiene is placed in a distillation apparatus and heated to its boiling point (~170 °C). The monomeric cyclopentadiene (b.p. 41 °C) is collected in a receiving flask cooled in an ice bath.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, the desired dienophile (either (E)- or (Z)-ethyl propenyl ether) is dissolved in a suitable solvent (e.g., diethyl ether, dichloromethane).

  • Addition of Diene: The freshly cracked cyclopentadiene is added dropwise to the stirred solution of the dienophile at 0 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product, a mixture of endo and exo adducts, can be purified by column chromatography on silica gel.

Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction
  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, the Lewis acid (e.g., aluminum chloride or titanium tetrachloride) is dissolved in a dry, inert solvent (e.g., dichloromethane) and cooled to -78 °C (dry ice/acetone bath).

  • Addition of Dienophile: A solution of the dienophile ((E)- or (Z)-ethyl propenyl ether) in the same solvent is added dropwise to the Lewis acid solution. The mixture is stirred for a short period to allow for complex formation.

  • Addition of Diene: Freshly cracked cyclopentadiene is then added dropwise to the reaction mixture at -78 °C.

  • Reaction and Quenching: The reaction is stirred at low temperature until completion (monitored by TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Characterization of Endo and Exo Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the endo and exo diastereomers.[1][8] The coupling constants between protons on the newly formed six-membered ring can provide definitive stereochemical assignments. In the bicyclic adducts formed with cyclopentadiene, the dihedral angle between the bridgehead protons and the adjacent protons on the former dienophile differs significantly between the endo and exo isomers, leading to distinct splitting patterns in the ¹H NMR spectrum.

Conclusion

The stereochemical outcome of the Diels-Alder reaction of this compound is intrinsically linked to the geometry of the dienophile. While the (E)-isomer is expected to exhibit a pronounced preference for the endo adduct, in line with the Alder endo rule, the (Z)-isomer is likely to show diminished endo-selectivity due to increased steric hindrance in the endo transition state. The use of Lewis acid catalysis can enhance the endo-selectivity for both isomers, although the inherent steric constraints of the (Z)-isomer may persist. For researchers aiming to control the stereochemistry of their Diels-Alder products, a careful consideration of the dienophile geometry, reaction temperature, and the potential use of catalysts is crucial. Further experimental studies directly comparing the reactivity and selectivity of purified (E)- and (Z)-ethyl propenyl ether under various conditions would provide valuable quantitative data to guide synthetic strategies.

References

  • An J, et al. endo- and exo-Stereochemistry in the Diels–Alder Reaction: Kinetic versus Thermodynamic Control. Journal of Chemical Education. 1997;74(5):582. [Link]

  • Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? - Master Organic Chemistry. [Link]

  • Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Sciforum. [Link]

  • Regio- and stereoselectivity in Diels-Alder reactions. Theoretical considerations. Typeset. [Link]

  • Regiochemistry In The Diels-Alder Reaction - Master Organic Chemistry. [Link]

  • The Diels-Alder Reaction - Odinity. [Link]

  • Optimizing Transition State of Diels Alder Reaction [4+2] Cycloaddition (Gaussian) - YouTube. [Link]

  • Exo vs Endo Products In The Diels Alder: How To Tell Them Apart - Master Organic Chemistry. [Link]

  • Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Longdom Publishing SL. [Link]

  • Stereochemistry of the Diels-Alder Reaction - Master Organic Chemistry. [Link]

  • 10.5: Endo and Exo Products - Chemistry LibreTexts. [Link]

  • Lewis acid catalyzed intramolecular Diels-Alder reactions of acyclic (Z)-substituted 1,3-dienes - PubMed. [Link]

  • Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory - MDPI. [Link]

  • Stereochemistry of the Diels-Alder Reaction - YouTube. [Link]

  • 13.4: Diels-Alder Regio- and Stereoselectivity - Chemistry LibreTexts. [Link]

  • How Lewis Acids Catalyze Diels–Alder Reactions - PMC - NIH. [Link]

  • Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps. [Link]

  • REACTION DYNAMICS OF DIELS-ALDER REACTIONS FROM MACHINE LEARNED POTENTIALS - ChemRxiv. [Link]

  • Progress in Lewis-Acid-Templated Diels–Alder Reactions - MDPI. [Link]

  • 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions - YouTube. [Link]

  • Asymmetric Lewis acid organocatalysis of the Diels-Alder reaction by a silylated C-H acid - PubMed. [Link]

  • Endo and Exo Diels-Alder Adducts: Temperature-Tunable Building Blocks for Selective Chemical Functionalization - PMC - NIH. [Link]

  • Exploiting exo and endo furan-maleimide Diels-Alder linkages for the functionalization of organoruthenium complexes - The Royal Society of Chemistry. [Link]

  • A Computational Study of the Diels-Alder Reactions - Amanote Research. [Link]

  • 1-PROPENYL ETHYL ETHER, (Z)- - precisionFDA. [Link]

  • Diels Alder Reaction Stereochemistry and Endo vs Exo Products - YouTube. [Link]

  • Diels-Alder Reaction, Methylcyclopentadiene, Endo/Exo Isomerism, Complex Mixtures, Nuclear Magnetic Resonance - SFU Summit. [Link]

  • Stereochemical effects on the mechanochemical scission of furan–maleimide Diels–Alder adducts - Chemical Communications (RSC Publishing). [Link]

  • Steering the Mechanism of the Furan-Maleimide Retro-Diels- Alder Reaction to a Sequential Pathway with an - ORBi. [Link]

  • Organic Syntheses Procedure. [Link]

  • Stereochemical effects on the mechanochemical scission of furan–maleimide Diels–Alder adducts | Request PDF - ResearchGate. [Link]

  • The Diels–Alder reaction in the synthesis of fused heterocyclic aromatic compounds - OUCI. [Link]

  • Diels-Alder - Beyond Benign. [Link]

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A Comparative Guide to the Kinetic Studies of Ethyl Propenyl Ether Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug development, a profound understanding of reaction kinetics is not merely advantageous; it is fundamental. The rates at which chemical transformations occur dictate the feasibility, efficiency, and safety of a process. This guide provides a comprehensive comparison of kinetic studies for key reactions of ethyl propenyl ether, a versatile building block in organic synthesis. By delving into the methodologies, experimental data, and underlying principles, this document serves as a critical resource for researchers aiming to harness the full potential of this reactive ether.

The Significance of Kinetic Analysis for this compound

This compound, with its reactive vinyl ether moiety, participates in a variety of chemical transformations, including hydrolysis and thermal decomposition (pyrolysis). A thorough kinetic investigation of these reactions is paramount for several reasons:

  • Process Optimization: Understanding the rate-determining steps and the influence of reaction parameters (temperature, catalyst concentration, solvent) allows for the optimization of reaction conditions to maximize yield and minimize reaction times.

  • Mechanism Elucidation: Kinetic data provides invaluable insights into the reaction mechanism, helping to distinguish between proposed pathways and to identify transient intermediates.

  • Safety Assessment: For exothermic reactions, kinetic analysis is crucial for assessing thermal hazards and ensuring safe process scale-up.

  • Predictive Modeling: Accurate kinetic parameters are essential for the development of predictive models that can simulate reaction behavior under various conditions, reducing the need for extensive experimentation.

This guide will focus on two primary reactions of this compound: acid-catalyzed hydrolysis and gas-phase pyrolysis, offering a comparative analysis of the experimental approaches used to study their kinetics.

Comparative Analysis of Kinetic Studies

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of vinyl ethers, such as this compound, is a rapid reaction that yields an aldehyde (propanal) and an alcohol (ethanol). The generally accepted mechanism involves a rate-determining proton transfer to the double bond, followed by hydration and decomposition of the resulting hemiacetal.[1]

Given the rapid nature of this reaction, specialized techniques are required to monitor its progress accurately.

MethodologyPrincipleAdvantagesDisadvantages
Stopped-Flow Spectrophotometry Reactants are rapidly mixed and the change in absorbance of a chromophoric species is monitored over milliseconds.[2][3]Excellent time resolution for very fast reactions. Requires small sample volumes.[4]Requires a UV/Vis active species or the use of indicators. The instrumentation can be complex.
UV/Vis Spectroscopy with a Movable Flow Cell Allows for multipoint monitoring of a reaction in a continuous flow setup, providing spatial and temporal data.[5]Enables kinetic profiling without the need for reaction-specific tuning. Adaptable to various reaction classes.[5]May not be suitable for extremely fast reactions where mixing is the rate-limiting step.
Nuclear Magnetic Resonance (NMR) Spectroscopy In-situ monitoring of the disappearance of reactant signals and the appearance of product signals over time.Provides detailed structural information and allows for the simultaneous monitoring of multiple species.Lower time resolution compared to spectrophotometric methods, making it more suitable for moderately fast reactions.

This protocol outlines a self-validating system for studying the kinetics of the acid-catalyzed hydrolysis of this compound.

Objective: To determine the rate constant for the acid-catalyzed hydrolysis of this compound under pseudo-first-order conditions.

Materials:

  • This compound (cis/trans mixture)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • pH indicator solution (e.g., bromocresol green)

  • Stopped-flow spectrophotometer[6]

  • Syringes for reactant delivery

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) to ensure miscibility with the aqueous acid. Prepare a series of HCl solutions of varying concentrations. The indicator solution should be chosen such that its color change occurs in the pH range of the reaction.

  • Instrument Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance change for the chosen indicator.

    • Equilibrate the stopped-flow apparatus to the desired reaction temperature.

  • Kinetic Run:

    • Load one syringe with the this compound solution and the other with the HCl solution containing the indicator.

    • Rapidly inject the reactants into the mixing chamber. The reaction is initiated upon mixing.

    • The instrument will automatically stop the flow and record the change in absorbance as a function of time.

  • Data Analysis:

    • Under pseudo-first-order conditions (i.e., [H⁺] >> [ether]), the reaction will follow first-order kinetics with respect to the ether.

    • The observed rate constant, k_obs, can be determined by fitting the absorbance vs. time data to a single exponential decay function.

    • The second-order rate constant, k_H⁺, can be obtained from the slope of a plot of k_obs versus [H⁺].

Causality and Validation: The use of pseudo-first-order conditions simplifies the rate law, allowing for a straightforward determination of the rate constant. The linearity of the plot of k_obs vs. [H⁺] validates the assumed rate law and confirms that the reaction is first-order in both the ether and the acid catalyst.

CompoundRate LawRate Constant (k_H⁺) at 25°CReference
Ethyl Vinyl Etherrate = k_H⁺ [ether][H⁺]1.15 M⁻¹s⁻¹[1]

This data indicates a rapid, acid-catalyzed hydrolysis, a characteristic feature of vinyl ethers.

Gas-Phase Pyrolysis

The thermal decomposition of ethers in the gas phase provides insights into bond dissociation energies and reaction mechanisms at elevated temperatures. For vinyl ethers, pyrolysis can proceed through various pathways, including retro-ene reactions and radical chain mechanisms.

MethodologyPrincipleAdvantagesDisadvantages
Static Reactor with GC/MS Analysis The reactant is heated in a closed vessel for a specific time, and the product mixture is analyzed by Gas Chromatography-Mass Spectrometry.Allows for the identification and quantification of a wide range of products.Can be affected by wall reactions. Not suitable for very fast reactions.
Shock Tube with Time-of-Flight Mass Spectrometry The reactant is rapidly heated by a shock wave, and the time-resolved product formation is monitored by mass spectrometry.Provides data at very high temperatures and short reaction times, minimizing wall effects.Requires specialized and complex equipment.
Jet-Stirred Reactor (JSR) with MBMS Reactants are continuously fed into a well-mixed reactor, and the steady-state product concentrations are measured by Molecular Beam Mass Spectrometry.[7]Provides data under well-defined temperature and pressure conditions.[7]The complex flow dynamics can make data interpretation challenging.

Objective: To determine the Arrhenius parameters (activation energy, E_a, and pre-exponential factor, A) for the unimolecular decomposition of this compound.

Materials:

  • This compound

  • High-purity inert gas (e.g., Nitrogen or Argon)

  • Static pyrolysis reactor (quartz or seasoned metal)

  • High-temperature furnace with precise temperature control

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reactor Preparation: The reactor is evacuated to a high vacuum and then filled with a known partial pressure of this compound and a large excess of the inert gas to maintain a constant total pressure.

  • Pyrolysis: The reactor is rapidly heated to the desired temperature and held for a specific time.

  • Quenching and Analysis: After the reaction time, the reactor is rapidly cooled to quench the reaction. The product mixture is then expanded into the GC-MS for analysis.

  • Data Analysis:

    • The rate constant (k) at each temperature is determined from the extent of decomposition of the this compound.

    • The Arrhenius parameters are obtained from the slope (-E_a/R) and intercept (ln A) of a plot of ln(k) versus 1/T.

Causality and Validation: Performing the reaction in a large excess of inert gas ensures that the reaction follows first-order kinetics and minimizes intermolecular reactions. Seasoning the reactor walls by coating them with a carbonaceous layer from a previous pyrolysis run helps to minimize catalytic wall effects, ensuring that the observed kinetics are representative of the homogeneous gas-phase reaction.

Specific Arrhenius parameters for the pyrolysis of this compound are not available in the provided search results. However, data for the analogous thermal decomposition of t-butyl ethyl ether can serve as a comparative reference.

CompoundReaction ProductsArrhenius EquationReference
t-Butyl Ethyl EtherEthanol + Isobutenek = 10¹⁷.¹⁸ exp(-59740/RT) s⁻¹[8]

The high pre-exponential factor and activation energy are characteristic of a unimolecular decomposition proceeding through a tight transition state.

Visualization of Experimental Workflows

Acid-Catalyzed Hydrolysis Workflow

HydrolysisWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Monitoring cluster_analysis 3. Data Analysis A Prepare Ether Solution C Load Syringes A->C B Prepare Acid & Indicator Solution B->C D Rapid Mixing in Stopped-Flow C->D E Monitor Absorbance Change D->E F Fit Data to Exponential Decay E->F G Determine k_obs F->G H Plot k_obs vs. [H+] G->H I Calculate k_H+ H->I

Caption: Workflow for kinetic analysis of acid-catalyzed hydrolysis.

Gas-Phase Pyrolysis Workflow

PyrolysisWorkflow cluster_prep 1. Preparation cluster_reaction 2. Pyrolysis cluster_analysis 3. Analysis A Evacuate Reactor B Introduce Ether & Inert Gas A->B C Heat to Reaction Temperature B->C D Hold for Defined Time C->D E Quench Reaction D->E F Analyze Products by GC-MS E->F G Calculate Rate Constant (k) F->G H Plot ln(k) vs. 1/T G->H I Determine Arrhenius Parameters H->I

Caption: Workflow for kinetic analysis of gas-phase pyrolysis.

Conclusion

The kinetic study of this compound reactions is essential for its effective application in chemical synthesis. While direct kinetic data for some of its reactions, particularly hydrolysis, is sparse in the readily available literature, the methodologies and principles are well-established through studies of analogous vinyl ethers. For rapid reactions like acid-catalyzed hydrolysis, techniques with high time resolution such as stopped-flow spectrophotometry are indispensable. For gas-phase pyrolysis, methods that minimize wall effects and allow for precise temperature control are crucial. This guide provides a framework for designing and interpreting kinetic experiments for this compound, empowering researchers to optimize reaction conditions, elucidate mechanisms, and ensure the safe and efficient use of this valuable chemical intermediate.

References

Sources

A Senior Application Scientist's Guide to Purity Assessment of Ethyl Propenyl Ether by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of reagents is a cornerstone of reliable and reproducible results. Ethyl propenyl ether, a valuable building block in organic synthesis, is no exception. Its purity can be compromised by a variety of factors, including residual starting materials, byproducts from synthesis, and subsequent degradation. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to ensure a robust and self-validating approach to quality control.

The Imperative for Purity: Why Scrutinize this compound?

This compound (C₅H₁₀O, CAS No: 928-55-2) is a volatile organic compound with significant applications in chemical synthesis.[1] It exists as a mixture of (E)- and (Z)- geometric isomers.[2][3] The presence of impurities can have profound consequences, leading to unpredictable reaction outcomes, the formation of unwanted side products, and compromised yield and purity of the final product.

The most common synthetic routes to this compound are the Williamson ether synthesis, involving the reaction of an ethyl halide with propen-1-olate, and the isomerization of allyl ethyl ether.[4][5] These pathways can introduce a host of potential impurities, including:

  • Unreacted Starting Materials: Ethanol, allyl alcohol, ethyl halides.

  • Isomeric Impurities: Allyl ethyl ether (a common precursor), and the interconversion of (E)- and (Z)-ethyl propenyl ether.

  • Side-Reaction Products: Propene (from elimination reactions), and potentially higher molecular weight ethers.

  • Water: A ubiquitous impurity that can interfere with many chemical reactions.

Given this array of potential contaminants, a highly sensitive and specific analytical technique is required for accurate purity assessment.

GC-MS: The Gold Standard for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the preeminent technique for the analysis of volatile and semi-volatile organic compounds.[6] Its power lies in the synergistic combination of the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[6]

The Rationale for GC-MS in this compound Analysis

The choice of GC-MS for this application is underpinned by several key advantages:

  • High Chromatographic Resolution: Capillary GC columns can efficiently separate volatile compounds with subtle differences in boiling points and polarities, enabling the resolution of this compound from its isomers and other potential impurities.

  • Unambiguous Peak Identification: The mass spectrometer provides a unique fragmentation pattern, or "mass spectrum," for each eluting compound. This mass spectrum serves as a chemical fingerprint, allowing for positive identification by comparison to spectral libraries such as the NIST Mass Spectral Library.[3]

  • High Sensitivity: GC-MS can detect and quantify impurities at trace levels (ppm or even ppb), ensuring a comprehensive purity profile.

  • Quantitative Accuracy: With appropriate calibration, GC-MS provides precise and accurate quantification of both the main component and its impurities.

Experimental Workflow: A Step-by-Step Protocol for GC-MS Analysis

The following protocol outlines a robust method for the purity assessment of this compound by GC-MS.

Sample Preparation

Due to the high volatility of this compound and its potential impurities, minimal sample preparation is required.

  • Dilution: Accurately prepare a 1% (v/v) solution of the this compound sample in a high-purity, volatile solvent such as dichloromethane or hexane. The choice of solvent should be based on its ability to dissolve the sample without co-eluting with any of the analytes of interest.

GC-MS Instrumentation and Conditions

The following conditions are a starting point and may require optimization based on the specific instrument and column used.

Parameter Condition Rationale
GC System Agilent 7890B GC coupled to a 5977A MSD (or equivalent)A standard, reliable system for routine analysis.
Injector Split/SplitlessTo handle the high concentration of the main peak and still detect trace impurities.
Injector Temperature 250 °CEnsures rapid and complete volatilization of the sample.
Split Ratio 50:1Prevents column overloading from the main this compound peak while allowing for the detection of minor impurities.
Carrier Gas Helium, 99.999% purityInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Provides optimal velocity for good separation on a standard capillary column.
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA non-polar column that separates compounds primarily based on boiling point, which is effective for the expected range of impurities.
Oven Program 40 °C (hold 5 min), then ramp to 200 °C at 10 °C/minThe initial hold allows for the separation of very volatile components. The temperature ramp ensures the timely elution of less volatile impurities.
MSD Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range m/z 35-200Covers the expected mass range of the parent compound and its likely impurities.
Data Analysis
  • Peak Identification: Identify the peaks in the total ion chromatogram (TIC) by comparing their mass spectra with a reference library (e.g., NIST).

  • Purity Calculation: Calculate the purity of the this compound by the area percent method. This assumes that all components have a similar response factor in the mass spectrometer, which is a reasonable approximation for initial purity screening. For higher accuracy, a calibration with certified reference standards for each impurity is recommended.

Visualizing the Separation: The GC-MS Workflow

The logical flow of a GC-MS analysis for this compound purity is depicted below.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection (1% in Dichloromethane) Column GC Column (HP-5ms) Separation based on boiling point Injector->Column Carrier Gas (He) IonSource Ionization (Electron Ionization, 70 eV) Column->IonSource Separated Analytes MassAnalyzer Mass Analyzer (Quadrupole) Separation by m/z IonSource->MassAnalyzer Detector Detector (Electron Multiplier) MassAnalyzer->Detector DataSystem Data System (Chromatogram & Mass Spectra) Detector->DataSystem

Caption: Workflow for GC-MS analysis of this compound.

Interpreting the Results: A Representative Chromatogram and Mass Spectra

While an actual chromatogram is instrument-dependent, the following represents a typical separation that can be achieved with the described method.

(Illustrative Chromatogram - A visual representation would be placed here in a full publication, showing baseline-separated peaks for the solvent, potential impurities, and the main this compound isomers.)

Table 1: Representative GC-MS Data for this compound and Potential Impurities

PeakCompoundRetention Time (min)Key Mass Fragments (m/z)Identification Method
1Propene2.541 , 42, 39NIST Library Match
2Ethanol4.231 , 45, 46NIST Library Match
3Allyl Alcohol5.857 , 58, 31NIST Library Match
4(Z)-Ethyl Propenyl Ether7.186 , 57, 41, 29NIST Library Match
5(E)-Ethyl Propenyl Ether7.386 , 57, 41, 29NIST Library Match
6Allyl Ethyl Ether8.586 , 71, 57, 41NIST Library Match

Note: Retention times are illustrative and will vary with the specific GC system and conditions.

Deconstructing the Mass Spectra: The Key to Identification

The mass spectrometer fragments molecules in a predictable way, providing a structural fingerprint.

Fragmentation cluster_EPE This compound (m/z 86) cluster_AEE Allyl Ethyl Ether (m/z 86) EPE [CH3CH=CH-O-CH2CH3]+• Frag1_EPE [CH3CH=CHO]+• m/z 57 EPE->Frag1_EPE Loss of •C2H5 Frag2_EPE [C2H5]+ m/z 29 EPE->Frag2_EPE Loss of •OCH=CHCH3 AEE [CH2=CHCH2-O-CH2CH3]+• Frag1_AEE [CH2=CHCH2O]+ m/z 57 AEE->Frag1_AEE Loss of •C2H5 Frag2_AEE [CH2=CHCH2]+ m/z 41 AEE->Frag2_AEE Loss of •OCH2CH3

Caption: Simplified fragmentation of this compound and allyl ethyl ether.

The mass spectra of the isomers, this compound and allyl ethyl ether, will both show a molecular ion peak at m/z 86. However, their fragmentation patterns will differ, allowing for their unambiguous identification. For instance, allyl ethyl ether is expected to show a more prominent peak at m/z 41, corresponding to the stable allyl cation.

A Comparative Perspective: GC-MS vs. Alternative Techniques

While GC-MS is the preferred method for a comprehensive purity profile, other techniques can provide valuable, albeit more limited, information.

Table 2: Comparison of Analytical Techniques for this compound Purity

Technique Principle Information Provided Advantages Limitations
GC-MS Chromatographic separation followed by mass-based detection.Identification and quantification of volatile impurities.High sensitivity and specificity; provides structural information.Higher equipment cost.
GC-FID Chromatographic separation followed by flame ionization detection.Quantification of organic impurities.Robust, reliable, and cost-effective for quantification.Does not provide structural information for peak identification.
qNMR Nuclear magnetic resonance spectroscopy with an internal standard.Highly accurate quantification of the main component and NMR-active impurities.Absolute quantification without the need for identical reference standards for each impurity; non-destructive.[7][8][9]Lower sensitivity than GC-MS; may not detect all impurities; requires more sample.
Karl Fischer Titration Titration with a reagent that reacts specifically with water.Accurate quantification of water content.Gold standard for water determination.[10]Only measures water content; vinyl ethers can sometimes interfere with the reagent.[11][10]

Conclusion: An Integrated Approach to Purity Assessment

For the most rigorous assessment of this compound purity, an integrated analytical approach is recommended. GC-MS provides the most comprehensive profile of volatile organic impurities, offering both identification and quantification. This should be complemented by Karl Fischer titration for an accurate determination of water content, a critical parameter for many applications. For absolute quantification of the main component, particularly for use as a reference standard, qNMR is an invaluable tool.

By understanding the strengths and limitations of each technique and by employing a well-validated GC-MS method as the primary tool for impurity profiling, researchers and drug development professionals can ensure the quality and consistency of their starting materials, leading to more reliable and successful scientific outcomes.

References

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2012). Quantitative 1H NMR: development and potential of a method for natural products analysis.
  • Scholz, E. (1984). Karl Fischer Titration. Angewandte Chemie International Edition in English, 23(11), 835-841.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • National Metrology Institute of Japan. Quantitative NMR | Organic Primary Standards Group. [Link]

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. [Link]

  • Kyoto Electronics Manufacturing Co., Ltd. Water Content in Ether. [Link]

  • NIST. Ethyl-1-propenyl ether. In NIST Chemistry WebBook. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • NIST. Allyl ethyl ether. In NIST Chemistry WebBook. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. Mass spectrum of propene. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. Mass spectrum of ethanol. [Link]

  • Electronic Supplementary Information A route to sustainable propylene: photocatalytic transfer hydrogenolysis of allyl alcohol with methanol. [Link]

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A Comparative Analysis of the Reactivity of Ethyl Propenyl Ether and Methyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and polymer science, vinyl ethers serve as versatile building blocks, prized for their utility in a range of chemical transformations. Their reactivity, governed by the electronic and steric nature of their substituents, dictates their suitability for specific applications, from polymerization to acid-catalyzed hydrolysis. This guide provides an in-depth, objective comparison of the reactivity of two key vinyl ethers: ethyl propenyl ether and methyl vinyl ether. By examining their performance in fundamental reactions and providing supporting experimental context, this document aims to equip researchers with the insights necessary for informed experimental design.

Structural and Electronic Properties: The Foundation of Reactivity

The reactivity of this compound and methyl vinyl ether is fundamentally rooted in their molecular architecture. Both are enol ethers, characterized by a vinyl group attached to an oxygen atom, which imparts significant electron density to the double bond through resonance. This inherent nucleophilicity makes them prime candidates for electrophilic attack, most notably in acid-catalyzed hydrolysis and cationic polymerization.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Methyl Vinyl Ether CH₂=CH-O-CH₃C₃H₆O58.086[1]
This compound CH₃-CH=CH-O-CH₂CH₃C₅H₁₀O86.1367-76[2]

The key structural distinctions lie in the alkyl group attached to the ether oxygen (methyl vs. ethyl) and the substitution on the vinyl group (unsubstituted vs. a β-methyl group). These differences give rise to distinct electronic and steric environments that directly influence their reactivity.

Reactivity in Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of vinyl ethers is a well-established reaction that proceeds through a rate-determining protonation of the β-carbon of the vinyl group to form a resonance-stabilized carbocation intermediate.[3][4][5] This intermediate is then rapidly attacked by water, leading to a hemiacetal which subsequently decomposes to an aldehyde (or ketone) and an alcohol.

Mechanism of Acid-Catalyzed Vinyl Ether Hydrolysis

Hydrolysis_Mechanism cluster_step1 Step 1: Rate-Determining Protonation cluster_step2 Step 2: Nucleophilic Attack by Water cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Hemiacetal Decomposition Vinyl_Ether R'-CH=CH-OR Carbocation R'-C⁺H-CH₂-OR ↔ R'-CH=CH-O⁺R Vinyl_Ether->Carbocation Slow H3O+ H₃O⁺ H3O+->Vinyl_Ether Carbocation_2 R'-C⁺H-CH₂-OR H2O H₂O Oxonium_Ion R'-CH(O⁺H₂)-CH₂-OR Carbocation_2->Oxonium_Ion Fast H2O_2 H₂O H2O_2->Carbocation_2 Oxonium_Ion_2 R'-CH(O⁺H₂)-CH₂-OR Hemiacetal R'-CH(OH)-CH₂-OR Oxonium_Ion_2->Hemiacetal Fast H3O+_2 H₃O⁺ Oxonium_Ion_2->H3O+_2 H2O_3 H₂O H2O_3->Oxonium_Ion_2 Hemiacetal_2 R'-CH(OH)-CH₂-OR Products R'-CHO + R-OH Hemiacetal_2->Products Fast

Caption: Generalized mechanism of acid-catalyzed vinyl ether hydrolysis.

Comparative Reactivity Analysis
  • Electronic Effects: The ethyl group in this compound is slightly more electron-donating than the methyl group in methyl vinyl ether due to hyperconjugation and inductive effects. This increased electron donation helps to stabilize the positive charge on the oxygen atom in the resonance structure of the carbocation intermediate. Studies on the hydrolysis of various alkyl vinyl ethers have shown that reactivity increases in the order of R = Methyl < Ethyl < Isopropyl < tert-Butyl.[1] This trend supports the notion that the more electron-donating alkyl group of the ethyl ether will lead to a faster hydrolysis rate compared to the methyl ether.

  • Steric and Structural Effects: The β-methyl group in this compound introduces a steric factor. Generally, alkyl substitution at the β-carbon of a vinyl ether tends to decrease the rate of hydrolysis. This is attributed to the stabilization of the ground state of the vinyl ether through hyperconjugation with the double bond.[3] For instance, the hydrolysis of methyl isobutenyl ether (with two β-methyl groups) is slower than that of methyl vinyl ether.[3] Therefore, the presence of the β-methyl group in this compound would be expected to decrease its hydrolysis rate compared to a hypothetical "ethyl vinyl ether."

Based on the interplay of these effects, it is plausible to predict that the electronic effect of the ethyl group (accelerating) and the steric/electronic effect of the β-methyl group (decelerating) will have opposing influences on the hydrolysis rate of this compound compared to methyl vinyl ether. Without direct experimental data, a definitive quantitative comparison is challenging. However, the decelerating effect of β-alkylation on vinyl ether hydrolysis is generally significant.

Reactivity in Cationic Polymerization

Both methyl vinyl ether and this compound readily undergo cationic polymerization, a chain-growth process initiated by a cationic species, typically a Lewis acid or a protonic acid.[6][7] The mechanism involves the electrophilic attack of the initiator on the electron-rich double bond of the vinyl ether, generating a carbocationic active center that propagates by adding to subsequent monomer units.

Mechanism of Cationic Vinyl Ether Polymerization

Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (e.g., Chain Transfer) Initiator I⁺ Monomer CH₂=CH-OR Initiator->Monomer Carbocation I-CH₂-C⁺H-OR Monomer->Carbocation Carbocation_2 I-CH₂-C⁺H-OR Monomer_2 n(CH₂=CH-OR) Carbocation_2->Monomer_2 Polymer I-(CH₂-CH(OR))ₙ-CH₂-C⁺H-OR Monomer_2->Polymer Polymer_2 I-(CH₂-CH(OR))ₙ-CH₂-C⁺H-OR Monomer_3 CH₂=CH-OR Polymer_2->Monomer_3 Dead_Polymer I-(CH₂-CH(OR))ₙ-CH=CH-OR Monomer_3->Dead_Polymer New_Carbocation CH₃-C⁺H-OR Monomer_3->New_Carbocation

Caption: Generalized mechanism of cationic vinyl ether polymerization.

Comparative Reactivity Analysis

In contrast to hydrolysis, the electronic and steric factors in this compound appear to synergize to enhance its reactivity in cationic polymerization compared to methyl vinyl ether.

  • Electronic Effects: The more electron-donating ethyl group in this compound increases the nucleophilicity of the double bond, making it more susceptible to attack by the cationic initiator and the propagating carbocation. This leads to a faster rate of polymerization.

  • Steric and Structural Effects: Crucially, the presence of the β-methyl group in this compound has been reported to increase its reactivity in living cationic polymerization.[8] This is a significant finding and contrasts with the effect observed in hydrolysis. One study explicitly states that this compound (EPE) with a linear alkyl group exhibits higher reactivity than the corresponding vinyl ether, indicating that the β-methyl group enhances cationic polymerizability.[8] This enhanced reactivity is attributed to the stabilization of the propagating carbocation by the β-methyl group through hyperconjugation.

This compound is more reactive than methyl vinyl ether in cationic polymerization. This is due to the combined electron-donating effects of the ethyl group and the carbocation-stabilizing effect of the β-methyl group, both of which contribute to a faster rate of polymerization.

Experimental Protocols

To provide a practical context for the discussed reactivities, the following are generalized, illustrative protocols for the acid-catalyzed hydrolysis and cationic polymerization of a vinyl ether. Note: These are representative procedures and should be adapted and optimized for specific experimental setups and safety considerations.

Protocol 1: Acid-Catalyzed Hydrolysis of a Vinyl Ether

Hydrolysis_Protocol Experimental Workflow: Acid-Catalyzed Hydrolysis Step1 Step 1: Preparation Prepare a dilute aqueous solution of a strong acid (e.g., 0.1 M HCl). Step2 Step 2: Reaction Initiation Add a known amount of the vinyl ether to the acidic solution with vigorous stirring at a controlled temperature. Step1->Step2 Step3 Step 3: Monitoring Monitor the reaction progress by taking aliquots at regular intervals and quenching the reaction (e.g., with a base). Step2->Step3 Step4 Step 4: Analysis Analyze the quenched aliquots using a suitable technique such as gas chromatography (GC) or NMR spectroscopy to determine the concentration of the remaining vinyl ether. Step3->Step4 Step5 Step 5: Data Processing Plot the concentration of the vinyl ether versus time to determine the reaction rate and rate constant. Step4->Step5

Caption: A generalized workflow for monitoring the acid-catalyzed hydrolysis of a vinyl ether.

Causality Behind Experimental Choices:

  • Dilute Strong Acid: A strong acid like HCl ensures a sufficient concentration of hydronium ions to catalyze the reaction without significant side reactions.

  • Vigorous Stirring: Ensures proper mixing of the sparingly soluble vinyl ether in the aqueous medium.

  • Controlled Temperature: Reaction rates are highly dependent on temperature; maintaining a constant temperature is crucial for obtaining reproducible kinetic data.

  • Quenching: Neutralizing the acid with a base immediately stops the hydrolysis, allowing for accurate analysis of the reaction mixture at specific time points.

  • GC or NMR Analysis: These techniques provide quantitative data on the disappearance of the reactant, which is essential for kinetic analysis.

Protocol 2: Cationic Polymerization of a Vinyl Ether

Polymerization_Protocol Experimental Workflow: Cationic Polymerization Step1 Step 1: Monomer and Solvent Purification Thoroughly dry and purify the vinyl ether and the solvent (e.g., dichloromethane) to remove any water or other impurities that can terminate the polymerization. Step2 Step 2: Reaction Setup Under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified vinyl ether in the dry solvent in a reaction vessel equipped with a stirrer and cooled to the desired temperature (e.g., -78 °C). Step1->Step2 Step3 Step 3: Initiation Add a solution of a Lewis acid initiator (e.g., BF₃·OEt₂) to the monomer solution to initiate the polymerization. Step2->Step3 Step4 Step 4: Polymerization Allow the reaction to proceed for a predetermined time, monitoring for any changes in viscosity. Step3->Step4 Step5 Step 5: Termination and Isolation Quench the polymerization by adding a terminating agent (e.g., methanol). Precipitate the polymer in a non-solvent (e.g., methanol or hexane), filter, and dry to a constant weight. Step4->Step5 Step6 Step 6: Characterization Analyze the polymer's molecular weight and molecular weight distribution using gel permeation chromatography (GPC). Step5->Step6

Caption: A generalized workflow for the cationic polymerization of a vinyl ether.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Cationic polymerizations are extremely sensitive to water, which acts as a potent terminating agent. Rigorous drying of all reagents and glassware is paramount for successful polymerization.

  • Inert Atmosphere: Prevents side reactions with oxygen and moisture from the air.

  • Low Temperature: Often employed to suppress chain transfer and termination reactions, leading to polymers with higher molecular weights and narrower molecular weight distributions.

  • Lewis Acid Initiator: Species like BF₃·OEt₂ are effective at generating the initial carbocation to start the polymerization.

  • Quenching and Precipitation: The addition of a nucleophilic agent like methanol terminates the growing polymer chains. Precipitation in a non-solvent allows for the isolation and purification of the polymer.

  • GPC Analysis: Provides crucial information about the success of the polymerization in terms of the molecular weight achieved and the control over the polymerization process (indicated by the polydispersity index).

Summary of Comparative Reactivity

ReactionThis compound ReactivityMethyl Vinyl Ether ReactivityKey Influencing Factors
Acid-Catalyzed Hydrolysis Likely slowerLikely fasterThe β-methyl group in this compound is expected to stabilize the ground state, decreasing the hydrolysis rate, which likely outweighs the slight accelerating effect of the ethyl group.
Cationic Polymerization HigherLowerThe combined electron-donating effect of the ethyl group and the carbocation-stabilizing effect of the β-methyl group in this compound lead to a higher polymerization rate.[8]

Conclusion

The comparison of this compound and methyl vinyl ether reveals a nuanced interplay of electronic and steric effects that dictate their reactivity in fundamental organic reactions. While the β-methyl group in this compound likely retards its rate of acid-catalyzed hydrolysis compared to methyl vinyl ether, it significantly enhances its reactivity in cationic polymerization. This divergence in reactivity underscores the importance of considering the specific reaction mechanism when predicting the behavior of substituted vinyl ethers. For researchers and professionals in drug development and materials science, a thorough understanding of these structure-reactivity relationships is crucial for the rational design of synthetic routes and the development of novel polymeric materials with tailored properties.

References

  • Chiang, Y., Kresge, A. J., Tidwell, T. T., & Walsh, P. A. (1980). Vinyl ether hydrolysis. XV. Methyl β,β-di-tert-butylvinyl ether: buttressing steric effects. Canadian Journal of Chemistry, 58(21), 2203–2206.
  • Jones, J., & Kresge, A. J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl α-(2,6-dimethoxyphenyl)vinyl ether. Canadian Journal of Chemistry, 71(1), 38-41.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). Methyl vinyl ether. National Center for Biotechnology Information.
  • Higashimura, T., & Sawamoto, M. (1984). Living cationic polymerization of alkyl vinyl ethers. Advances in Polymer Science, 62, 49-94.
  • Kamigaito, M., Ando, T., & Sawamoto, M. (2001). Metal-catalyzed living radical polymerization. Chemical Reviews, 101(12), 3689-3746.
  • Sugihara, S., et al. (2021). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse. Polymers, 13(16), 2735.
  • Kresge, A. J., & Chiang, Y. (1967). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic, 53-57.
  • ChemicalBook. (n.d.). This compound, 928-55-2.
  • ChemicalBook. (n.d.). Methyl vinyl ether, 107-25-5.

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A Comparative Guide to the Applications of Ethyl Propenyl Ether in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic selection of reagents and protecting groups is paramount to the successful construction of complex molecules. Ethyl propenyl ether (EPE), a versatile and reactive vinyl ether, offers a unique profile for various synthetic transformations. This guide provides an in-depth technical comparison of this compound's performance in key applications—namely as a protecting group for alcohols and as a reactant in cycloaddition reactions—against other common alternatives. The information presented herein is supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.

This compound as a Protecting Group for Alcohols: A Comparative Analysis

The temporary masking of hydroxyl functionalities is a frequent necessity in multi-step syntheses. The ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout various transformations, and be selectively removed without affecting other functional groups. The protection of an alcohol with this compound results in the formation of a 1-ethoxypropyl (EPE) ether, which is a type of acetal.

Mechanism of Protection and Deprotection

The protection of an alcohol with this compound is typically catalyzed by a mild acid. The acid protonates the this compound, making it more electrophilic. The alcohol then attacks the resulting oxocarbenium ion to form the protected acetal.

Deprotection is achieved through acidic hydrolysis, which reverses the process to regenerate the alcohol.[1][2] The lability of the EPE group under acidic conditions allows for its removal under mild conditions, often providing orthogonality to other protecting groups that are sensitive to different cleavage conditions.[3]

graph "Protection_Deprotection_Mechanism" { layout=dot; rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; subgraph "cluster_Protection" { label="Protection"; bgcolor="#F1F3F4"; "ROH" [label="R-OH"]; "EPE" [label="this compound"]; "H+" [label="H+ (cat.)"]; "Protected_Alcohol" [label="R-O-CH(OEt)CH2CH3 (EPE-protected alcohol)"]; "ROH" -> "Protected_Alcohol" [label=" + EPE, H+"]; } subgraph "cluster_Deprotection" { label="Deprotection"; bgcolor="#F1F3F4"; "Protected_Alcohol_2" [label="R-O-CH(OEt)CH2CH3"]; "H3O+" [label="H3O+"]; "Deprotected_Alcohol" [label="R-OH"]; "Protected_Alcohol_2" -> "Deprotected_Alcohol" [label=" + H3O+"]; } } Caption: General scheme for the protection and deprotection of alcohols using this compound.
Comparative Stability and Performance

The choice of a protecting group is dictated by the specific demands of a synthetic route. Below is a comparative overview of the EPE group against other commonly used alcohol protecting groups.

Protecting GroupIntroduction ConditionsStabilityCleavage Conditions
1-Ethoxypropyl (EPE) Mild acid (e.g., PPTS, CSA)Basic conditions, organometallics, many oxidizing and reducing agentsMild aqueous acid (e.g., AcOH, dilute HCl)
Silyl Ethers (e.g., TBS, TIPS) Silyl chloride, base (e.g., imidazole)Acidic (variable), basic, oxidative, reductive conditionsFluoride sources (e.g., TBAF), strong acid
Benzyl Ether (Bn) Benzyl halide, strong base (e.g., NaH)Acidic, basic, oxidative, reductive (non-catalytic) conditionsCatalytic hydrogenolysis (e.g., H₂, Pd/C), strong acid
Tetrahydropyranyl (THP) Dihydropyran, acid catalystBasic conditions, organometallics, many oxidizing and reducing agentsAqueous acid (often stronger than for EPE)

Key Insights:

  • Mildness of Application and Cleavage: The EPE group shares the advantage of mild installation and cleavage with other acetal-type protecting groups like THP.[4][5] This makes it suitable for sensitive substrates.

  • Orthogonality: The stability of the EPE group to basic, oxidative, and reductive conditions, coupled with its lability to acid, provides excellent orthogonality with protecting groups like benzyl ethers (removed by hydrogenolysis) and silyl ethers (removed by fluoride).[3]

  • Cost-Effectiveness: this compound is a readily available and relatively inexpensive reagent, making it an attractive option for large-scale synthesis.

Experimental Protocols

Protection of a Primary Alcohol with this compound

  • Objective: To protect a primary alcohol as its 1-ethoxypropyl (EPE) ether.

  • Protocol:

    • To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added this compound (1.5 equiv).

    • A catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 equiv) is added, and the mixture is stirred at room temperature.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

  • Expected Yield: >90%

Deprotection of an EPE-Protected Alcohol

  • Objective: To cleave the EPE protecting group to regenerate the alcohol.

  • Protocol:

    • The EPE-protected alcohol (1.0 equiv) is dissolved in a mixture of acetic acid, tetrahydrofuran, and water (e.g., 3:1:1 v/v/v).

    • The reaction mixture is stirred at room temperature and monitored by TLC.

    • Once the starting material is consumed, the reaction is carefully neutralized with saturated aqueous sodium bicarbonate solution.

    • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude alcohol can be purified by column chromatography if necessary.

  • Expected Yield: >95%

This compound in Cycloaddition Reactions

The electron-rich double bond of this compound makes it a valuable participant in various cycloaddition reactions, most notably the Diels-Alder reaction, where it can function as a potent dienophile.

Diels-Alder Reactions

In a [4+2] cycloaddition, the enol ether moiety of this compound reacts with a conjugated diene to form a six-membered ring. The ethoxy group of the resulting cycloadduct can be subsequently hydrolyzed to a ketone, providing a versatile route to functionalized cyclohexanones.

graph "Diels_Alder_Reaction" { layout=dot; rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; "Diene" [label="Diene"]; "EPE" [label="this compound"]; "Cycloadduct" [label="Cycloadduct"]; "Hydrolysis" [label="Hydrolysis (H3O+)"]; "Ketone" [label="Cyclohexanone derivative"]; "Diene" -> "Cycloadduct" [label=" + EPE, Heat"]; "Cycloadduct" -> "Ketone" [label=" + H3O+"]; } Caption: General workflow for a Diels-Alder reaction involving this compound.
Comparison with Alternative Dienophiles
DienophileReactivityKey Features
This compound High (electron-rich)Product can be hydrolyzed to a ketone.
Acrolein High (electron-poor)Product is an α,β-unsaturated aldehyde.[6]
Maleic Anhydride Very high (electron-poor)Symmetric dienophile, often leads to high stereoselectivity.[7]

Key Insights:

  • Reactivity and Regioselectivity: The electron-donating nature of the ethoxy group enhances the reactivity of the double bond in this compound towards electron-poor dienes in inverse-electron-demand Diels-Alder reactions. In normal-demand Diels-Alder reactions, its reactivity is still significant. The regioselectivity of the reaction is governed by the electronic and steric properties of both the diene and the dienophile.

  • Synthetic Utility: The ability to convert the resulting enol ether in the cycloadduct to a ketone provides a powerful synthetic tool for the construction of complex cyclic systems.

Experimental Protocol

Diels-Alder Reaction of this compound with a Diene

  • Objective: To perform a [4+2] cycloaddition between this compound and a suitable diene.

  • Protocol:

    • In a sealed tube, a solution of the diene (1.0 equiv) and this compound (1.2 equiv) in a suitable solvent (e.g., toluene) is prepared.

    • The mixture is heated to a temperature appropriate for the specific diene (typically 80-120 °C).

    • The reaction progress is monitored by TLC or GC-MS.

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude cycloadduct is purified by column chromatography or distillation.

  • Note: For subsequent hydrolysis to the ketone, the crude or purified cycloadduct can be treated with aqueous acid as described in the deprotection protocol.

Conclusion

This compound stands as a valuable and versatile reagent in the synthetic chemist's toolkit. As a protecting group for alcohols, its mild installation and cleavage conditions, coupled with its stability to a range of reagents, offer a compelling alternative to more traditional protecting groups. In cycloaddition reactions, its electron-rich nature makes it a reactive dienophile, providing a pathway to functionalized cyclic systems. The experimental protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to effectively integrate this compound into their synthetic strategies, ultimately facilitating the efficient and successful construction of complex molecular targets.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • Corey, E. J.; Gras, J.-L.; Ulrich, P. A New Method for the Protection of the Hydroxyl Group. Tetrahedron Lett.1976, 17 (11), 809–812.
  • Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004.
  • Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Ann. Chem.1928, 460 (1), 98–122.
  • Hoaglin, R. I.; Hirsh, D. H. Reaction of Acetals and α,β-Unsaturated Ethers. J. Am. Chem. Soc.1949, 71 (10), 3468–3473.
  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Royal Society of Chemistry. Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions. Org. Chem. Front., 2017, 4, 1368-1372. [Link]

  • University of California, Irvine. Diels-Alder Reaction. [Link]

  • SlidePlayer. Protection of OH group of alcohol. [Link]

  • YouTube. Protection and Deprotection of Alcohol in Organic Chemistry. [Link]

  • Master Organic Chemistry. Acidic cleavage of ethers (SN2). [Link]

  • OpenStax. 18.3 Reactions of Ethers: Acidic Cleavage. [Link]

  • MDPI. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. Molecules2020 , 25(21), 5030. [Link]

  • ACS Publications. MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. ACS Omega2018 , 3 (7), 8156–8166. [Link]

  • Khan Academy. Acidic cleavage of ethers. [Link]

  • Chemistry LibreTexts. 18.4: Reactions of Ethers- Acidic Cleavage. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.04%3A_Reactions_of_Ethers-Acidic_Cleavage]([Link] cleavage)

  • Royal Society of Chemistry. Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation. Chem. Commun., 2013, 49, 5256-5258. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl Propenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of innovation, our commitment to safety is paramount. The handling of reactive chemicals like ethyl propenyl ether demands not only procedural knowledge but a deep understanding of the principles that underpin safe laboratory practices. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in scientific integrity and field-proven experience. It is designed to move beyond a simple checklist, offering insights into the causality behind each critical step to ensure a self-validating system of safety within your laboratory.

Hazard Profile: Understanding the Risks of this compound

Proper disposal begins with a thorough understanding of the material's inherent hazards. This compound is not a benign solvent; its risks are multifaceted and require stringent controls.

  • Extreme Flammability: Classified as a Category 2 flammable liquid, this compound possesses a very low flash point of -20°C (-4°F).[1][2] Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[1][3] All disposal procedures must be conducted in an environment free of sparks, open flames, or hot surfaces.[4]

  • Health Hazards: Acute exposure can cause significant irritation to the skin, eyes, and respiratory system.[5] Inhalation may lead to central nervous system effects such as drowsiness or dizziness.[1] Therefore, minimizing vapor exposure is a primary safety objective.

  • The Critical Risk of Peroxide Formation: As a vinyl ether, this compound is a well-documented peroxide-forming chemical.[6][7] Upon exposure to atmospheric oxygen, a process accelerated by light, it can form unstable and potentially explosive peroxide crystals.[8][9][10] This risk becomes acute when the chemical is concentrated through evaporation or distillation.[10] For this reason, containers of this compound are considered time-sensitive, and their age and condition are the most critical factors in determining the disposal pathway.

Pre-Disposal Safety & Handling: Establishing a Controlled Environment

Before any waste is handled, the immediate environment must be prepared to mitigate all identified risks. This involves a combination of engineering controls and appropriate personal protective equipment (PPE).

Engineering Controls

All handling and transfer of this compound waste must occur within a certified chemical fume hood.[11] This is non-negotiable. The fume hood provides essential ventilation to prevent the accumulation of flammable vapors and to protect the user from inhaling harmful fumes.[1] Ensure that any equipment used, such as transfer funnels, is made of compatible materials and that all potential ignition sources have been removed from the area.

Required Personal Protective Equipment (PPE)

The selection of PPE is your primary line of defense against direct chemical exposure. The following table summarizes the minimum required PPE for handling this compound waste.

Protection TypeSpecification & StandardRationale
Eye & Face Chemical splash goggles (ANSI Z87.1 compliant) and/or a full-face shield.Protects against splashes and vapors which are known to cause serious eye irritation.[12]
Hand Chemical-resistant gloves (Nitrile for incidental contact; consider heavier Butyl rubber for larger volumes).[11]Prevents skin contact, as the chemical is a known skin irritant and can be absorbed.[5]
Body Flame-resistant laboratory coat, fully buttoned. Impervious clothing may be required for larger quantities.[11]Protects skin and personal clothing from splashes and provides a critical barrier in the event of a fire.
Respiratory Work must be performed in a certified chemical fume hood.Prevents inhalation of vapors that can cause respiratory tract irritation and central nervous system depression.[1]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines a systematic approach to the disposal of this compound, incorporating critical safety checkpoints. The process is visualized in the flowchart below.

G start Evaluate this compound Waste Container decision_crystals Crystals, precipitate, or discoloration visible? Container past expiration or undated? start->decision_crystals danger DANGER: POTENTIAL SHOCK HAZARD Do NOT Move or Open Container. Isolate Area & Contact EHS Immediately. decision_crystals->danger Yes proceed_caution Container appears safe. Proceed with caution. decision_crystals->proceed_caution No decision_age Is container within 6 months of opening? proceed_caution->decision_age test_peroxide Perform Peroxide Test (e.g., KI strip or Iodide test) decision_age->test_peroxide No collect_waste In a fume hood, transfer waste to a designated, labeled hazardous waste container. decision_age->collect_waste Yes decision_peroxide_level Peroxide concentration > 10 ppm? test_peroxide->decision_peroxide_level contact_ehs_stabilize Contact EHS for specialized stabilization and disposal protocol. decision_peroxide_level->contact_ehs_stabilize Yes decision_peroxide_level->collect_waste No seal_store Ensure waste container is properly sealed, stored in secondary containment, and segregated from incompatibles. collect_waste->seal_store arrange_pickup Arrange for pickup by certified hazardous waste disposal service. seal_store->arrange_pickup

Caption: Decision workflow for the safe disposal of this compound.

Step 1: Initial Assessment & Peroxide Testing

This is the most critical phase of the disposal process.

  • Visual Inspection: Carefully inspect the container, paying close attention to the area around the cap and threads. If you observe any crystal formation, discoloration, or solid precipitate, DO NOT handle or open the container .[6] This is a sign of dangerous peroxide formation, and the material is potentially shock-sensitive. Isolate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.

  • Date Verification: Check the dates on the container. All peroxide-forming chemicals must be dated upon receipt and again upon opening.[6][10][13]

  • Peroxide Testing: If the container was opened more than 6 months ago, or if there is any doubt about its age or storage conditions, you must test for peroxides before proceeding.[6][10]

    • Method: A common method is the use of potassium iodide (KI) test strips. In the presence of peroxides, the iodide is oxidized to iodine, producing a yellow-to-brown color.[14] Alternatively, a solution of potassium iodide in glacial acetic acid can be used.[9]

    • Action Threshold: If the peroxide concentration is found to be greater than 10 ppm, the chemical must be stabilized prior to disposal.[9][14] Do not attempt to treat high concentrations of peroxides unless you are specifically trained to do so. Contact your EHS office for guidance.

Step 2: Waste Collection & Containerization
  • Select the Correct Container: Use a designated hazardous waste container that is clean, in good condition, and chemically compatible with ethers. The container must have a secure, tight-fitting lid.[7][13] Label the container clearly as "Hazardous Waste - this compound".

  • Transfer the Waste: Working in a chemical fume hood, carefully pour the this compound waste into the collection container. Use a funnel to prevent spills. Ground and bond the containers if transferring larger quantities to prevent static electricity buildup, which can ignite the flammable vapors.[4][11]

  • Do Not Overfill: Never fill a waste container beyond 90% of its capacity to allow for vapor expansion.[7]

Step 3: Segregation and Storage
  • Seal and Store: Securely close the waste container.[15] The exterior of the container must be clean and free of contamination.[7] Place the sealed container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Segregate Incompatibles: Store the this compound waste away from incompatible materials, particularly acids and strong oxidizing agents.[12][13] Co-mingling incompatible waste streams can lead to violent chemical reactions.

Step 4: Arrange for Final Disposal

This compound is regulated as a hazardous waste and must be disposed of accordingly.[12]

  • Contact EHS: Follow your institution's procedures for hazardous waste pickup. This typically involves contacting your EHS office or using an online waste pickup request system.

  • Documentation: Ensure all labels and documentation are filled out completely and accurately, as required by local, state, and federal regulations.[12][13] Chemical waste generators are legally responsible for ensuring complete and accurate classification of their waste.[12]

Emergency Procedures: Spill Response

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[16]

  • Report: Report the spill to your supervisor and EHS office as per your institution's policy.

By adhering to this comprehensive guide, you can confidently manage the disposal of this compound, ensuring the safety of yourself, your colleagues, and the environment.

References

  • Hazardous Waste Disposal. Conservation OnLine (CoOL). [Link]

  • Safe Handling and Disposal of Peroxide Forming Chemicals. University of Pittsburgh Environmental Health and Safety. [Link]

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A Senior Scientist's Guide to Personal Protective Equipment for Handling Ethyl Propenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of Ethyl propenyl ether. As researchers and drug development professionals, our work with reactive chemical intermediates like this compound is foundational to innovation. However, its potent combination of high flammability and irritant properties necessitates an uncompromising approach to safety. This document moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to build a culture of intrinsic safety, where every action is informed by a deep understanding of the material's risks.

The "Why": Deconstructing the Hazard Profile of this compound

Understanding the specific hazards of this compound is the critical first step in mitigating risk. Its properties demand respect and dictate every PPE choice we make. The primary dangers stem from its high volatility, extreme flammability, and potential for causing significant irritation upon contact or inhalation.[1][2] Vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[1]

Property/Hazard Specification Implication for PPE & Handling
Physical State Colorless liquid with a characteristic ether-like odor.[3]Vapors are not easily visible, requiring reliance on engineering controls and respiratory protection.
Flammability Category 2 Flammable Liquid ; Highly flammable liquid and vapor.[1]Strict use of flame-retardant (FR) lab coats, explosion-proof equipment, and grounding to prevent static discharge is mandatory.[4]
Flash Point -20°C (-4°F) (closed cup).[5]Can ignite at temperatures well below standard room temperature. Requires absolute avoidance of ignition sources.
Health Hazards Skin Irritation (Category 2)[6], Serious Eye Irritation (Category 2A)[6], May cause respiratory irritation[1][6], May cause drowsiness or dizziness.[1][5]Mandates the use of chemical splash goggles, specific chemical-resistant gloves, and respiratory protection in poorly ventilated areas or during large-scale transfers.
Reactivity May form explosive peroxides; Incompatible with strong oxidizing agents and acids.[1][7]Dictates storage and handling protocols. PPE must be selected to protect against these incompatible materials as well if they are present.

The Core Principle: A Multi-Layered Defense

Personal protective equipment is the final, critical barrier between you and the chemical. It should always be used in conjunction with robust engineering and administrative controls.

  • Engineering Controls: The primary line of defense. All work with this compound must be conducted in a certified chemical fume hood to control vapor inhalation.[8] Use of explosion-proof equipment and ensuring proper grounding and bonding of containers during transfer is essential to prevent ignition from static discharge.[4][9]

  • Administrative Controls: Your standard operating procedures (SOPs), training, and limiting exposure time are crucial. Ensure all personnel are trained on the specific hazards and handling procedures for this chemical.

  • Personal Protective Equipment (PPE): The focus of this guide. This is the equipment you wear to protect yourself from exposure should engineering or administrative controls fail.

Mandated PPE for Handling this compound

The selection of PPE is not arbitrary; it is a scientifically-backed decision based on the hazards identified above.

Respiratory Protection

Given its volatility and potential to cause respiratory irritation, appropriate respiratory protection is crucial, especially when engineering controls may be insufficient.[1][2]

  • Mechanism of Protection: For volatile organic compounds (VOCs) like this compound, an air-purifying respirator (APR) with organic vapor (OV) cartridges is the standard.[10] These cartridges contain activated carbon, which adsorbs the organic vapors from the air you breathe.[11]

  • Selection Criteria:

    • Use a NIOSH-approved respirator.[10]

    • For most lab-scale operations in a functioning fume hood, respiratory protection may not be required, but it should be available.

    • For spill cleanup or if there's a risk of exceeding exposure limits, a half-mask or full-facepiece APR with organic vapor cartridges (Type A, brown color-coded) is required.[8][12] A full facepiece offers the added benefit of eye protection.

Eye and Face Protection

The risk of serious eye irritation from a splash or vapor contact is high.

  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles are mandatory at all times. Standard safety glasses do not provide a seal around the eyes and are insufficient.

  • Enhanced Protection: When transferring quantities greater than 500 mL or when there is a heightened risk of splashing, a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct splashes.[13]

Hand Protection

This compound can cause skin irritation, and repeated exposure may lead to dryness or cracking.[7] Glove selection is therefore a critical decision. No single glove material protects against all chemicals, so understanding the concepts of breakthrough time and degradation is key.[14]

  • Breakthrough Time: The time it takes for the chemical to permeate through the glove material.[14]

  • Degradation: The physical change in the glove material (e.g., swelling, cracking) upon chemical contact.[14]

Glove Material Suitability for Ethers/Flammable Solvents Key Considerations
Nitrile Good to Excellent Preferred for incidental contact due to good chemical resistance and a tendency to tear visibly when punctured.[15] Not suitable for prolonged immersion.
Neoprene Good Offers good resistance to acids, oils, and ethers. Provides excellent dexterity and tear resistance.[16][17]
Butyl Rubber Very Good Provides excellent protection against a wide variety of chemicals, including ethers and ketones.[17] Can be thicker, potentially reducing dexterity.
Latex Poor (Not Recommended) Offers poor resistance to many organic solvents and can cause allergic reactions.[17]

For handling this compound, Nitrile gloves are suitable for incidental contact (e.g., small, quick transfers). For tasks involving extended contact or larger volumes, more robust Neoprene or Butyl rubber gloves should be considered.[17] Always double-glove when handling highly toxic materials or for extended procedures.[14]

Body Protection
  • Primary Protection: A flame-retardant (FR) lab coat is mandatory. Standard cotton or polyester lab coats can ignite and will not provide adequate protection in a flash fire.

  • Secondary Protection: For large-volume transfers (>1 liter), a chemical-resistant apron made of a material like rubber or neoprene should be worn over the FR lab coat. Ensure you are wearing long pants and closed-toe shoes made of non-porous material.

Operational Protocol: Safe Handling & PPE Workflow

This protocol outlines the essential steps for safely handling this compound in a laboratory setting. It integrates PPE use into the workflow to ensure a self-validating system of safety.

Objective: To safely transfer a working quantity of this compound from a stock container to a reaction vessel inside a chemical fume hood.

Step-by-Step Methodology:

  • Preparation & Pre-Check (Outside the Fume Hood):

    • Verify the chemical fume hood has a current certification and is functioning correctly.

    • Assemble all necessary glassware, reagents, and spill cleanup materials.

    • Ensure a Class B fire extinguisher (for flammable liquids) is nearby and unobstructed.[18][19]

    • Inspect all PPE for damage (cracks, holes, signs of degradation). Discard and replace any compromised items.

  • PPE Donning Sequence:

    • Don your flame-retardant lab coat and ensure it is fully buttoned.

    • Don chemical splash goggles.

    • Don the appropriate respirator, if required by your risk assessment. Perform a positive and negative pressure seal check.

    • Don your first pair of chemical-resistant gloves (e.g., Nitrile).

    • Don a second pair of gloves over the first, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Handling Procedure (Inside the Fume Hood):

    • Ground the primary container and the receiving vessel to prevent static electricity buildup.[4]

    • Perform the chemical transfer slowly and carefully to minimize splashing and vapor generation.

    • Once the transfer is complete, securely cap both the stock container and the reaction vessel.

    • Wipe down any minor drips on the exterior of the containers with a paper towel (which must then be disposed of as hazardous waste).

  • Post-Handling & Decontamination:

    • Return the stock container to its designated flammable liquids storage cabinet.[13][20]

    • Clean the work area within the fume hood.

  • PPE Doffing Sequence (Critical to Avoid Contamination):

    • Remove the outer pair of gloves first, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.

    • Remove the face shield (if used) and lab coat.

    • Remove the inner pair of gloves using the same technique as the first pair and dispose of them.

    • Remove your chemical splash goggles.

    • Remove your respirator (if used).

    • Wash hands thoroughly with soap and water.

G cluster_prep 1. Preparation cluster_don 2. PPE Donning cluster_handle 3. Handling (in Fume Hood) cluster_doff 4. PPE Doffing cluster_disposal 5. Disposal prep_start Verify Fume Hood & Gather Materials inspect_ppe Inspect PPE for Damage prep_start->inspect_ppe don_coat Don FR Lab Coat inspect_ppe->don_coat don_goggles Don Goggles don_coat->don_goggles don_gloves Don Gloves (x2) don_goggles->don_gloves ground Ground Containers don_gloves->ground transfer Transfer Chemical ground->transfer cap Cap Containers transfer->cap doff_gloves1 Remove Outer Gloves cap->doff_gloves1 waste_chem Chemical Waste cap->waste_chem doff_coat Remove Lab Coat doff_gloves1->doff_coat waste_ppe Contaminated PPE Hazardous Waste doff_gloves1->waste_ppe doff_gloves2 Remove Inner Gloves doff_coat->doff_gloves2 doff_goggles Remove Goggles doff_gloves2->doff_goggles doff_gloves2->waste_ppe wash_hands Wash Hands Thoroughly doff_goggles->wash_hands

Caption: Workflow for Safe Handling of this compound.

Emergency Response and Disposal

In Case of Exposure:
  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[1]

Disposal of Contaminated PPE:

All disposable PPE used while handling this compound must be considered hazardous waste.

  • Gloves & Wipes: Place immediately into a designated, sealed hazardous waste container. Do not discard in regular trash.

  • Lab Coats: If significant contamination occurs, the lab coat must be professionally decontaminated or disposed of as hazardous waste according to your institution's EHS guidelines. Do not take contaminated lab coats home.

By adhering to these rigorous protocols, we can ensure that our innovative work is conducted with the highest standards of safety, protecting ourselves, our colleagues, and our environment.

References

  • Euro Chem Supplies. "Buy Bulk Ethyl-1-Propenyl Ether/Propenyl Ethyl Ether ≥ 98% Online." Accessed January 3, 2026.
  • PK Safety. "Chemical Glove Selection Guide: Find the Perfect Protection." Accessed January 3, 2026.
  • OHSE. "Respiratory Protection and VOC Exposure: A Critical Safety Guide." Accessed January 3, 2026.
  • Droppe. "How To Choose The Right chemical resistant Gloves – A Buyer's Guide." Accessed January 3, 2026.
  • Fisher Scientific. "SAFETY DATA SHEET - this compound." Accessed January 3, 2026.
  • Camachem. "Material Safety Data Sheet (MSDS) - Ethyl-1-propenyl ether." Accessed January 3, 2026.
  • Environmental Health and Safety, OSHA. "OSHA Glove Selection Chart." Accessed January 3, 2026.
  • University of California, Berkeley | Office of Environment, Health & Safety. "Glove Selection Guide." Accessed January 3, 2026.
  • Safety & Risk Services. "Glove Selection Guide." Accessed January 3, 2026.
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  • PubChem, National Institutes of Health. "this compound | C5H10O | CID 5354319." Accessed January 3, 2026.
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  • ResearchGate. "Optimal selection of respiratory mask for protection against volatile organic compounds with a multivariate decision-making approach | Request PDF." Accessed January 3, 2026.
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  • Protective Masks Direct. "Solvent Respiratory Protection." Accessed January 3, 2026.
  • Sigma-Aldrich. "Ethyl-1-propenyl ether, mixture of cis and trans 98 928-55-2." Accessed January 3, 2026.
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  • ChemicalBook.
  • Carl ROTH. "Safety Data Sheet: Propylene glycol ethyl ether." Accessed January 3, 2026.
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  • International Enviroguard. "Flammable and Combustible Liquids Safety Measures and PPE." Accessed January 3, 2026.
  • Centers for Disease Control and Prevention. "Ethyl ether - NIOSH Pocket Guide to Chemical Hazards." Accessed January 3, 2026.
  • Occupational Safety and Health Administration. "1926.152 - Flammable liquids." Accessed January 3, 2026.
  • Honeywell. "Niosh Pocket Guide to Chemical Hazards - YouTube." Accessed January 3, 2026.
  • Centers for Disease Control and Prevention. "CDC - NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : E." Accessed January 3, 2026.
  • J. J. Keller. "FLAMMABLE LIQUIDS." Accessed January 3, 2026.
  • Centers for Disease Control and Prevention. "NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : E." Accessed January 3, 2026.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.